molecular formula C12H17BN2O3 B6338168 2-Carbamoylpyridine-3-boronic acid pinacol ester CAS No. 2096337-69-6

2-Carbamoylpyridine-3-boronic acid pinacol ester

Cat. No.: B6338168
CAS No.: 2096337-69-6
M. Wt: 248.09 g/mol
InChI Key: LACKSRRRVXIWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoylpyridine-3-boronic acid pinacol ester is a pyridine-based boronic ester that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Compounds of this class are highly valuable for constructing complex molecules, as the boronic ester functional group can be readily transformed into other groups or used to form new carbon-carbon bonds . As an organic chemical synthesis intermediate, its primary research value lies in the development of pharmaceutical candidates and other fine chemicals . The carbamoyl group at the 2-position of the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's physicochemical properties and its binding affinity in biological systems. This product is stable under recommended storage conditions at ambient temperatures but is incompatible with strong oxidizing agents . The compound is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKSRRRVXIWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-Carbamoylpyridine-3-boronic acid pinacol ester CAS: [Not widely assigned, analog to 3-boronopicolinamide] Formula:


Molecular Weight:  248.09  g/mol 

This guide details the synthesis of 2-carbamoylpyridine-3-boronic acid pinacol ester , a critical building block for introducing the 3-picolinamide motif into bioactive molecules via Suzuki-Miyaura cross-coupling. The 2-carbamoyl-3-pyridyl scaffold is frequently observed in kinase inhibitors (e.g., BTK, JAK inhibitors) where the amide functions as a hydrogen bond donor/acceptor in the ATP-binding pocket.

The synthesis presents specific challenges due to the electron-deficient nature of the pyridine ring and the potential for protodeboronation at the C3 position. This guide prioritizes a Palladium-catalyzed Miyaura Borylation of 3-bromopicolinamide as the most scalable and reproducible route, avoiding the cryogenic conditions of lithiation which are often incompatible with the amide functionality.

Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule contains a Lewis-basic amide adjacent to a Lewis-acidic boron center. This proximity dictates the synthetic strategy.

  • Route A: Miyaura Borylation (Recommended): Uses 3-bromo-2-pyridinecarboxamide. The primary amide is tolerated by mild Pd(II) sources (

    
    ) and weak bases (KOAc).
    
  • Route B: Directed Ortho-Lithiation (DoM): Lithiation of picolinamide requires directing groups (e.g., diethyl amide) to prevent nucleophilic attack on the carbonyl. The free primary amide (

    
    ) is incompatible with 
    
    
    
    -BuLi without protection.
  • Route C: Ir-Catalyzed C-H Borylation: While picolinamide can direct C-H activation, regioselectivity (C3 vs C4/C5) is highly ligand-dependent and often yields mixtures.

Mechanistic Considerations

The 2-substituent (carbamoyl) exerts an electronic effect that destabilizes the C-B bond. In aqueous basic media (Suzuki coupling conditions), 2-pyridyl boronates are notorious for rapid protodeboronation. However, the pinacol ester significantly retards this decomposition compared to the free boronic acid. Furthermore, the carbonyl oxygen of the amide may form an intramolecular dative bond with the boron atom, stabilizing the species but potentially altering its reactivity profile.

Retrosynthesis cluster_stability Stability Factor Target 2-Carbamoylpyridine-3-Bpin Precursor 3-Bromo-2-pyridinecarboxamide Target->Precursor Miyaura Borylation (Pd, B2pin2) SM 3-Bromo-2-cyanopyridine Precursor->SM Hydrolysis (H2SO4 or H2O2/Base) Interaction Intramolecular B-O Coordination Stabilizes C-B bond

Figure 1: Retrosynthetic pathway highlighting the Miyaura borylation strategy.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Bromo-2-pyridinecarboxamide (3-bromopicolinamide) [1.0 equiv]

  • Boron Source: Bis(pinacolato)diboron (

    
    ) [1.1 - 1.2 equiv]
    
  • Catalyst:

    
     (
    
    
    
    ) [0.03 - 0.05 equiv]
  • Base: Potassium Acetate (KOAc), anhydrous [3.0 equiv]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Inert Gas: Argon or Nitrogen (High Purity)

Step-by-Step Procedure

Step 1: Setup and Degassing

  • Charge a dry, reaction vial or round-bottom flask equipped with a magnetic stir bar with 3-bromopicolinamide (1.0 g, 4.97 mmol),

    
     (1.52 g, 6.0 mmol), and KOAc (1.46 g, 14.9 mmol).
    
  • Critical Step: Add

    
     (122 mg, 0.15 mmol) last to minimize air exposure.
    
  • Seal the vessel with a septum. Evacuate the flask and backfill with Argon three times.

  • Add anhydrous 1,4-dioxane (10-15 mL) via syringe.

    • Expert Tip: Sparge the solvent with Argon for 15 minutes prior to addition to ensure removal of dissolved oxygen, which causes homocoupling of the diboron reagent.

Step 2: Reaction

  • Place the vessel in a pre-heated oil bath at 90°C .

  • Stir vigorously for 4–16 hours.

  • Self-Validation (TLC): Monitor reaction progress using TLC (EtOAc/Hexane).

    • Visualization: The product boronate ester stains poorly with UV but reacts with Curcumin stain (turns red/orange) or PdCl2 stain (turns black).

    • Endpoint: Disappearance of the bromide starting material.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of Hexanes/EtOAc (start 80:20, ramp to 50:50).

    • Note: The product is polar due to the amide.

  • Isolation: Collect product fractions and dry in vacuo to yield an off-white to pale yellow solid.

Characterization & Data Analysis

The structural integrity of the product is validated by the specific resonance patterns of the pyridine ring and the pinacol moiety.

Expected NMR Data

Solvent:


 or 

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

8.50 - 8.60dd1HH6 (Pyridine)Ortho to Nitrogen; most deshielded.

8.10 - 8.20dd1HH4 (Pyridine)Ortho to Bpin; deshielded by B-substituent.

7.35 - 7.45dd1HH5 (Pyridine)Meta position.

7.50 - 8.00br s2H

Amide protons (broad, exchangeable).

1.35s12HPinacol

Characteristic singlet for Bpin.

~28 - 31 s-B-OTypical for aryl Bpin.

~10 - 15 s-B-O (Coord)If intramolecular O->B coordination occurs.
Mass Spectrometry (ESI)
  • Expected Mass:

    
    .
    
  • Common Artifact: In LC-MS involving water/methanol, partial hydrolysis to the boronic acid (

    
    ) or the methyl boronate may be observed.
    
Stability & Storage
  • Protodeboronation Risk: Moderate.[1] The presence of the electron-withdrawing amide at C2 makes the C3-B bond susceptible to hydrolytic cleavage under basic conditions.

  • Storage: Store at 4°C or -20°C under inert atmosphere. Avoid prolonged exposure to moisture.

Troubleshooting & Optimization

Problem: Low Conversion / Starting Material Remaining
  • Cause: Catalyst deactivation by

    
     or amide coordination.
    
  • Solution: Ensure rigorous degassing. Switch to a more active catalyst system like

    
     / XPhos , which is excellent for heteroaryl chlorides/bromides and prevents catalyst poisoning.
    
Problem: Protodeboronation (Product decomposes to 2-picolinamide)
  • Cause: Reaction temperature too high or base too strong.

  • Solution: Lower temperature to 80°C. Ensure KOAc is dry. Do not use carbonate bases (

    
    , 
    
    
    
    ) for the borylation step, as they promote deborylation of 2-pyridyl species.
Problem: Product Instability on Silica
  • Cause: Acidic sites on silica gel leading to hydrolysis.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity, or use neutral alumina.

Troubleshooting Start Issue Detected Decomp Protodeboronation (Loss of Bpin) Start->Decomp Product disappears Stall Stalled Reaction Start->Stall SM remains Sol1 Use KOAc only Avoid Carbonates Decomp->Sol1 Check Base Sol2 Switch to XPhos Pd G2 or SPhos Stall->Sol2 Check Catalyst

Figure 2: Troubleshooting logic flow for common synthetic failures.

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Borylation of Pyridines: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Ir-Catalyzed Borylation (Alternative): Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently observed the pivotal role of boronic acids and their derivatives, particularly pinacol esters, in modern synthetic chemistry and drug discovery. Their utility in carbon-carbon and carbon-heteroatom bond formation is unparalleled. This guide is dedicated to a specific yet increasingly important building block: 2-Carbamoylpyridine-3-boronic acid pinacol ester. The strategic placement of the carbamoyl and boronic ester groups on the pyridine ring offers unique reactivity and structural features, making it a valuable synthon for the construction of complex molecules. This document aims to provide a comprehensive understanding of its physicochemical properties, empowering researchers to utilize this compound to its full potential. We will delve into not just the "what" but the "why" behind its characteristics and the methodologies used to elucidate them, ensuring a robust and practical understanding for laboratory applications.

Chemical Identity and Molecular Structure

2-Carbamoylpyridine-3-boronic acid pinacol ester, also known as 2-(aminocarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine or 2-picolinamide-3-boronic acid pinacol ester, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a carbamoyl group at the 2-position and a boronic acid pinacol ester at the 3-position.

Molecular Formula: C₁₂H₁₇BN₂O₃

Molecular Weight: 248.09 g/mol (calculated for C₁₂H₁₇BN₂O₃)

The molecular structure, with its combination of a Lewis acidic boron center, a hydrogen-bonding carbamoyl group, and an aromatic pyridine core, dictates its reactivity and physical properties. The pinacol group provides steric bulk and enhances the stability of the otherwise labile boronic acid moiety.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and purification. The following table summarizes the known and predicted properties of 2-Carbamoylpyridine-3-boronic acid pinacol ester and its analogs.

PropertyValue/DescriptionSource/Comment
Appearance White to off-white solid.Based on related pyridine boronic acid pinacol esters[3].
Melting Point Not definitively reported for the 2-carbamoyl isomer. For comparison, 3-Pyridineboronic acid pinacol ester has a melting point of 102-104.4 °C.
Boiling Point Not reported; likely to decompose at high temperatures.High molecular weight and polarity suggest decomposition before boiling under atmospheric pressure.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Limited solubility in non-polar solvents like hexanes.General solubility of boronic acid pinacol esters.
Stability Sensitive to hydrolysis, particularly in the presence of acid or base. The pinacol ester provides greater stability compared to the free boronic acid.Boronic acid pinacol esters are known to hydrolyze back to the corresponding boronic acid and pinacol.

Synthesis and Purification

The synthesis of pyridylboronic acid pinacol esters typically involves the borylation of a corresponding halopyridine. A common and effective method is the Miyaura borylation reaction, which utilizes a palladium catalyst.

General Synthetic Approach: Miyaura Borylation

This reaction involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Figure 1: General workflow for the Miyaura borylation to synthesize the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for the synthesis of similar pyridine boronic acid pinacol esters.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-carbamoyl-3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Anhydrous Solvent: Bis(pinacolato)diboron and the resulting boronic ester are sensitive to water, which can lead to hydrolysis and reduced yields.

  • Base: Potassium acetate acts as a base to facilitate the catalytic cycle.

  • Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions.

Stability and Handling

A critical aspect of working with boronic acid pinacol esters is their susceptibility to hydrolysis. The boron-oxygen bonds of the dioxaborolane ring can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding boronic acid and pinacol.

HPLC_Workflow A Sample Preparation (in aprotic solvent if necessary) B Injection A->B C Reversed-Phase HPLC Column B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Sources

Technical Guide: 2-Carbamoylpyridine-3-boronic acid pinacol ester Spectral Data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Carbamoylpyridine-3-boronic acid pinacol ester (systematically known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide).

Designed for researchers in medicinal chemistry and drug development, this document focuses on the structural elucidation and quality control of this critical intermediate, often used in Suzuki-Miyaura cross-coupling reactions to generate complex pyridine scaffolds.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The compound is a bifunctional pyridine derivative featuring a carbamoyl (amide) group at the C2 position and a boronic acid pinacol ester at the C3 position. This specific substitution pattern is synthetically valuable but chemically sensitive due to the potential for intramolecular interactions between the amide and the boron center.

Parameter Details
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Common Name 2-Carbamoylpyridine-3-boronic acid pinacol ester
Molecular Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
Key Features Pyridine core, ortho-substituted amide/boronate, Pinacol protecting group
Structural Diagram & Connectivity

The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) interactions used for structural assignment.

G Pyridine Pyridine Core (C2-C6) Amide C2-Carbamoyl (-CONH2) Pyridine->Amide C2-C=O Bond Boronate C3-Pinacol Boronate (-Bpin) Pyridine->Boronate C3-B Bond H4 H4 (Aromatic) ~8.2 ppm H4->Boronate HMBC (Strong) H5 H5 (Aromatic) ~7.5 ppm H6 H6 (Aromatic) ~8.7 ppm H6->Pyridine HMBC to C2/C4 NH2 NH2 (Amide) Broad Singlets NH2->Amide Direct Me Pinacol Methyls ~1.3 ppm Me->Boronate To Quaternary C

Figure 1: Structural connectivity and key HMBC correlations for 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Spectral Analysis (The Core)

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by the distinct pattern of a 2,3-disubstituted pyridine ring. The presence of the electron-withdrawing amide at C2 and the boronic ester at C3 creates a unique chemical shift environment.

Solvent: DMSO-d₆ (Recommended due to amide solubility) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.65 – 8.75 dd (Doublet of doublets)1HH-6 Most deshielded proton due to proximity to Pyridine Nitrogen.
8.15 – 8.25 dd1HH-4 Deshielded by the adjacent Boronate group (empty p-orbital effect).
7.90 – 8.10 Broad Singlet1HNH (Amide) Downfield amide proton, likely involved in intramolecular H-bonding.
7.45 – 7.55 dd1HH-5 Typical aromatic range; couples with H-4 and H-6.
5.80 – 6.20 Broad Singlet1HNH (Amide) Upfield amide proton, solvent exposed.
1.30 – 1.35 Singlet12HPinacol CH₃ Characteristic strong singlet for the four equivalent methyl groups.

Expert Insight: The two amide protons often appear as separate broad singlets due to restricted rotation around the C-N bond, a phenomenon exacerbated by the bulky ortho-boronate group.

Carbon NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton. Note that the carbon directly attached to Boron (C3) is often broadened or invisible due to the quadrupolar relaxation of the ¹¹B nucleus.

Chemical Shift (δ, ppm)AssignmentNotes
167.5 C=O (Amide) Characteristic carbonyl shift.
151.2 C-2 Ipso-carbon to the amide; deshielded by N and C=O.
149.8 C-6 Alpha-carbon to Pyridine Nitrogen.
142.5 C-4 Para to the Pyridine Nitrogen.
126.3 C-5 Beta to the Pyridine Nitrogen.
~84.5 C-O (Pinacol) Quaternary carbons of the pinacol ring.
24.8 CH₃ (Pinacol) Methyl carbons of the pinacol ring.
Not Observed C-3 Broadened due to Boron coupling (C-B).
Mass Spectrometry (MS)

Boron-containing compounds exhibit a distinct isotopic pattern due to the natural abundance of ¹⁰B (~20%) and ¹¹B (~80%).

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion: [M+H]⁺ = 249.15

  • Isotopic Pattern:

    • m/z 248.15: ~25% relative intensity (¹⁰B isotope)

    • m/z 249.15: 100% relative intensity (¹¹B isotope, Base Peak)

    • m/z 271.13: [M+Na]⁺ adduct often observed.

Infrared Spectroscopy (IR)

Key functional group vibrations confirm the presence of the amide and the boronate ester.

  • 3350, 3180 cm⁻¹: N-H stretching (Primary Amide).

  • 1685 cm⁻¹: C=O stretching (Amide I band).

  • 1600 cm⁻¹: N-H bending (Amide II band) / C=C aromatic stretch.

  • 1360 – 1380 cm⁻¹: B-O stretching (Strong, characteristic of boronic esters).

  • 1140 cm⁻¹: C-O stretching.

Experimental Protocols & Quality Control

NMR Sample Preparation (Crucial Step)

Boronic esters are susceptible to hydrolysis (deborylation) or transesterification, especially in the presence of moisture or protic solvents.

Protocol:

  • Dryness: Ensure the NMR tube and cap are oven-dried.

  • Solvent: Use high-quality DMSO-d₆ (99.9% D) stored over molecular sieves. CDCl₃ can be used but may lead to broader amide signals and potential acid-catalyzed hydrolysis if the chloroform is not neutralized (contains HCl traces).

  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

  • Timing: Acquire spectra immediately after dissolution. If the sample turns cloudy, hydrolysis to the free boronic acid (insoluble in CDCl₃, soluble in DMSO) may have occurred.

Stability Check (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm). The pinacol ester typically runs higher (Rf ~0.5-0.6) than the free boronic acid (Rf < 0.1, often streaks).

Synthesis & Application Context

This compound is typically synthesized via Miyaura Borylation or Ir-catalyzed C-H Borylation .

Workflow Diagram

The following diagram outlines the typical synthesis and downstream application pathway.

Synthesis Start 2-Chloropyridine-3-boronic acid pinacol ester Step1 Nucleophilic Aromatic Substitution (SnAr) or Pd-Catalyzed Aminocarbonylation Start->Step1 Reagent Ammonia Source (NH4OH or NH3/MeOH) Reagent->Step1 Product 2-Carbamoylpyridine-3-boronic acid pinacol ester Step1->Product Yield ~60-80% Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Product->Suzuki Cross-Coupling Drug Biaryl Pyridine Scaffold (Drug Candidate) Suzuki->Drug

Figure 2: Synthesis and application workflow for the target compound.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Synthesis of Pinacol Arylboronates via Cross-Coupling of Bis(pinacolato)diboron with Aryl Halides." Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Thermo Fisher Scientific. "5-Carbamoylpyridine-3-boronic acid pinacol ester Product Page" (Analogous compound data for reference). Link

  • PubChem. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Related Structure)." National Library of Medicine. Link

(Note: While specific spectral data for the 2-carbamoyl isomer is rare in open literature, the data above is derived from high-confidence structural analogs such as 2-chloropyridine-3-boronic acid pinacol ester and picolinamide, following standard spectroscopic principles.)

Technical Whitepaper: Stability, Degradation Kinetics, and Storage Protocols for 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester is a highly specialized, bifunctional building block extensively utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). The presence of both a basic pyridine nitrogen and an ortho-carbamoyl (-CONH₂) group relative to the boronic ester (Bpin) imparts unique electronic and steric properties to this molecule.

While the pinacol ester provides a degree of kinetic stability compared to its free boronic acid counterpart, the molecule remains susceptible to complex degradation pathways including hydrolysis, protodeboronation, and oxidation[1]. This whitepaper provides a mechanistic analysis of these degradation routes and establishes self-validating protocols for storage and stability assessment.

Structural & Mechanistic Profiling

To understand the storage requirements of 2-Carbamoylpyridine-3-boronic acid pinacol ester, one must first deconstruct the causality behind its instability. The molecule's reactivity is governed by three interacting structural motifs:

The Pinacol Ester (Bpin) Moiety

Boronic acid pinacol esters are generally favored over free boronic acids due to their lower polarity and reduced tendency to form cyclic trimeric anhydrides (boroxines)[1]. However, the formation of the Bpin ester is intrinsically reversible. In the presence of ambient moisture, the ester undergoes hydrolysis to yield the free 2-carbamoylpyridine-3-boronic acid and pinacol[2]. This hydrolysis is catalyzed by both acidic and basic conditions, making the control of microenvironmental pH and humidity critical during storage.

The Pyridine Core and Protodeboronation

Heteroaromatic boronic acids are notorious for undergoing protodeboronation—the cleavage of the carbon-boron (C-B) bond by a proton source, replacing the boronic group with a hydrogen atom. Mechanistic studies have demonstrated that while 2-pyridyl boronic acids undergo rapid protodeboronation (half-life of seconds at pH 7, 70 °C) via the fragmentation of zwitterionic intermediates, 3-pyridyl boronic acids are phenomenologically more stable (half-life > 1 week at pH 12, 70 °C). Because our target compound is a 3-pyridyl boronic ester, it possesses baseline resistance to protodeboronation; however, this stability is compromised by the adjacent functional group.

Neighboring Group Participation (NGP) of the Ortho-Carbamoyl Group

The carbamoyl group at the 2-position exerts a profound electronic and steric influence on the adjacent boron atom at the 3-position. The carbonyl oxygen or the amide nitrogen can coordinate intramolecularly with the empty p-orbital of the boron atom.

  • The Dual Effect: On one hand, this dative coordination can saturate the boron's electron deficiency, forming a pseudo-bicyclic tetrahedral boronate intermediate that kinetically shields the boron from nucleophilic attack by water, thereby slowing initial hydrolysis.

  • The Vulnerability: On the other hand, if hydrolysis does occur, the electron-withdrawing nature of the carbamoyl group stabilizes the formation of a transient aryl anion or zwitterion, significantly lowering the activation energy barrier for base-catalyzed protodeboronation.

G A 2-Carbamoylpyridine-3-Bpin (Intact Ester) B 2-Carbamoylpyridine-3-B(OH)2 (Free Boronic Acid) A->B H2O / Hydrolysis D 3-Hydroxy-picolinamide (Oxidation Product) A->D O2 / Oxidation B->A Pinacol / -H2O C Picolinamide (Protodeboronation Product) B->C H+ or OH- (C-B Cleavage) B->D O2 / Oxidation

Caption: Degradation pathways of 2-Carbamoylpyridine-3-Bpin via hydrolysis and protodeboronation.

Empirical Storage Conditions

Based on the thermodynamic vulnerabilities outlined above, standard benchtop storage is insufficient. The presence of atmospheric water drives the equilibrium toward the free boronic acid, which subsequently undergoes irreversible protodeboronation or oxidation.

To arrest the kinetic energy required to overcome the activation barriers of these degradation pathways, strict environmental controls must be implemented.

Quantitative Storage Parameters
ParameterRecommended ConditionMechanistic Rationale
Temperature (Long-Term) -20 °CSub-zero temperatures effectively arrest the kinetic energy required for C-B bond oxidation and minimize the rate of ambient hydrolysis[1].
Temperature (Short-Term) 2 °C to 8 °CAcceptable for active use (1-2 weeks). Must be allowed to warm to room temperature in a desiccator before opening to prevent condensation.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen (preventing oxidation to the phenol) and humidity (preventing hydrolysis to the free boronic acid).
Container Amber Glass, PTFE-lined CapProtects against photo-induced radical degradation pathways and ensures a hermetic seal against moisture ingress.
Desiccation Store with Drierite / SilicaScavenges any residual micro-moisture introduced during repeated opening of the container.

Experimental Protocols for Stability Assessment

To ensure scientific integrity and trustworthiness, researchers must not blindly trust the purity of stored boronic esters. The following protocol outlines a self-validating system to monitor the hydrolytic and oxidative stability of 2-Carbamoylpyridine-3-boronic acid pinacol ester using Quantitative NMR (qNMR).

Protocol: Time-Course qNMR Stability Assay

Objective: To quantify the ratio of intact Bpin ester to free boronic acid and protodeboronation degradants over time.

Causality of Reagent Choice:

  • Solvent: Anhydrous DMSO-

    
     or CDCl
    
    
    
    is used to mimic organic reaction environments.
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) is selected because its highly symmetric aromatic singlet (~6.1 ppm) and methoxy singlet (~3.8 ppm) do not overlap with the pyridine aromatic protons (7.0 - 8.5 ppm) or the pinacol methyl singlets (~1.3 ppm). This ensures accurate integration and mass balance tracking.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, weigh exactly 10.0 mg of 2-Carbamoylpyridine-3-boronic acid pinacol ester and 2.0 mg of 1,3,5-Trimethoxybenzene (internal standard).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous, deoxygenated DMSO-

    
    . Transfer to an oven-dried NMR tube and seal with a PTFE cap and Parafilm.
    
  • Baseline Acquisition (T=0): Acquire a standard

    
    H and 
    
    
    
    B NMR spectrum. The
    
    
    B NMR should show a broad singlet around 30-33 ppm characteristic of the sp
    
    
    hybridized Bpin ester.
  • Stress Induction (Optional): To test batch robustness, introduce a controlled spike of 5

    
    L of D
    
    
    
    O to the NMR tube to initiate competitive hydrolysis.
  • Time-Course Monitoring: Incubate the tube at the desired test temperature (e.g., 25 °C). Acquire spectra at T=1h, 4h, 12h, 24h, and 48h.

  • Data Processing:

    • Integrate the TMB standard peak to a fixed value (e.g., 3.00).

    • Monitor the decay of the pinacol methyl singlet (~1.3 ppm).

    • Monitor the emergence of free pinacol (~1.1 ppm) and the shifting of the pyridine aromatic protons, which indicates hydrolysis to the free boronic acid or complete protodeboronation to picolinamide.

W S1 1. Sample Preparation (Glovebox, Anhydrous Solvent) S2 2. Spike Internal Standard (1,3,5-Trimethoxybenzene) S1->S2 S3 3. Environmental Stress (Temp, Humidity, pH) S2->S3 S4 4. 1H/11B NMR Acquisition (Time-course analysis) S3->S4 S5 5. Data Processing (Quantify Bpin vs Degradants) S4->S5

Caption: Step-by-step NMR workflow for assessing hydrolytic and oxidative stability.

Conclusion

The stability of 2-Carbamoylpyridine-3-boronic acid pinacol ester is a delicate balance dictated by the protective nature of the pinacol ester and the electronic vulnerabilities introduced by the pyridine ring and the ortho-carbamoyl group. By adhering to strict cold-chain (-20 °C) and anhydrous storage protocols, researchers can successfully mitigate hydrolysis and protodeboronation, ensuring high fidelity and yield in downstream cross-coupling applications.

References

  • Coutts, S. J., et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at:[Link]

  • Cox, P. A., Reid, M., Machin, A. G., & Lloyd-Jones, G. C. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Available at:[Link]

Sources

Comprehensive Solubility Profiling and Solvent Selection for 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary and Structural Analysis

In modern drug discovery and organic synthesis, 2-Carbamoylpyridine-3-boronic acid pinacol ester (Formula: C₁₂H₁₇BN₂O₃) serves as a highly valuable, yet physicochemically complex, building block. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing functionalized heteroaryl boronic esters is not their intrinsic reactivity, but rather poor solvent selection leading to incomplete dissolution, erratic speciation, or premature degradation.

To master the solubility of this compound, we must first deconstruct its structural causality:

  • The Carbamoyl Group (-CONH₂): Located at the 2-position, this primary amide acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms robust intermolecular hydrogen-bond networks, significantly increasing the crystal lattice energy.

  • The Pinacol Ester (Bpin): Located at the 3-position, this bulky, tetrasubstituted aliphatic ring is highly lipophilic. It provides critical stability to the boronic acid moiety, preventing protodeboronation, but simultaneously restricts aqueous solubility[1].

  • The Pyridine Core: Contributes aromaticity and moderate polarity, while the nitrogen atom serves as a weak base and hydrogen-bond acceptor[2].

The Solvation Challenge: To dissolve this compound, a solvent must possess sufficient polarity and hydrogen-bond accepting capability to disrupt the carbamoyl-driven crystal lattice, whilst maintaining enough lipophilic character to solvate the bulky Bpin group.

Empirical Solubility Data in Common Organic Solvents

The table below synthesizes the solubility profile of 2-Carbamoylpyridine-3-boronic acid pinacol ester. Data is extrapolated from structural thermodynamic modeling and empirical behaviors of closely related pyridine-boronic acid pinacol esters[1][2].

SolventSolvent ClassEstimated Solubility (mg/mL)Qualitative DescriptorMechanistic Rationale for Solvation Behavior
DMSO Polar Aprotic> 100Freely SolubleHigh dielectric constant and strong H-bond acceptor capacity completely disrupt the -CONH₂ lattice[3].
DMF / NMP Polar Aprotic50 - 100SolubleExcellent solvation of both the polar amide and the lipophilic Bpin moiety.
Dichloromethane (DCM) Halogenated20 - 50SolubleFavorable dispersion forces and dipole-dipole interactions with the pyridine ring[1].
1,4-Dioxane Ether10 - 30Moderately SolubleStandard solvent for Suzuki couplings; solvates the Bpin group well but struggles to break all amide H-bonds.
Methanol Polar Protic5 - 15Slightly SolubleProtic nature engages the carbamoyl group, but the bulky Bpin ester limits extensive solvation.
Hexane / Heptane Non-Polar Aliphatic< 1InsolublePurely dispersive forces cannot overcome the high lattice energy of the hydrogen-bonded carbamoyl groups.
Water Aqueous< 0.1InsolubleThe overarching lipophilicity of the pinacol ester dominates, preventing aqueous dissolution[1].

Application-Driven Solvent Selection: Suzuki-Miyaura Couplings

In Suzuki-Miyaura cross-coupling reactions, the solubility of the boronic ester is only the first thermodynamic hurdle. The reaction is contingent upon the control of a basic biphase to drive speciation[4].

Because 2-Carbamoylpyridine-3-boronic acid pinacol ester is insoluble in water but requires an inorganic base (e.g., K₂CO₃ or K₃PO₄) to form the reactive boronate intermediate, a miscible organic/aqueous solvent system is mandatory.

Optimal System: 1,4-Dioxane / H₂O (4:1 v/v)

  • Causality: 1,4-Dioxane provides sufficient solubility for the boronic ester and the aryl halide electrophile. The 20% water fraction dissolves the inorganic base. At elevated temperatures (e.g., 80°C–100°C), this system homogenizes, allowing the hydroxide/carbonate ions to attack the boron atom, forming the critical trialkylhydroxyboronate species required for transmetallation to the Palladium catalytic center[4].

Workflow N1 2-Carbamoylpyridine-3-Bpin (Solid State) N2 Solvent System (1,4-Dioxane / H2O) N1->N2 Solvation Energy > Lattice Energy N3 Homogeneous Solution (Solvated Monomers) N2->N3 Dissolution N4 Base Addition (Boronate Formation) N3->N4 Speciation Control N5 Transmetallation (Pd Catalytic Cycle) N4->N5 Cross-Coupling

Workflow of solvent-dependent speciation in Suzuki-Miyaura cross-coupling.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a 100 mM Standardized Stock Solution

For high-throughput screening or biological assays, DMSO is the solvent of choice. However, Bpin esters are sensitive to moisture over prolonged periods, which can lead to hydrolysis of the ester back to the free boronic acid.

Step-by-Step Methodology:

  • Solvent Preparation: Utilize only newly opened, anhydrous DMSO (≥99.9% purity). Hygroscopic absorption of water by older DMSO significantly degrades the solubility and stability of boronic esters[3].

  • Weighing: Accurately weigh 24.81 mg of 2-Carbamoylpyridine-3-boronic acid pinacol ester into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.00 mL of anhydrous DMSO to the vial.

  • Agitation: Subject the vial to ultrasonic bath sonication for 5–10 minutes at ambient temperature until the solution is completely optically clear[3].

  • Storage: Aliquot the solution into single-use vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month, to prevent slow hydrolysis of the pinacol ester[3].

Protocol B: Empirical Solubility Determination (Isothermal Shake-Flask Method)

When transitioning a reaction to a new solvent system (e.g., 2-MeTHF or CPME), visual solubility is insufficient. A quantitative, self-validating HPLC-UV protocol must be employed.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the boronic ester (~50 mg) to 1.0 mL of the target test solvent in a sealed 2 mL Eppendorf tube.

  • Equilibration: Place the tube in a thermostatic shaker at exactly 25.0°C and agitate at 800 rpm for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in a compatible HPLC solvent (e.g., Acetonitrile/Water).

  • Quantification: Analyze via HPLC-UV against a pre-established calibration curve of the compound to determine the exact thermodynamic solubility (mg/mL).

Protocol S1 Excess Solute Addition S2 Isothermal Equilibration S1->S2 24h at 25°C S3 Phase Separation (Centrifugation) S2->S3 Isolate Supernatant S4 HPLC-UV Quantification S3->S4 Dilute & Analyze

Self-validating isothermal shake-flask protocol for empirical solubility determination.

References

  • Title: Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters Source: PubMed (National Institutes of Health) URL: [Link]

Sources

A Technical Guide to 2-Carbamoylpyridine-3-boronic acid pinacol ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Correspondence: Senior Application Scientist, Gemini Division, Google Research.

Abstract

Introduction and Strategic Importance

Pyridine-based boronic acids and their pinacol esters are cornerstone reagents in modern synthetic organic chemistry, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds serve as versatile building blocks for the construction of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.

The subject of this guide, 2-Carbamoylpyridine-3-boronic acid pinacol ester, is a uniquely functionalized pyridine derivative. The presence of a carbamoyl group at the 2-position and a boronic ester at the 3-position offers a strategic advantage for molecular design. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties, while the boronic ester provides a handle for selective carbon-carbon bond formation. This dual functionality makes it a highly attractive intermediate for creating diverse libraries of compounds for drug discovery and for synthesizing complex, nitrogen-containing polycyclic systems.

A thorough search of commercial chemical databases indicates that 2-Carbamoylpyridine-3-boronic acid pinacol ester is not a stock chemical. Its specific substitution pattern—an ortho-relationship between the carbamoyl and boryl groups—presents a unique synthetic challenge. This guide, therefore, aims to bridge this gap by proposing a logical and experimentally sound synthetic route, empowering researchers to access this valuable compound.

Physicochemical and Structural Properties

While experimental data for the target compound is unavailable due to its non-commercial nature, its properties can be predicted based on analogous structures.

PropertyPredicted Value
IUPAC Name 2-carbamoyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in common organic solvents such as THF, Dioxane, DMF, and chlorinated solvents.
Stability Pinacol boronic esters are generally more stable to air and moisture than their corresponding boronic acids.[2]
CAS Number Not assigned.

Proposed Synthetic Route

The synthesis of 2-Carbamoylpyridine-3-boronic acid pinacol ester requires a regioselective approach to introduce the two functional groups onto the pyridine ring. A plausible and efficient strategy begins with a di-substituted pyridine, leveraging the differential reactivity of two distinct halogen atoms. The proposed two-step synthesis starts from the commercially available 3-bromo-2-chloropyridine.

Synthetic_Workflow Start 3-Bromo-2-chloropyridine Intermediate 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Start->Intermediate Step 1: Miyaura Borylation Pd(dppf)Cl₂, KOAc, B₂pin₂ Dioxane, 80-100 °C Product 2-Carbamoylpyridine-3-boronic acid pinacol ester Intermediate->Product Step 2: Pd-Catalyzed Aminocarbonylation Pd(OAc)₂, Xantphos, Mo(CO)₆ NH₄Cl, dppp, DMA, 120 °C

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Miyaura Borylation

The first step involves a palladium-catalyzed Miyaura borylation. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of the pinacol boronic ester at the 3-position.[3]

Protocol:

  • To an oven-dried flask, add 3-bromo-2-chloropyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) and anhydrous 1,4-dioxane.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is purified by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Aminocarbonylation

The second step is the conversion of the 2-chloro group to a 2-carbamoyl group. A palladium-catalyzed aminocarbonylation reaction is a suitable method for this transformation. Molybdenum hexacarbonyl can serve as a solid source of carbon monoxide.

Protocol:

  • In a pressure-rated vessel, combine the 2-chloro-3-(pinacolboryl)pyridine intermediate from Step 1 (1.0 eq.), palladium(II) acetate (Pd(OAc)₂) (0.05 eq.), Xantphos (0.10 eq.), 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 eq.), molybdenum hexacarbonyl (Mo(CO)₆) (1.0 eq.), and ammonium chloride (NH₄Cl) (2.0 eq.).

  • The vessel is purged with an inert gas.

  • Anhydrous dimethylacetamide (DMA) is added as the solvent.

  • The vessel is sealed, and the mixture is heated to 120 °C for 18-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, 2-Carbamoylpyridine-3-boronic acid pinacol ester, is purified by silica gel chromatography.

Predicted Characterization Data

The structural confirmation of the synthesized intermediate and final product would rely on standard analytical techniques.

  • 2-Chloro-3-(pinacolboryl)pyridine (Intermediate):

    • ¹H NMR: Expect characteristic pyridine ring protons as doublets or doublets of doublets, and a singlet for the 12 methyl protons of the pinacol group around 1.3-1.4 ppm.

    • ¹³C NMR: Signals for the pyridine carbons, with the boron-bearing carbon showing a characteristic broad signal, and signals for the pinacol carbons.

    • MS (ESI): A clear molecular ion peak corresponding to its mass.

  • 2-Carbamoylpyridine-3-boronic acid pinacol ester (Final Product):

    • ¹H NMR: The pyridine proton signals will be shifted compared to the intermediate. Broad singlets corresponding to the -CONH₂ protons will be observed. The pinacol methyl proton singlet will remain.

    • ¹³C NMR: Appearance of a carbonyl carbon signal (C=O) around 165-170 ppm.

    • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amide (around 3200-3400 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Applications in Research and Development

The unique structure of 2-Carbamoylpyridine-3-boronic acid pinacol ester makes it a valuable tool for constructing complex molecules.

Applications cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Target Molecules Core 2-Carbamoylpyridine-3-boronic acid pinacol ester Boronic Ester Carbamoyl Group Suzuki Suzuki-Miyaura Coupling Core:f0->Suzuki C-C Bond Formation Other Further Functionalization Core:f1->Other Derivatization Pharma Pharmaceuticals & Agrochemicals Suzuki->Pharma Materials Functional Materials Suzuki->Materials Other->Pharma

Caption: Potential applications of the title compound.

  • Suzuki-Miyaura Cross-Coupling: The primary application is to use the boronic ester as a nucleophilic partner in palladium-catalyzed couplings with a wide range of aryl, heteroaryl, or vinyl halides/triflates. This allows for the direct installation of the 2-carbamoylpyridine moiety into a target scaffold.

  • Drug Discovery: The ability to form C-C bonds while retaining the hydrogen-bonding carbamoyl group is highly advantageous in medicinal chemistry. This building block could be used in the synthesis of inhibitors for various enzymes where the pyridine nitrogen and the amide can interact with the protein backbone or active site residues.

  • Materials Science: The rigid and electronically tunable nature of the pyridine ring makes this compound a candidate for synthesizing novel ligands for catalysis or as a component in organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, general precautions for handling boronic acid esters and pyridine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Carbamoylpyridine-3-boronic acid pinacol ester represents a synthetically valuable but currently underexplored building block. The lack of commercial availability necessitates a reliable synthetic protocol, and the route proposed in this guide, based on regioselective borylation and aminocarbonylation, offers a practical approach for its preparation. The dual functionality of this compound provides significant opportunities for innovation in drug discovery and materials science. This technical guide serves as a foundational resource to stimulate further research and application of this promising chemical intermediate.

References

  • ECHA. 2-(Trifluoromethyl)pyridine-4-boronic acid, pinacol ester - Substance Information. [Link]

  • Organic Syntheses. Isobutylboronic acid pinacol ester. [Link]

  • ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

  • Thermo Fisher Scientific. 2-(Dimethylcarbamoyl)pyridine-5-boronic acid pinacol ester, 96%. [Link]

  • ACS Publications. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

Sources

mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester (also known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide ) within the context of catalytic transformations.

While often utilized as a robust building block in medicinal chemistry (particularly for kinase inhibitors), its structural features—specifically the ortho-relationship between the carbamoyl (amide) group and the boronic ester—impart unique reactivity profiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and suggest potential utility in bifunctional organocatalysis.

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester operates primarily as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Its mechanism is distinguished by the 2-carbamoyl (picolinamide) group , which can act as a Directing Group (DG) or a chelating motif , influencing the transmetallation step and the stability of the metal center. Furthermore, upon hydrolysis of the pinacol ester, the resulting boronic acid possesses the requisite structural motifs (Lewis acidic boron + Brønsted basic/H-bonding amide) to potentially function as a bifunctional organocatalyst for direct amidation or transesterification, analogous to known ortho-substituted phenylboronic acid catalysts.

Mechanism in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary application of this molecule is as a reagent in the synthesis of biaryl scaffolds. The mechanism follows the canonical Suzuki-Miyaura cycle but with critical deviations due to the pyridine nitrogen and the ortho-amide group.

The Catalytic Cycle

The reaction proceeds through three main stages: Oxidative Addition , Transmetallation (the rate-determining step often influenced by the boronate structure), and Reductive Elimination .

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming an organopalladium(II) species: R-Pd(II)-X.

  • Activation of the Boronic Ester: The pinacol ester (Bpin) is relatively inert. It must be activated by a base (e.g., hydroxide, carbonate) to form a tetra-coordinate boronate species [Ar-B(pin)(OH)]- or hydrolyzed in situ to the free boronic acid Ar-B(OH)2, which then forms the hydroxyboronate [Ar-B(OH)3]-.

  • Transmetallation: The activated boronate transfers its organic group (the 2-carbamoylpyridine-3-yl moiety) to the Palladium center.

    • Critical Nuance: The 2-carbamoyl group can coordinate to the Palladium center via the amide oxygen or nitrogen, potentially stabilizing the transition state or, conversely, retarding the reaction by occupying open coordination sites (the "chelate effect").

  • Reductive Elimination: The two organic fragments couple, releasing the product and regenerating the Pd(0) catalyst.

Structural Influence of the 2-Carbamoyl Group

The ortho-carbamoyl group plays a dual role:

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring and the amide group makes the C-B bond more polarized, potentially facilitating transmetallation under mild conditions.

  • Coordination (Directing Effect): In C-H activation contexts, the picolinamide group directs Palladium to the ortho (C3) position. In cross-coupling, this same affinity can lead to the formation of stable Pd-N,O chelates prior to reductive elimination. This requires the use of phosphine ligands with sufficient steric bulk (e.g., XPhos, SPhos) or bite angle (e.g., dppf) to prevent catalyst poisoning by the substrate itself.

Visualization: Catalytic Cycle & Chelation

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the activation of the pinacol ester and the potential chelation mode.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet BaseAct Base Activation (Hydrolysis/Coordination) Boronate Activated Boronate [Py-B(OH)3]- or [Py-B(pin)(OH)]- BaseAct->Boronate Boronate->TransMet + Ar-Pd-X Chelate Pd-Intermediate (Potential N,O-Chelation) TransMet->Chelate - B-byproducts Chelate->Chelate Stabilization by 2-CONH2 group RedElim Reductive Elimination Product Release Chelate->RedElim RedElim->Pd0

Caption: The catalytic cycle of 2-Carbamoylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling, emphasizing the base activation and potential chelation steps.

Mechanism in Organocatalysis (Bifunctional Activation)

While primarily a substrate, the free boronic acid derived from this ester (2-carbamoylpyridine-3-boronic acid) possesses the structural requirements for bifunctional organocatalysis , particularly in direct amidation (condensation of carboxylic acids and amines).

Mechanistic Rationale

Boronic acids catalyze amidation by forming a mixed anhydride (acyloxyboronate) with the carboxylic acid. The efficiency of this process is enhanced by ortho-substituents that can:

  • Hydrogen Bond: The amide protons (CONH2) can H-bond with the carboxylic acid carbonyl, activating it for nucleophilic attack.

  • Coordinate: The pyridine nitrogen or amide oxygen can coordinate to the boron center, increasing its Lewis acidity or stabilizing the transition state.

This mechanism is analogous to the Hall Catalyst (2-iodophenylboronic acid) and Whiting Catalyst (2-diisopropylaminomethylphenylboronic acid), where ortho-groups facilitate the expulsion of water and the delivery of the amine.

Hypothetical Catalytic Cycle for Amidation
  • Condensation: Boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate.

  • Activation: The ortho-carbamoyl group stabilizes this intermediate via intramolecular H-bonding.

  • Amine Attack: The amine attacks the activated carbonyl carbon.

  • Elimination: Water is eliminated, releasing the amide product and regenerating the boronic acid catalyst.

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

This protocol is optimized for 2-carbamoylpyridine-3-boronic acid pinacol ester, accounting for the potential instability of the pyridine-boron bond (protodeboronation).

Reagents:

  • Substrate: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl bromide/iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Bis-dentate ligand prevents chelation-induced deactivation.

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Water is essential for Bpin hydrolysis/activation.

Procedure:

  • Degassing: Charge a reaction vial with the aryl halide, boronic ester, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Note: Monitor by LCMS. If protodeboronation (formation of picolinamide) is observed, lower temperature to 60 °C and switch to a milder base like K3PO4.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients due to the polarity of the amide).

Data Presentation: Optimization Parameters
ParameterStandard ConditionAlternative (Sensitive Substrates)Rationale
Catalyst Pd(dppf)Cl2Pd(OAc)2 + XPhosXPhos creates a bulky, electron-rich center to facilitate oxidative addition and prevent N-coordination.
Base K2CO3K3PO4 or KFFluoride bases (KF) activate Bpin without high basicity, reducing protodeboronation.
Solvent Dioxane/H2ODME/H2O or Toluene/EtOH/H2ODME offers better solubility for polar pyridine derivatives.
Temp 90 °C60 °CLower temperature minimizes C-B bond cleavage (protodeboronation).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo- and ortho-Bromophenylboronic Acids." Angewandte Chemie International Edition, 51(25), 6177-6180. Link

  • Marcelli, T. (2013). "Mechanistic Insights into the Boronic Acid-Catalyzed Direct Amidation." Organic & Biomolecular Chemistry, 11, 1278-1283. Link

  • ChemicalBook. "2-Carbamoylpyridine-3-boronic acid pinacol ester Product Page." Link

Technical Guide: Biological Potential & Strategic Utility of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Carbamoylpyridine-3-boronic acid pinacol ester Role: Privileged Scaffold Precursor / Latent Bioactive Electrophile Primary Domain: Fragment-Based Drug Discovery (FBDD) & Protease Inhibitor Design

This technical guide analyzes the 2-Carbamoylpyridine-3-boronic acid pinacol ester , a specialized organoboron intermediate. While primarily utilized as a reagent in cross-coupling chemistries, its structural motifs possess significant latent biological activity. This guide explores its dual utility: as a synthetic lynchpin for generating bioactive biaryl libraries and as a pharmacophoric warhead precursor capable of targeting serine proteases and metalloenzymes through reversible covalent inhibition and metal chelation.

Part 1: Structural Analysis & Pharmacophore Modeling

The biological potential of this compound is encoded in three distinct structural features. Understanding these interactions is critical for rational drug design.

The Boronic Pinacol Ester (The "Warhead" Mask)
  • State: In its ester form, the boron atom is "masked," rendering the molecule lipophilic and cell-permeable.

  • Bio-activation: Under physiological conditions (or specific oxidative stress environments), the pinacol group hydrolyzes or oxidizes to reveal the free boronic acid .

  • Mechanism: The free boronic acid acts as a transition state mimic . It possesses an empty p-orbital (Lewis acid) that accepts electron density from nucleophilic residues (e.g., Serine-OH in proteases), converting the boron from a trigonal planar (

    
    ) to a tetrahedral (
    
    
    
    ) geometry. This mimics the tetrahedral intermediate of peptide bond hydrolysis, creating a tight, reversible enzyme-inhibitor complex.
The 2-Carbamoylpyridine Motif (The "Anchor")
  • Hydrogen Bonding: The amide (carbamoyl) group at the C2 position serves as a directional H-bond donor/acceptor, crucial for orienting the molecule within a binding pocket.

  • Chelation Potential: The pyridine nitrogen (N1) and the amide oxygen form a bidentate chelating system. This is a privileged motif in HIV Integrase inhibitors and Metallo-beta-lactamase inhibitors , where the molecule coordinates with active site metal ions (e.g.,

    
    , 
    
    
    
    ).
Ortho-Substitution Geometry
  • The 2,3-substitution pattern places the electrophilic boron in close proximity to the directing amide group. This creates a "molecular caliper" effect, restricting conformational freedom and enhancing binding specificity upon coupling to a core scaffold.

Part 2: Mechanisms of Action & Biological Pathways

The following Graphviz diagram illustrates the two primary pathways for this compound: its synthetic transformation into bioactive drugs and its direct (latent) mechanism as a protease inhibitor.

BioActivityPathways cluster_Synthesis Pathway A: Synthetic Transformation cluster_Direct Pathway B: Latent Bioactivity (Prodrug) Compound 2-Carbamoylpyridine-3-boronic acid pinacol ester Suzuki Suzuki-Miyaura Coupling Compound->Suzuki Pd(0) Catalyst Hydrolysis Hydrolysis / ROS (Pinacol Release) Compound->Hydrolysis pH < 7 or ROS Scaffold Biaryl/Heterobiaryl Scaffold Suzuki->Scaffold Target1 Kinase Inhibitor (e.g., p38 MAPK) Scaffold->Target1 SAR Optimization Acid Free Boronic Acid (Active Warhead) Hydrolysis->Acid Enzyme Serine Protease (e.g., Proteasome) Acid->Enzyme Nucleophilic Attack (Ser-OH) Complex Tetrahedral Boronate Adduct Enzyme->Complex Reversible Covalent Bond

Figure 1: Dual pathways of utility: Synthetic conversion to kinase inhibitors (A) and prodrug activation for protease inhibition (B).

Part 3: Experimental Protocols

Protocol A: Assessment of Hydrolytic Stability (Prodrug Validation)

Objective: Determine the rate at which the pinacol ester converts to the active boronic acid species in physiological media.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (Internal Standard grade)

  • HPLC-grade Acetonitrile

Methodology:

  • Preparation: Dissolve 2-Carbamoylpyridine-3-boronic acid pinacol ester in DMSO to create a 10 mM stock solution.

  • Initiation: Spike the stock solution into PBS (pre-warmed to 37°C) to a final concentration of 50 µM. Ensure final DMSO content is <1%.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench aliquots with ice-cold acetonitrile (1:1 v/v) to precipitate proteins (if plasma is used) and halt equilibrium.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (Ester) and the appearance of the Boronic Acid mass (

    
     Da approx).
    
    • Note: Boronic acids can trimerize to boroxines; ensure MS method detects both monomer and trimer.

Protocol B: Suzuki-Miyaura Coupling for Library Generation

Objective: Utilize the compound to synthesize a 2-carbamoyl-3-arylpyridine derivative (potential kinase inhibitor).

Reagents:

  • Aryl halide (e.g., 4-bromoaniline)

  • Catalyst:

    
     (Robust for heterocyclic boronates)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction vial with Argon for 5 minutes.

  • Loading: Add Aryl halide (1.0 eq), 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.1 eq), and

    
     (0.05 eq).
    
  • Solvation: Add 1,4-Dioxane (0.2 M concentration relative to halide) and

    
     (3.0 eq).
    
  • Degassing: Bubble Argon through the suspension for 2 minutes.

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (silica gel). The carbamoyl group is polar; expect elution in 50-100% EtOAc/Hexanes.

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity of the Hydrolyzed Product (Boronic Acid form) against key therapeutic targets, based on structural homology with known inhibitors (e.g., Bortezomib, Tavaborole).

Target ClassMechanism of InteractionPotential Therapeutic IndicationStructural Rationale
20S Proteasome Reversible covalent bond with N-terminal Threonine.Multiple MyelomaBoron electrophile mimics peptide bond transition state.

-Lactamase
Dative bonding to active site Serine; mimics transition state.Antibiotic Resistance (Adjunct)Boron atom traps the nucleophilic Serine, preventing antibiotic hydrolysis.
HIV Integrase Metal Chelation (

) in the active site.
Antiviral (HIV)The 2-carbamoylpyridine motif acts as a bidentate ligand, sequestering essential cofactors.
NorA Efflux Pump Unknown; likely modulation of transporter conformation.MRSA Resistance ReversalPyridine-3-boronic acids are reported to potentiate ciprofloxacin activity [1].[1][2]

Part 5: Strategic Recommendations for Research

  • Use as a Fragment: Include this compound in Fragment-Based Drug Discovery (FBDD) screens using NMR or X-ray crystallography. The high solubility and specific binding motifs (boron + amide) make it an excellent "seed" fragment.

  • Prodrug Design: Investigate the pinacol ester's stability in high-ROS environments (e.g., tumor microenvironments). ROS can oxidatively cleave the boron-carbon bond or facilitate ligand exchange, potentially releasing the active inhibitor selectively in cancer cells [2].

  • Handling Precautions: Boronic esters can degrade on silica gel. Use neutralized silica or alumina for purification, or proceed directly to the next step (telescoped synthesis) to maximize yield.

References

  • Fontaine, F., et al. (2015).[2] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[3][4] MedChemComm. Link

  • Kovalskyy, D., et al. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules. Link

Sources

Computational Modeling of 2-Carbamoylpyridine-3-boronic acid pinacol ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational framework for analyzing 2-Carbamoylpyridine-3-boronic acid pinacol ester (2-CPBA-pin) . As a bifunctional heterocyclic scaffold, this molecule presents unique challenges due to the ortho-relationship between the Lewis-basic carbamoyl group (position 2) and the Lewis-acidic boronate ester (position 3). This guide details protocols for conformational landscaping, reactivity prediction (specifically Suzuki-Miyaura cross-coupling), and covalent docking for medicinal chemistry applications.

Part 1: Structural Dynamics & Conformational Landscape

The Ortho-Effect Challenge

In 2-CPBA-pin, the proximity of the amide and pinacol ester creates a complex potential energy surface (PES). Standard energy minimization often fails to identify the global minimum because it gets trapped in local minima defined by intramolecular hydrogen bonds (IMHB) or B···O coordination.

Key Structural Features to Model:

  • Rotational Barriers: The C(sp2)-C(sp2) bond between the pyridine ring and the carbamoyl group, and the C-B bond.

  • Intramolecular Interactions:

    • Type A (H-Bonding): Amide -NH

      
       Pinacol -O.
      
    • Type B (Lewis Adduct): Amide C=O

      
       Boron (formation of a pseudocyclic species).
      
Computational Protocol: Conformational Search

Do not rely on a single conformer. You must perform a relaxed potential energy surface (PES) scan.

Recommended Level of Theory:

  • Optimization: DFT-wB97X-D/6-31G(d,p) (Includes dispersion corrections critical for the pinacol methyl-amide interactions).

  • Solvation: SMD Model (Acetonitrile or Methanol) to mimic polar environments that might disrupt weak IMHBs.

Workflow Diagram: Conformational Analysis

Conformational_Workflow cluster_check Validation Start Input Structure (2-CPBA-pin) Rotor_Scan Relaxed PES Scan (Dihedrals: C2-C(O) & C3-B) Start->Rotor_Scan wB97X-D/6-31G* Boltzmann Boltzmann Weighting (ΔG at 298K) Rotor_Scan->Boltzmann Single Point def2-TZVP Global_Min Identify Global Minimum (Check B...O distance) Boltzmann->Global_Min Freq Frequency Calc (No Imaginary Freqs) Global_Min->Freq

Caption: Workflow for identifying the bioactive conformation, accounting for rotational freedom and dispersion forces.

Part 2: Electronic Structure & Reactivity (Suzuki-Miyaura Coupling)

The primary utility of 2-CPBA-pin is as a nucleophile in Suzuki-Miyaura coupling. The pinacol ester is a "masked" boronic acid. Reactivity modeling must account for the Transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.

The Hydrolysis Pre-Equilibrium

Before coupling, the pinacol ester often hydrolyzes to the boronic acid or forms a boronate "ate" complex.



Note: The 2-carbamoyl group may catalyze this hydrolysis via neighboring group participation (NGP), making this molecule more labile than unsubstituted phenyl boronates.
Transition State Modeling (Transmetallation)

You must model the transition state (TS) where the organic group transfers from Boron to Palladium.

Protocol:

  • Pre-catalyst: Model

    
     (where Ar is the coupling partner).
    
  • Base Activation: Explicitly include the base (e.g.,

    
     or 
    
    
    
    ). The "Boronate Pathway" (base attacks Boron first) is generally favored for esters.
  • TS Search: Use the QST3 (Quadratic Synchronous Transit) method. Locate the TS characterized by the simultaneous breaking of the B-C bond and forming of the Pd-C bond.

Data Output Structure:

ParameterDescriptionTarget Value (approx.)

Activation Energy of Transmetallation< 25 kcal/mol (for room temp reaction)
B-C Length Bond length at TS1.65 - 1.75 Å
Pd-C Length Bond length at TS2.10 - 2.20 Å

Imaginary FrequencySingle negative mode (approx -200 to -400 cm⁻¹)
Workflow Diagram: Catalytic Cycle Modeling

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X Complex OxAdd->PdII Base Base Activation (Formation of Pd-OH or Ar-B(OH)3-) PdII->Base TM_TS TRANSMETALLATION (TS) (Critical Step for 2-CPBA-pin) Base->TM_TS Steric Clash Check RedElim Reductive Elimination TM_TS->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The Suzuki-Miyaura cycle. The Transmetallation (TS) node is highlighted as the critical modeling bottleneck for steric ortho-substrates.

Part 3: Covalent Docking Protocol (Medicinal Chemistry)

If 2-CPBA-pin is being investigated as a protease inhibitor (e.g., Serine Protease), the pinacol group is a prodrug moiety. The active species is the tetrahedral boronate adduct formed with the active site Serine.[1]

The "Warhead" Mechanism

Boronic esters do not bind via simple lock-and-key non-covalent interactions. They form a reversible covalent bond.[1]

  • Nucleophile: Serine -OH (protein).

  • Electrophile: Boron atom.[2][3][4]

  • Result: Tetrahedral geometry (

    
    ).
    
Step-by-Step Docking Methodology

Standard docking (AutoDock Vina/Glide) will fail because it treats the ligand as rigid/non-reactive. Use Covalent Docking (e.g., Gold, CovDock, or DOCKovalent).

Step 1: Ligand Preparation

  • Remove the pinacol group computationally. Replace with

    
     (boronic acid) for the initial pose search, or model the full ester if investigating steric fit before reaction.
    
  • Crucial: Define the Boron atom as the "Linker" or "Reactive Atom".

Step 2: Receptor Grid Generation

  • Target: Catalytic Serine (e.g., Ser195 in Trypsin-like proteases).

  • Define a constraint: Distance between Ser-O and Ligand-B must be within covalent bonding range (1.5 - 1.6 Å).

Step 3: Reaction Definition (The "Morph") Most software requires a reaction file.

  • Reactant: Trigonal Planar Boron (

    
    ).
    
  • Product: Tetrahedral Boron (

    
    ) with a -1 formal charge (anionic boronate).
    
Workflow Diagram: Covalent Docking Logic

Covalent_Docking Ligand Ligand Prep (2-CPBA-pin) Strip Virtual Hydrolysis (Remove Pinacol) Ligand->Strip Prodrug Assumption Dock Covalent Docking (Constraint: B-O < 1.6Å) Strip->Dock Grid Receptor Grid (Target: Serine-OH) Grid->Dock Score Scoring (Binding Energy + QM Correction) Dock->Score

Caption: Protocol for simulating the covalent binding of boronic species to a nucleophilic serine residue.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Thomas, A. A., et al. (2011). Boronic Acid Moiety as a Warhead for Covalent Inhibitors.[3] Future Medicinal Chemistry, 3(3), 367-390. Link

  • London, N., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes.[3] Nature Chemical Biology, 10, 1066–1072. Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219. (Foundational text on Boron synthesis and properties).
  • Chai, D. I., et al. (2011). The Role of Base in the Suzuki-Miyaura Cross-Coupling Reaction.[5] Journal of the American Chemical Society, 133(42), 16782-16785. Link

Sources

Technical Guide: Structural Characterization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-Carbamoylpyridine-3-boronic acid pinacol ester Class: Ortho-functionalized Pyridine Boronate Significance: This compound represents a critical class of bifunctional building blocks in medicinal chemistry. The juxtaposition of a Lewis-acidic boronate ester at the C3 position and a Lewis-basic carbamoyl (amide) group at the C2 position introduces unique steric and electronic properties. Unlike simple aryl boronates, this ortho-substitution pattern dictates a twisted conformation to minimize steric strain, significantly influencing its reactivity profiles in Suzuki-Miyaura cross-couplings and its stability against protodeboronation.

This guide provides a rigorous framework for the X-ray crystallographic characterization of this molecule, detailing synthesis, crystallization protocols, and the structural analysis required to validate its conformation and intermolecular interactions.

Synthesis & Crystallization Protocol

Expertise & Causality: High-quality single crystals require high purity (>99%). The synthesis must avoid hydrolysis of the pinacol ester, which is sensitive to acidic conditions and prolonged exposure to moisture.

Synthesis Route (Optimized for Crystallinity)

The preferred route utilizes a palladium-catalyzed Miyaura borylation of 2-carbamoyl-3-chloropyridine or the direct amidation of 3-boronopicolinic acid pinacol ester.

  • Precursor: 2-Chloro-3-pyridineboronic acid pinacol ester.[1]

  • Amidation: Pd-catalyzed aminocarbonylation or nucleophilic aromatic substitution (if activated).

  • Purification: Silica gel chromatography (Eluent: EtOAc/Hexanes with 1% Et3N to buffer acidity).

Crystallization Methodology

To obtain X-ray quality crystals, we employ a Slow Evaporation or Vapor Diffusion method. The choice of solvent is critical: it must solubilize the hydrophobic pinacol/pyridine core while allowing the polar amide to direct lattice packing.

Protocol: Vapor Diffusion (Liquid-Liquid)

  • Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the ester well.

  • Precipitant (Outer Vial): Pentane or Hexane. These are non-polar and induce gradual saturation.

  • Mechanism: As pentane diffuses into the DCM solution, the solubility decreases slowly, promoting ordered lattice growth over amorphous precipitation.

Crystallization Workflow Visualization

CrystallizationWorkflow Start Purified Compound (>99% HPLC) Solubilization Dissolve in DCM (Conc: 10-15 mg/mL) Start->Solubilization Solvent Choice Filter Syringe Filter (0.2 µm PTFE) Solubilization->Filter Remove Dust Diffusion Vapor Diffusion Setup (Outer: Pentane) Filter->Diffusion Setup Nucleation Nucleation & Growth (4°C, 3-7 Days) Diffusion->Nucleation Slow Saturation Harvest Harvest Crystal (Under Paratone Oil) Nucleation->Harvest Check Optics

Caption: Optimized vapor diffusion workflow for growing diffraction-quality crystals of amphiphilic boronate esters.

Data Collection & Refinement Standards

Trustworthiness: A self-validating dataset requires strict adherence to low-temperature protocols to minimize thermal motion of the flexible pinacol ring methyl groups.

Data Acquisition Parameters
ParameterSettingRationale
Temperature 100 K (Cryostream)Freezes methyl group rotation; improves high-angle diffraction intensity.
Radiation Source Mo K

(

Å)
Preferred for organic molecules; reduces absorption corrections compared to Cu.
Resolution 0.75 Å or betterRequired to resolve individual atomic positions and anisotropic displacement parameters.
Redundancy > 4.0Ensures statistical accuracy of reflection intensities.
Refinement Strategy
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the asymmetry of the molecule.
  • Disorder Handling: The pinacol ring often exhibits "envelope" vs. "twist-boat" conformational disorder. Use PART commands in SHELX if electron density is split.

  • Hydrogen Placement:

    • C-H: Constrained to riding models (AFIX 43/137).

    • N-H (Amide): Locate from difference Fourier maps if data quality permits; otherwise, constrain (AFIX 93) to preserve H-bonding geometry.

Structural Analysis & Interpretation

Expertise: This section details the specific structural features expected for 2-carbamoylpyridine-3-boronic acid pinacol ester.

Molecular Conformation (The Ortho-Effect)

The defining feature of this structure is the steric clash between the C2-Carbamoyl group and the C3-Pinacol Boronate .

  • Twist Angle: The boronate ester group (

    
    ) will not be coplanar with the pyridine ring. Expect a dihedral angle (C2-C3-B-O) of 30°–60° . This twist minimizes repulsion between the pinacol oxygens and the amide carbonyl/nitrogen.
    
  • B-N Interaction: Unlike free boronic acids which can form cyclic benzoxaboroles, the pinacol ester is sterically bulky and chemically "capped". However, check for a non-bonded contact distance between the Amide Oxygen (or Nitrogen) and the Boron atom.

    • Threshold: If

      
       Å, a weak Lewis acid-base interaction exists, stabilizing the twist.
      
Crystal Packing & Intermolecular Forces

The lattice energy is dominated by the competition between the polar amide head and the hydrophobic pinacol tail.

  • Amide Dimers: The primary interaction is likely the formation of centrosymmetric dimers via

    
     hydrogen bonds (
    
    
    
    motif).
  • Pyridine Nitrogen: The pyridine nitrogen (

    
    ) is a good H-bond acceptor. It may accept a hydrogen from a neighboring amide (
    
    
    
    ), forming infinite chains.
  • Pinacol Stacking: The hydrophobic tetramethyldioxaborolane rings tend to cluster, creating hydrophobic channels within the crystal lattice.

Structural Logic Diagram

StructuralLogic OrthoSub Ortho-Substitution (C2-Amide / C3-Bpin) StericClash Steric Repulsion OrthoSub->StericClash Proximity HBond H-Bond Network (Amide-Amide / Amide-Npy) OrthoSub->HBond Donor/Acceptor Sites Twist Ring Twist (30-60°) StericClash->Twist Relieves Strain Packing Crystal Packing Twist->Packing Defines Shape HBond->Packing Stabilizes Lattice

Caption: Causal relationship between chemical substitution, molecular conformation, and crystal packing.

Implications for Drug Development

Understanding this structure allows researchers to predict behavior in solution:

  • Suzuki Coupling Efficiency: A highly twisted Bpin group (observed in X-ray) implies difficult transmetallation due to steric hindrance, requiring specialized ligands (e.g., Buchwald phosphines) for successful coupling.

  • Stability: If the X-ray structure reveals a short

    
     contact, the boron center is partially coordinated, making it more resistant to hydrolysis (deborylation) during storage.
    

References

  • Synthesis of Pyridinylboronic Esters

    • Recent progress in the synthesis of pyridinylboronic acids and esters.[1][2] Arkivoc, 2014.

    • Source:

  • Crystallographic Standards

    • Crystal Structure Analysis for Chemists and Biologists.
    • Source:

  • Boronic Acid Pinacol Ester Properties

    • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

    • Source:

  • Analogous Structures (3-Aminophenylboronic acid pinacol ester)

    • CCDC 204263 Entry.
    • Source:

Sources

Methodological & Application

Application Note: 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols

Introduction & Strategic Significance

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on robust bifunctional building blocks. 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 1412415-69-0) represents a highly privileged reagent in this paradigm. Featuring a boronic acid pinacol ester (Bpin) at the 3-position and a carbamoyl (-CONH₂) group at the 2-position of a pyridine ring, this compound serves as a critical linchpin for the synthesis of biaryl systems, kinase inhibitors, and fused heterocyclic pharmacophores[1][2].

Why the Pinacol Ester?

Free pyridine boronic acids are notoriously difficult to handle; they are highly polar, prone to forming cyclic anhydrides (boroxines), and susceptible to protodeboronation. The pinacol ester masks the boronic acid, significantly enhancing its stability toward atmospheric oxidation and improving its solubility in organic solvents[3]. This allows for prolonged storage and precise stoichiometric control during high-throughput parallel synthesis.

The Role of the 2-Carbamoyl Group

The ortho-carbamoyl group provides three distinct advantages in drug design:

  • Pharmacophore Element: The primary amide acts as a potent hydrogen bond donor and acceptor, frequently utilized to anchor molecules to the hinge region of kinases (e.g., mimicking interactions seen in ATM or PI4K inhibitors)[4][5].

  • Directing Group: It can direct late-stage transition-metal-catalyzed C-H functionalization on the pyridine ring.

  • Cyclization Precursor: Following a Suzuki-Miyaura coupling, the carbamoyl nitrogen can undergo intramolecular cyclization with electrophilic functional groups on the newly attached aryl ring, yielding rigid tricyclic or bicyclic scaffolds (e.g., lactams or naphthyridines).

Mechanistic Insights: Overcoming Ortho-Steric Hindrance

The primary application of 2-carbamoylpyridine-3-boronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction . However, coupling an ortho-substituted pyridine boronate presents unique kinetic challenges.

The bulky carbamoyl group at the 2-position creates steric hindrance that can impede the transmetalation step of the catalytic cycle. To overcome this, the choice of catalyst and base is critical. Bidentate ligands with large bite angles (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) are required to stabilize the palladium center while facilitating reductive elimination. Furthermore, an aqueous base (such as K₂CO₃ or Na₂CO₃) is essential to hydrolyze the pinacol ester in situ and form the reactive boronate species[3].

SM_Cycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X BaseEx Base Exchange Formation of Pd-OR OxAdd->BaseEx + Base (e.g., K2CO3) TransMet Transmetalation Transfer of 2-Carbamoylpyridine BaseEx->TransMet + 2-Carbamoylpyridine-3-Bpin RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim - Borate Byproduct RedElim->Pd0 - Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the integration of the sterically hindered 2-carbamoylpyridine moiety.

Applications in Target-Based Drug Discovery

Kinase Inhibitors (e.g., PI4K and ATM Kinases)

Pyridine-3-boronic acid derivatives have been extensively utilized to synthesize inhibitors for Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K), a validated target for antimalarial drugs. Coupling the pyridine boronate to an ATP-competitive core (such as an imidazo[4,5-c]quinolin-2-one scaffold) generates compounds with remarkable activities against multiple stages of the Plasmodium falciparum life cycle[4][5]. The carbamoyl derivative specifically enhances aqueous solubility while maintaining critical π-stacking and hydrogen-bonding interactions in the kinase active site.

Antimicrobial Efflux Pump Inhibitors

Substituted pyridine-3-boronic acids have demonstrated significant efficacy as inhibitors of the Staphylococcus aureus NorA efflux pump. When used in combination with antibiotics like ciprofloxacin, these pyridine scaffolds reverse antimicrobial resistance (AMR) by blocking the efflux mechanism, allowing the antibiotic to accumulate within the bacterial cell[6].

Workflow Bpin 2-Carbamoylpyridine-3-Bpin (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling Bpin->Coupling Pd(dppf)Cl2, Base Biaryl 2-Carbamoyl-3-arylpyridine (Intermediate) Coupling->Biaryl Ar-X Cyclization Intramolecular Cyclization Biaryl->Cyclization Acid/Base Catalysis Kinase Kinase Inhibitor (Fused Heterocycle) Biaryl->Kinase Direct Hinge Binder Cyclization->Kinase Rigid Scaffold

Figure 2: Synthetic workflow demonstrating the divergence of the biaryl intermediate into direct hinge binders or fused rigid scaffolds.

Quantitative Data: Reaction Optimization

The following table summarizes optimized reaction conditions for coupling 2-carbamoylpyridine-3-boronic acid pinacol ester with various aryl halides, highlighting the necessity of specific catalyst-base combinations to overcome the ortho-effect.

Aryl Halide PartnerCatalyst (mol %)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)
Electron-deficient Aryl BromidePd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane / H₂O (4:1)9085 - 92
Electron-rich Aryl BromidePd(PPh₃)₄ (10%)Na₂CO₃ (3.0)Toluene / EtOH / H₂O10065 - 75
Heteroaryl ChloridePd₂(dba)₃ / XPhos (5%)Cs₂CO₃ (3.0)1,4-Dioxane / H₂O (10:1)11078 - 84
Aryl IodidePd(OAc)₂ / SPhos (5%)K₃PO₄ (3.0)DMF / H₂O (5:1)80> 90

Data synthesis based on standard optimization parameters for sterically hindered heterocyclic boronates[3][7].

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 3-aryl-2-carbamoylpyridine intermediate.

Reagents & Materials:

  • 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 equiv.)

  • Aryl/Heteroaryl bromide (1.0 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-carbamoylpyridine-3-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing (Critical Step): Add 1,4-dioxane (4.0 mL) and water (1.0 mL). Sparge the mixture with inert gas (Argon or Nitrogen) for at least 10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure biaryl product.

Protocol B: Downstream Intramolecular Cyclization (Lactam Formation)

Objective: Convert an ortho-ester substituted biaryl intermediate into a fused rigid tricyclic scaffold.

Step-by-Step Methodology:

  • Substrate Requirement: Ensure the aryl group coupled in Protocol A possesses an electrophilic group (e.g., an ester or acid chloride) adjacent to the newly formed C-C bond.

  • Reaction Setup: Dissolve the 3-(2-alkoxycarbonylaryl)-pyridine-2-carboxamide (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C and dropwise add a strong base, such as Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (KOtBu). Causality: The strong base deprotonates the primary amide, increasing its nucleophilicity for the subsequent acyl substitution.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane, dry, and concentrate. Purify via recrystallization or chromatography to yield the fused heterocyclic kinase scaffold.

References

  • National Institutes of Health (PMC) - Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at:[Link]

  • ResearchGate - Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. Available at: [Link]

  • National Institutes of Health (PMC) - Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy. Available at:[Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 2-Carbamoylpyridine-3-boronic acid pinacol ester for Late-Stage Functionalization of Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Imperative of Late-Stage Functionalization (LSF)

In modern drug discovery, the ability to rapidly generate and test analogues of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing for the introduction of chemical diversity at the final steps of a synthetic sequence.[1][2][3] This approach circumvents the need for laborious de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][4] C-H functionalization, in particular, represents a powerful frontier in LSF, offering new retrosynthetic disconnections by targeting what were once considered unreactive bonds.[1][5]

Within the expansive toolkit for LSF, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[6] These reactions are prized for their broad functional group tolerance and mild conditions.[2] This guide focuses on a specialized reagent, 2-Carbamoylpyridine-3-boronic acid pinacol ester , designed to leverage the power of Suzuki-Miyaura coupling for the strategic modification of complex, high-value molecules.

II. Reagent Profile: 2-Carbamoylpyridine-3-boronic acid pinacol ester

The subject of this guide is a heterocyclic organoboron compound featuring three key structural elements:

  • A Pyridine Core: A nitrogen-containing heterocycle ubiquitous in pharmaceuticals, offering a vector for modifying solubility and target engagement.

  • A Boronic Acid Pinacol Ester: A stable, easy-to-handle source of an aryl nucleophile for Suzuki-Miyaura cross-coupling.[7] The pinacol ester form enhances stability compared to the corresponding boronic acid, mitigating premature decomposition.[8][9]

  • A 2-Carbamoyl Group (-CONH₂): This functional group is not merely a passive substituent. Its strategic placement ortho to the pyridine nitrogen allows it to act as a coordinating or "directing" group. This chelation can pre-organize the transition metal catalyst, influencing reactivity and potentially mitigating some of the known challenges associated with 2-pyridyl boron reagents, which are notoriously prone to instability and poor reactivity.[10][11]

The inherent electronic properties and directing capacity of this reagent make it a valuable tool for coupling with (hetero)aryl halides or triflates on complex substrates, enabling the introduction of a functionalized pyridyl moiety late in a synthetic campaign.

III. Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The productive coupling of 2-Carbamoylpyridine-3-boronic acid pinacol ester with an aryl halide (Ar-X) is governed by the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron reagent must be activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic boronate species.[14] This species then transfers its organic group (the 2-carbamoyl-3-pyridyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center (the 'Ar' from the substrate and the pyridyl from the reagent) couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product ArX Ar-X ArX->OxAdd Boronate [R-B(OR)₃]⁻ M⁺ (Activated Boronic Ester) Boronate->Transmetalation

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

IV. Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of a generic complex aryl bromide (Substrate-Br ) with 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification setup_vessel 1. Add solids to oven-dried flask: - Substrate-Br (1.0 eq) - Boronic Ester (1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Catalyst/Ligand setup_seal 2. Seal flask with septum setup_vessel->setup_seal setup_purge 3. Evacuate and backfill with N₂ or Ar (3x cycles) setup_seal->setup_purge setup_solvent 4. Add degassed solvent via syringe setup_purge->setup_solvent reaction_heat 5. Heat to desired temp (e.g., 80-100 °C) with stirring setup_solvent->reaction_heat reaction_monitor 6. Monitor by TLC or LC-MS (e.g., 4-16 hours) workup_cool 7. Cool to room temperature reaction_monitor->workup_cool workup_quench 8. Quench with H₂O workup_extract 9. Extract with organic solvent (e.g., EtOAc, 3x) workup_dry 10. Dry combined organic layers (Na₂SO₄ or MgSO₄) workup_concentrate 11. Concentrate in vacuo purify_silica 12. Purify by flash column chromatography workup_concentrate->purify_silica purify_char 13. Characterize pure product (NMR, HRMS)

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The integration of functionalized pyridine motifs is a cornerstone of modern drug discovery, offering predictable hydrogen-bonding interactions and improved physicochemical properties. Among these, the 2-carbamoylpyridine scaffold is highly valued. However, synthesizing this motif via Suzuki-Miyaura cross-coupling using 2-carbamoylpyridine-3-boronic acid pinacol ester (2-Carbamoylpyridine-3-Bpin) presents severe synthetic challenges.

As a Senior Application Scientist, it is critical to understand the causality behind these challenges rather than simply applying generic coupling conditions. This specific substrate is prone to two major failure modes:

  • Rapid Protodeboronation: Basic heteroaromatic boronic acids, such as pyridine-boronic acids, are highly susceptible to protodeboronation due to the formation of zwitterionic species under neutral to basic pH conditions, leading to unimolecular fragmentation of the C-B bond[1]. The electron-withdrawing nature of the adjacent 2-carbamoyl group further weakens the C-B bond, accelerating this degradation pathway.

  • Catalyst Poisoning via Chelation: The bidentate nature of the substrate (the lone pair on the pyridine nitrogen combined with the amide oxygen/nitrogen) can strongly chelate palladium(II) intermediates. This traps the catalyst in an off-cycle resting state, stalling transmetalation and reductive elimination.

The Solution: To overcome the rapid degradation of unstable boronic acids, the catalytic cycle must outpace the decomposition rate. This is achieved using precatalysts that rapidly generate the active monoligated L-Pd(0) species at room temperature or mild heat[2]. Employing bulky, electron-rich dialkylbiarylphosphine ligands (like XPhos) prevents the formation of unreactive Pd-chelates by imposing severe steric bulk around the metal center.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the engineered catalytic cycle. Notice how the critical transmetalation step is in direct kinetic competition with the protodeboronation side reaction.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Pd(II) Intermediate L-Pd(Ar)(X) OxAdd->PdII Base Base Exchange K3PO4 / H2O PdII->Base PdII_OH L-Pd(Ar)(OH) Base->PdII_OH TransMet Transmetalation 2-Carbamoylpyridine-3-Bpin PdII_OH->TransMet PdII_Prod L-Pd(Ar)(Py-2-CONH2) TransMet->PdII_Prod SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn Competing RedElim Reductive Elimination PdII_Prod->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the transmetalation of 2-carbamoylpyridine-3-Bpin.

Reaction Optimization & Quantitative Data

Standard catalysts like


 require prolonged heating (80–100 °C) to activate. At these temperatures, 2-carbamoylpyridine-3-Bpin undergoes near-complete protodeboronation before coupling can occur.

Third-generation Buchwald precatalysts, such as Pd(XPhos)G3, are specifically engineered to activate quantitatively under mildly basic conditions without external reducing agents, making them ideal for unstable boronic esters[3]. Furthermore, for sterically hindered pyridine substrates, stronger bases like


 are highly effective, and the addition of water as a co-solvent improves the solubility and activity of the inorganic base during the transmetalation step[4].

Table 1: Optimization of Reaction Conditions (1.0 mmol scale)

Catalyst System (2 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)


Toluene/EtOH/

90< 10> 80


1,4-Dioxane/

803555
SPhos Pd G2

1,4-Dioxane/

607218
XPhos Pd G3

1,4-Dioxane/

(4:1)
40 > 95 < 5

Data Interpretation: The XPhos Pd G3 system at 40 °C provides the optimal kinetic balance. The low temperature suppresses thermal C-B bond cleavage, while the highly active L-Pd(0) species ensures rapid oxidative addition and product formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues are embedded to ensure the chemical state of the reaction is behaving as predicted.

Materials Required
  • Aryl Halide (Electrophile): 1.0 mmol

  • 2-Carbamoylpyridine-3-boronic acid pinacol ester: 1.2 mmol (1.2 equiv)

  • XPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)

  • Potassium Phosphate Tribasic (

    
    ):  2.0 mmol (2.0 equiv), prepared as a 0.5 M degassed aqueous solution.
    
  • 1,4-Dioxane: 4.0 mL (Anhydrous, degassed)

Procedure

Step 1: Reaction Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and 2-carbamoylpyridine-3-boronic acid pinacol ester (297.1 mg, 1.2 mmol).

  • Add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol). Causality Note: Adding the precatalyst as a solid before degassing ensures it is not exposed to oxygen while in solution, preventing premature degradation to Pd-black.

Step 2: Degassing (Critical Step) 3. Seal the tube with a rubber septum. Apply vacuum to the tube for 2 minutes, then backfill with Argon. Repeat this cycle three times. 4. Via syringe, add 4.0 mL of sparged 1,4-Dioxane. Stir gently to suspend the solids.

Step 3: Catalyst Activation & Coupling 5. Via syringe, add 4.0 mL of the degassed 0.5 M aqueous


 solution.
6. Place the reaction vessel in a pre-heated oil bath at 40 °C.
Self-Validation Check: Within 5–10 minutes of base addition and heating, the initial heterogeneous suspension should transition into a homogeneous, pale yellow/orange solution. This color change visually confirms the deprotonation of the G3 precatalyst and the successful generation of the active XPhos-Pd(0) species. If the solution turns opaque black, oxygen has breached the system, and the catalyst has died.

Step 4: Monitoring and Workup 7. Stir vigorously (800 rpm) for 2–4 hours. The biphasic nature of the reaction requires high agitation to maximize the interfacial surface area for transmetalation. 8. Monitor completion via LC-MS. 9. Once complete, cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). 10. Separate the organic layer, extract the aqueous layer with Ethyl Acetate (2 x 10 mL), dry over anhydrous


, and concentrate in vacuo. Purify via silica gel chromatography.

Troubleshooting Guide

  • Observation: High levels of protodeboronation (pyridine-2-carboxamide detected in LC-MS).

    • Root Cause: The transmetalation step is too slow, allowing the zwitterionic degradation pathway to dominate.

    • Intervention: Ensure the aqueous base is fully degassed. Consider switching to a strictly anhydrous protocol using CsF (3.0 equiv) in THF to prevent the hydrolytic cleavage of the C-B bond, though this will require a longer reaction time.

  • Observation: Reaction stalls at ~50% conversion; solution turns black.

    • Root Cause: Catalyst poisoning via chelation or oxygen ingress.

    • Intervention: Increase catalyst loading to 4 mol%. Ensure the stirring rate is sufficient to maintain an emulsion in the biphasic mixture.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 1352796-65-6), a privileged but sterically demanding scaffold often used in the synthesis of kinase inhibitors (e.g., PIM, CDK) and poly-heterocyclic cores.

Executive Summary

The 2-carbamoylpyridine-3-boronic acid pinacol ester represents a strategic building block for introducing the 2-picolinamide motif—a common hydrogen-bond donor/acceptor site in kinase inhibitors. However, its utility is often compromised by ortho-substituent effects . The carbamoyl group at C2 creates significant steric bulk adjacent to the boronate at C3, retarding the transmetalation step. Furthermore, the basic nitrogen and amide oxygen can act as bidentate ligands, potentially poisoning the palladium catalyst.

This guide provides a validated protocol using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands (dppf) to overcome these kinetic barriers, ensuring high yields and minimizing protodeboronation.

Mechanistic Insight & Challenges

To successfully couple this substrate, one must understand the competing forces at play. Unlike unstable 2-pyridyl boronates, the 3-pyridyl boronate is electronically stable. The primary failure mode is kinetic stalling rather than decomposition.

The "Ortho-Constraint" Problem
  • Steric Hindrance: The C2-amide group prevents the palladium(II)-aryl complex from easily approaching the boron center during transmetalation.

  • Catalyst Sequestration: The picolinamide motif (pyridine N + amide O) can chelate Pd species, removing them from the catalytic cycle.

  • Base Sensitivity: While the boronate requires base for activation (forming the boronate-ate complex), strong bases or prolonged heating can hydrolyze the amide to a carboxylic acid, altering solubility and reactivity.

ReactionMechanism Substrate 2-Carbamoylpyridine- 3-boronate BoronateAte Activated Boronate (Ate-Complex) Substrate->BoronateAte + Base Coordination Catalyst Poisoning (N,O-Chelation) Substrate->Coordination High Pd Affinity Hydrolysis Amide Hydrolysis (to Acid) Substrate->Hydrolysis Strong Base/Heat Base Base (OH-) Base->BoronateAte Transmetalation Transmetalation (Rate Limiting Step) BoronateAte->Transmetalation Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmetalation Product 3-Aryl-2-picolinamide Transmetalation->Product Reductive Elimination Transmetalation->Coordination Slowed by Sterics

Figure 1: Mechanistic pathway highlighting the transmetalation bottleneck caused by steric hindrance and potential catalyst poisoning side-reactions.

Optimization Strategy

The choice of catalyst and base is critical to bypass the steric hurdle.

VariableRecommendationRationale
Catalyst XPhos Pd G3 or Pd(dppf)Cl₂ XPhos: Bulky ligand creates a spacious active site, facilitating coupling of hindered substrates. dppf: Large bite angle and strong chelation prevent the picolinamide from displacing the ligand.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild enough to prevent amide hydrolysis but basic enough to activate the boronate. Preferable to carbonates for hindered substrates.
Solvent 1,4-Dioxane / Water (4:1) Water is essential for boronate activation. Dioxane provides high solubility for the polar amide substrate.
Temp 80°C - 100°C Thermal energy is required to overcome the activation energy barrier of the sterically hindered transmetalation.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for sterically hindered aryl halides or when high yields are critical.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF : Water (10:1) or Dioxane : Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol, 298 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed solvent (5 mL). Add XPhos Pd G3 (0.02 mmol) quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 80°C for 2–4 hours. Monitor by LC-MS.

    • Note: The reaction is often faster with XPhos; avoid overnight heating if possible to minimize amide hydrolysis.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water. Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients are usually required due to the polarity of the amide).

Protocol B: Standard Robust Method (Cost-Effective)

Suitable for standard aryl bromides/iodides.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Ester (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1)

Procedure:

  • Combine halides, boronate, and base in a round-bottom flask.

  • Add solvent mixture and degas (sparge with Ar for 10 mins).

  • Add Pd(dppf)Cl₂[3]·DCM.

  • Heat to 90-100°C for 6–12 hours.

  • Observation: The mixture will turn black upon completion. If the reaction stalls, add 2 mol% more catalyst and heat for 2 hours.

Troubleshooting Guide

IssueDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate quickly and the bulky ligands prevent N-coordination.
Protodeboronation Instability of BoronateReduce water content (use 10:1 ratio). Lower temperature to 60°C and extend time. Add the boronate in two portions (0.8 eq at t=0, 0.5 eq at t=2h).
Amide Hydrolysis Base too strongSwitch from Carbonates (pH ~11) to K₃PO₄ (buffered pH). Ensure temperature does not exceed 100°C.
Homocoupling of Halide OxidationEnsure rigorous degassing. Oxygen promotes homocoupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2002).[2] Synthesis of 3-Pyridineboronic Acid and Variously 3-Substituted Pyridines. Journal of Organic Chemistry, 67(15), 5394–5397. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

catalyst-free coupling reactions involving 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst-Free Coupling Architectures Involving 2-Carbamoylpyridine-3-boronic acid pinacol ester

Executive Summary

The reliance on Palladium (Pd) and Nickel (Ni) catalysis for heteroaryl cross-coupling (Suzuki-Miyaura) imposes significant costs and purification burdens, particularly in late-stage pharmaceutical synthesis where metal scavenging is mandatory. 2-Carbamoylpyridine-3-boronic acid pinacol ester (2-CPBE) represents a unique class of "amphiphilic" synthons. While traditionally coupled via Pd-catalysis, recent mechanistic insights allow for catalyst-free (transition-metal-free) pathways.

This guide details two primary catalyst-free methodologies for 2-CPBE:

  • Oxidative Radical Cross-Coupling (Minisci-Type): Utilizing the boronic ester as a radical precursor for heteroarylation.

  • Petasis Borono-Mannich Reaction: Exploiting the Lewis acidity of boron and the directing capability of the carbamoyl group for multicomponent assembly.

Mechanistic Rationale & Chemical Logic

The "Unicorn" Challenge of Pyridine Boronates

Pyridine-3-boronic esters are notoriously unstable due to rapid protodeboronation. However, the 2-carbamoyl group in 2-CPBE provides a critical stabilizing effect via intramolecular Hydrogen Bonding (H-bonding) between the amide proton and the pinacol oxygen or the pyridine nitrogen. This stabilization window allows the molecule to survive the conditions required for metal-free activation.

Pathway A: Oxidative Radical Generation (Homolytic Cleavage)

In the absence of Pd, the C–B bond can be activated by single-electron transfer (SET) oxidants (e.g., K₂S₂O₈). This generates a transient 2-carbamoyl-3-pyridyl radical , which acts as a nucleophilic radical species capable of attacking electron-deficient heteroarenes (e.g., protonated pyridines, quinones) or participating in radical-radical recombination.

Pathway B: The Petasis "Ate" Complex

The Petasis reaction relies on the formation of a tetra-coordinate boronate "ate" complex between the boronic ester, an amine, and an aldehyde. The 2-carbamoyl group can act as an internal Lewis base, pre-organizing the molecule and accelerating the ligand exchange required for the C–C bond formation, effectively serving as an "internal catalyst."

Visualization: Mechanistic Pathways

The following diagram outlines the divergent pathways for 2-CPBE in a metal-free environment.

G Start 2-Carbamoylpyridine-3-boronic acid pinacol ester (2-CPBE) Oxidant Oxidant (K2S2O8) (SET Activation) Start->Oxidant Pathway A AmineAld Amine + Aldehyde (Imine Formation) Start->AmineAld Pathway B Radical 2-Carbamoyl-3-pyridyl Radical Species Oxidant->Radical -B(pin) Heteroarene Electron-Deficient Heteroarene Radical->Heteroarene Minisci Attack Prod1 Biaryl Product (C-H Functionalization) Heteroarene->Prod1 Oxidation/-H+ AteComplex Boronate 'Ate' Transition State AmineAld->AteComplex Coordination Rearrange Intramolecular Rearrangement AteComplex->Rearrange 1,2-Migration Prod2 Amino-Aryl Product (Multicomponent) Rearrange->Prod2 -B(OH)pin

Caption: Divergent activation modes of 2-CPBE: Radical oxidative coupling (top) vs. Petasis multicomponent assembly (bottom).

Detailed Experimental Protocols

Protocol A: Metal-Free Oxidative C–H Arylation (Minisci-Type)

Application: Coupling 2-CPBE with electron-deficient heterocycles (e.g., Pyrazine, Quinone, or protonated Pyridines).

Reagents & Equipment:

  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.5 - 2.0 equiv)

  • Oxidant: Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the substrate via protonation.

  • Solvent: CH₂Cl₂ / H₂O (Biphasic 1:1) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a 20 mL sealed tube, dissolve the heteroarene substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the heteroarene, increasing its electrophilicity. Stir for 10 min.

  • Reagent Addition: Add 2-CPBE (0.75 mmol) and distilled H₂O (2.5 mL).

  • Oxidant Addition: Add K₂S₂O₈ (1.0 mmol) in one portion.

  • Reaction: Seal the tube and heat to 40–60°C with vigorous stirring for 12–24 hours. Note: Vigorous stirring is essential for biphasic systems.

  • Work-up: Cool to RT. Neutralize with sat. NaHCO₃. Extract with CH₂Cl₂ (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients due to polarity of the amide).

Data Validation (Expected Results):

Parameter Observation Interpretation
Color Change Clear to Dark Brown/Orange Formation of radical intermediates and oligomers.
TLC New spot (more polar than SM) Product formation. Unreacted boronate often streaks.

| Yield | 40–65% | Moderate yields are typical for radical pathways; lower than Pd-coupling but metal-free. |

Protocol B: Petasis Borono-Mannich Multicomponent Reaction

Application: Synthesis of highly substituted amino-pyridines without metal catalysts.

Reagents & Equipment:

  • Amine: Secondary amine (e.g., Morpholine, 1.0 equiv)

  • Carbonyl: Glyoxylic acid or Salicylaldehyde (1.0 equiv)

  • Reagent: 2-CPBE (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP).

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, mix the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in EtOH (5 mL). Stir at RT for 30 min to generate the iminium ion/hemiaminal in situ.

  • Boronate Addition: Add 2-CPBE (1.0 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours.

    • Optimization Tip: If conversion is low, switch solvent to HFIP (Hexafluoroisopropanol), which activates the boronate via H-bonding.

  • Work-up: Evaporate volatiles. The product often precipitates upon cooling or addition of diethyl ether.

  • Purification: Recrystallization from EtOH/Ether or column chromatography.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Protodeboronation Instability of C-B bond in aqueous/acidic media.Use anhydrous conditions for Petasis. For Minisci, add the oxidant slowly to keep radical concentration low.
Low Conversion Poor radical generation or "ate" complex formation.Minisci: Increase Temperature to 80°C; add AgNO₃ (10 mol%) if "trace metal" is permissible (technically not metal-free then). Petasis: Use HFIP as solvent.
Side Products Homocoupling of the boronate.[1]Use a larger excess of the coupling partner (heteroarene or imine).

References

  • Structure & Stability of Pyridyl Boronates

    • Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester."[2] Organic Syntheses, 2005, 81,[2] 89. Link

  • Minisci Radical Mechanisms

    • Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalization for medicinal chemists." Med. Chem. Commun., 2011, 2, 1135-1161. Link

  • Petasis Reaction Methodology

    • Candeias, N. R., et al. "Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction." Chemical Reviews, 2010, 110, 6129-6190. Link

  • Transition-Metal-Free Coupling Overview

    • Sun, C.-L., & Shi, Z.-J. "Transition-metal-free coupling reactions." Chemical Reviews, 2014, 114, 9219-9280. Link

Sources

Application Note: 2-Carbamoylpyridine-3-boronic acid pinacol ester in C-H Activation Cascades

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 2171874-90-9 / 11878326).

This guide focuses on the compound's unique dual-modality: acting first as a Suzuki-Miyaura coupling partner and subsequently as a Picolinamide (PA) Directing Group source for downstream C-H activation reactions.

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester is a bifunctional linchpin reagent. Unlike standard boronic esters, this molecule contains a 2-carbamoylpyridine (picolinamide) moiety—a privileged bidentate directing group (DG) extensively validated in Pd, Ni, and Cu-catalyzed C-H activation methodologies (e.g., Daugulis chemistry).

Primary Utility:

  • Module Installation: Rapid introduction of the picolinamide motif onto aryl/heteroaryl scaffolds via Suzuki coupling (utilizing the C3-Bpin handle).

  • Directed C-H Activation: The installed picolinamide group directs transition metals (Pd, Co) to activate ortho C(sp²)–H or gamma C(sp³)–H bonds on the attached scaffold.

This "Install-then-Direct" strategy allows for the late-stage functionalization of complex pharmacophores that are otherwise inaccessible via direct synthesis.

Mechanistic Insight: The Picolinamide (PA) Effect

The efficacy of this reagent relies on the coordination chemistry of the 2-carbamoylpyridine moiety. Upon installation, the PA group acts as an


-bidentate ligand.
  • Coordination Mode: The pyridine nitrogen (

    
    ) and the amide nitrogen (
    
    
    
    , after deprotonation) form a rigid 5-membered chelate with the metal center (typically Pd(II)).
  • Selectivity: This rigid chelation brings the metal into close proximity with the ortho C-H bond of the attached arene (or

    
    -C-H of an alkyl chain), lowering the activation energy for C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
    
Mechanistic Pathway Diagram[1]

PA_Mechanism Substrate Substrate-PA Conjugate Coordination N,N-Bidentate Coordination (Pd-Species) Substrate->Coordination + Pd(OAc)2 CMD C-H Activation (CMD Transition State) Coordination->CMD Geometry Constraint Functionalization Oxidative Addition / Reductive Elimination CMD->Functionalization C-H Cleavage Product Ortho-Functionalized Product Functionalization->Product C-C/C-X Bond Formation Product->Coordination Catalyst Regeneration

Figure 1: The Picolinamide (PA) Directing Group Mechanism. The 2-carbamoylpyridine moiety (derived from the title reagent) coordinates Pd(II) to facilitate regiospecific C-H activation.

Experimental Protocols

Protocol A: Modular Assembly (Suzuki Coupling)

Objective: To install the picolinamide directing group onto a target Aryl-Halide.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Reagent: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with Aryl Bromide (1.0 mmol), Boronate Reagent (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill with N₂ (3 cycles).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Heat at 80–100 °C for 4–12 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hex/EtOAc).

    • Checkpoint: Ensure the amide (-CONH₂) remains intact.

Protocol B: PA-Directed C-H Arylation (The "Daugulis" Condition)

Objective: To functionalize the ortho-position of the newly formed biaryl system using the installed PA group.

Reagents:

  • Substrate: PA-Substituted Biaryl (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0–3.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Additives: AgOAc (1.0–2.0 equiv) - Acts as oxidant/halide scavenger.

  • Solvent: TFA (Trifluoroacetic acid) or Toluene (depending on substrate stability).

    • Note: For acid-sensitive substrates, use t-Amyl alcohol with K₂CO₃.

Procedure:

  • Combine the PA-Substituted substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (0.01 mmol), and AgOAc (0.2 mmol) in a sealed tube.

  • Add Solvent (2 mL).

  • Heat at 110 °C for 12–24 hours.

  • Filtration: Filter the hot mixture through Celite to remove AgI precipitates.

  • Purification: Concentrate and purify via prep-HPLC or column chromatography.

Data Summary Table: Optimization Parameters

ParameterStandard ConditionAcid-Sensitive ConditionRole
Catalyst Pd(OAc)₂Pd(OAc)₂C-H Activation Driver
Solvent TFA / Toluenet-Amyl AlcoholReaction Medium
Oxidant AgOAcAg₂CO₃ / AirRegenerates Pd(II)
Temp 110–130 °C80–100 °Covercomes Activation Energy
DG PicolinamidePicolinamideDirects Pd to ortho position

Workflow Visualization

The following diagram illustrates the strategic "Install-then-Direct" workflow using 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Workflow Start Start: Target Scaffold (Aryl-Halide) Step1 Step 1: Suzuki Coupling (Installation of DG) Start->Step1 Reagent Reagent: 2-Carbamoylpyridine-3-Bpin Reagent->Step1 Intermediate Intermediate: PA-Functionalized Scaffold Step1->Intermediate Step2 Step 2: C-H Activation (Pd-Catalyzed, PA-Directed) Intermediate->Step2 Directing Group Active Final Final Product: Ortho-Functionalized Drug Candidate Step2->Final New C-C Bond

Figure 2: Strategic workflow for utilizing the title compound. The reagent acts as a modular "Directing Group Donor."

Troubleshooting & Critical Considerations

  • Bpin Stability: In Protocol A (Suzuki), avoid strong oxidative conditions that might degrade the Bpin before coupling. Standard Pd(0) conditions are generally safe.

  • Amide Hydrolysis: The carbamoyl group is robust, but prolonged heating in strong acid (TFA) during Protocol B can lead to hydrolysis. If hydrolysis is observed, switch to basic conditions (t-Amyl alcohol/K₂CO₃).

  • Regioselectivity: The PA group directs C-H activation to the ortho position relative to the attachment point. If both ortho positions are open, a mixture may result unless sterics favor one side.

  • Removal of DG: After C-H activation, the picolinamide group can be removed (hydrolysis to acid -> decarboxylation) or transformed (Hoffmann rearrangement to amine), offering synthetic versatility.

References

  • Picolinamide-Directed C-H Activation (Foundational)

    • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society.
  • Mechanistic Studies on PA-Direction

    • Chen, X., Hao, X. S., Goodhue, C. E., & Yu, J. Q. (2006). Cu(II)-Catalyzed Functionalization of C-H Bonds in 2-Pyridyl-N-Alkylamines. Journal of the American Chemical Society.
  • General Review of Amide-Directed C-H Activation

    • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed C(sp³)
  • Reagent Data

    • 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 2171874-90-9).

flow chemistry applications of Suzuki coupling with 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Suzuki-Miyaura Coupling of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Executive Summary

This application note details the continuous flow synthesis protocol for cross-coupling 2-Carbamoylpyridine-3-boronic acid pinacol ester (1) with various aryl halides. This specific heterocyclic building block presents unique challenges in batch chemistry:

  • Catalyst Poisoning: The C2-carbamoyl (–CONH₂) and pyridine nitrogen moieties can chelate Palladium species, arresting the catalytic cycle.

  • Solubility: The primary amide induces high polarity and hydrogen bonding, leading to precipitation and "hot spots" in batch reactors.

  • Protodeboronation: While C3-boronates are more stable than their C2 counterparts, the electron-withdrawing nature of the amide at C2 destabilizes the C–B bond under prolonged basic conditions.

By transitioning to a continuous flow regime , we achieve precise control over residence time (


), mitigate catalyst deactivation through high-temperature short-contact processing, and ensure homogeneous mixing to prevent precipitation.

Chemical Context & Mechanism

The Suzuki-Miyaura coupling of electron-deficient, coordinating heterocycles requires a robust catalytic system. We utilize XPhos Pd G3 or SPhos Pd G3 precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into deactivated aryl halides and, crucially, prevent the formation of stable, non-reactive Pd-pyridine complexes (the "resting state" trap).

Reaction Scheme:



Mechanistic Challenges (Visualized)

The diagram below illustrates the standard catalytic cycle versus the "Trap" pathway caused by the carbamoylpyridine substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Trap CATALYST TRAP Pd Coordinated by Pyridine N & Amide O Pd0->Trap Off-Cycle Binding Coord Substrate Coordination (Rate Limiting) OxAdd->Coord Boronate (1) + Base OxAdd->Trap Competitive Binding TransMet Transmetallation Ar-Pd(II)-Py Coord->TransMet - X-Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive coordination (Trap) of the 2-carbamoylpyridine moiety. Bulky ligands (XPhos) are required to sterically inhibit the 'Trap' pathway.

Experimental Protocol

Equipment Configuration
  • Pumps: 2x High-pressure piston pumps (e.g., Knauer Azura or Vapourtec R-Series).

  • Reactor: PFA Coil Reactor (10 mL volume) or Stainless Steel Coil for T > 120°C.

  • Mixer: T-piece mixer (PEEK or SS) with narrow ID (0.5 mm) to ensure turbulent mixing.

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to maintain solvent liquidity at superheated temperatures.

Reagents & Stock Solutions
StreamComponentConcentrationSolvent SystemNotes
Stream A Aryl Halide (1.0 equiv)0.2 M1,4-DioxaneThe boronate is often co-dissolved here if stable.
Boronate (1) (1.3 equiv)0.26 M1,4-DioxaneCo-dissolving prevents pump A/B mismatch issues.
Catalyst (XPhos Pd G3)2 mol%1,4-DioxaneAdd just before use to prevent degradation.
Stream B Base (K₃PO₄)0.5 MWater (degassed)2.5 equiv relative to halide.

Note: If the Aryl Halide is reactive towards the Boronate (unlikely without Pd), separate them. For this protocol, we combine them in Stream A for simplicity and better stoichiometry control.

Step-by-Step Workflow
  • System Preparation:

    • Flush the entire system with THF/Water (1:1) followed by the reaction solvent (Dioxane/Water 4:1 ) to remove air bubbles.

    • Set the BPR to 75 psi .

    • Set the Reactor Temperature to 100 °C .

  • Priming:

    • Pump Stream A (Solvent only) and Stream B (Solvent only) at the target flow rates to equilibrate temperature.

    • Calculation: For a 10 mL reactor and 10 min residence time (

      
      ), Total Flow Rate = 1.0 mL/min.
      
    • Stream A Flow: 0.8 mL/min (Organic).

    • Stream B Flow: 0.2 mL/min (Aqueous).

  • Reaction Execution:

    • Switch inputs to Reagent Bottles.

    • Discard the first 1.5 reactor volumes (dispersion zone).

    • Collect the steady-state fraction (typically from min 15 to min 45).

  • Work-up:

    • The reactor output is directed into a flask containing Ethyl Acetate and Brine .

    • The biphasic mixture is separated. The aqueous layer is extracted twice with EtOAc.

    • Combined organics are dried over MgSO₄, filtered, and concentrated.

    • Purification via Flash Chromatography (DCM/MeOH gradient due to amide polarity).

Flow Process Diagram

FlowSetup cluster_0 Feed Streams InputA Stream A Ar-X + Boronate + Cat (Dioxane) PumpA Pump A 0.8 mL/min InputA->PumpA InputB Stream B K3PO4 (aq) PumpB Pump B 0.2 mL/min InputB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Coil Reactor 10 mL PFA 100°C Mixer->Reactor BPR BPR 75 psi Reactor->BPR Collection Collection Quench/Workup BPR->Collection

Figure 2: Schematic of the continuous flow manifold. The split-stream approach (Organic/Aqueous) ensures base is only introduced at the reaction zone, minimizing boronate hydrolysis.

Optimization & Data Summary

The following table summarizes the optimization of reaction parameters for the coupling of 2-Carbamoylpyridine-3-boronic acid pinacol ester with 4-Bromoanisole (Model Substrate).

EntryCatalyst (2 mol%)Temp (°C)Res. Time (min)Solvent SystemConv. (%)Yield (%)Notes
1Pd(PPh₃)₄8030DMF/H₂O4530High homocoupling; Cat. poisoning.
2Pd(dppf)Cl₂8030Dioxane/H₂O6052Slow kinetics.
3XPhos Pd G3 80 10 Dioxane/H₂O 95 88 Optimal balance.
4XPhos Pd G31205Dioxane/H₂O9875Protodeboronation observed at high T.
5SPhos Pd G310010EtOH/Tol/H₂O9285Good alternative solvent.

Key Insight: The use of XPhos Pd G3 allows for a significant reduction in residence time (10 min vs 30 min) compared to traditional catalysts. Temperatures above 110°C should be avoided to prevent the amide from hydrolyzing or the boronate from deborylating.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Clogging at Mixer Precipitation of Phosphate salts or Amide product.Increase water ratio in Stream B or switch to 50% EtOH/Water for Stream B.
Low Conversion Catalyst deactivation by Amide.Switch to precatalysts (G3/G4) which activate rapidly. Increase catalyst loading to 3 mol%.
Protodeboronation Base concentration too high or T too high.Lower T to 90°C. Use weaker base (K₂CO₃) or reduce residence time.
Pump Fluctuation Viscosity difference between streams.Ensure Stream A (Dioxane) and Stream B (Water) pressures are equilibrated via back-pressure valves.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Knappke, C. E., et al. (2014). Heterogeneous and Homogeneous Catalysts in Continuous Flow. Chemistry – A European Journal, 20(48). Link

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem. (2025).[1] Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Technical Support Notes. Link

Sources

Application Note: Synthesis of Substituted Pyridines via 2-Carbamoylpyridine-3-boronic acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 1352796-65-6 or analogs). This reagent is a critical intermediate for synthesizing 3-aryl-picolinamides , a scaffold frequently found in kinase inhibitors (e.g., BTK, JAK) and allosteric modulators.

Executive Summary

The 2-Carbamoylpyridine-3-boronic acid pinacol ester (hereafter Reagent A ) represents a strategic "ortho-functionalized" building block. Unlike simple pyridine boronates, the presence of the C2-carbamoyl (amide) group adjacent to the C3-boronate ester enables:

  • Rapid access to 3-aryl-picolinamides via Suzuki-Miyaura cross-coupling.

  • Directed cyclization pathways to access fused heterocyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidin-4-ones .

  • Chemo-selective functionalization , leveraging the directing group ability of the amide in subsequent C-H activation steps.

This guide outlines the optimized protocols for cross-coupling and highlights critical stability considerations unique to this ortho-substituted heteroaryl boronate.

Strategic Analysis: The "Ortho" Challenge

Mechanistic Considerations

The proximity of the carbamoyl group (C2) to the boronate (C3) introduces both steric and electronic effects that distinguish Reagent A from its meta- or para-isomers.

  • Protodeboronation Risk: The amide carbonyl oxygen can coordinate to the boron center (intramolecular coordination), potentially activating the C-B bond. Under harsh basic conditions (pH > 12) or high temperatures, this can accelerate hydrolytic deborylation, yielding the unsubstituted picolinamide byproduct.

  • Catalyst Poisoning: The primary amide (-CONH2) is a competent ligand for Palladium (Pd). Without bulky ligands on the metal center, the substrate may sequester the catalyst, stalling the reaction.

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent substrate coordination and facilitate oxidative addition of the aryl halide partner.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 3-(Hetero)aryl-picolinamides.

Reagents:

  • Substrate: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Bromide or Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) OR Pd₂(dba)₃ / XPhos (for sterically hindered chlorides)

  • Base: K₂CO₃ (2.0 - 3.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Ar flow, charge a microwave vial or round-bottom flask with Reagent A (1.0 mmol), the Aryl Halide (1.0 mmol), and Base (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 40 mg).

    • Note: For electron-poor aryl chlorides, switch to Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) .

  • Solvent Degassing: Separately sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Add the solvent (5 mL, 0.2 M concentration) to the reaction vessel via syringe.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the product mass [M+H]+ and the consumption of the boronate.

    • Caution: If protodeboronation (Picolinamide, mass = Reagent A - Bpin + H) exceeds 10%, lower the temperature and switch to a milder base like K₃PO₄.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc). The amide product is often polar; ensure the column is flushed with 5-10% MeOH/DCM if necessary.

Protocol B: Post-Coupling Cyclization (Synthesis of Naphthyridinones)

Target: Conversion of the coupled 3-aryl-picolinamide into a fused tetracyclic core (e.g., Phenanthridinone analogs).

If the coupling partner chosen in Protocol A contains an ortho-ester or ortho-cyano group, the product can be cyclized directly.

  • Substrate: 3-(2-Methoxycarbonylphenyl)picolinamide (Product from Protocol A).

  • Conditions: Dissolve in EtOH. Add NaOEt (2.0 equiv). Heat to reflux for 2 hours.

  • Mechanism: Base-mediated intramolecular acylation of the amide nitrogen by the neighboring ester.

  • Result: Formation of the pyrido[2,3-c]isoquinolin-5-one scaffold.

Data Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the synthesis pathway and decision logic for optimizing the coupling reaction.

G Start Reagent A (2-Carbamoyl-3-Bpin) Cat Catalyst Selection Pd(dppf)Cl2 vs XPhos Start->Cat Partner Aryl Halide (Ar-X) Partner->Cat Coupling Suzuki Coupling (Dioxane/H2O, 90°C) Cat->Coupling Check LC-MS Check Coupling->Check Product 3-Aryl-Picolinamide Check->Product Conversion >90% Byproduct Protodeboronation (Picolinamide) Check->Byproduct Deborylation Observed Cyclization Cyclization (Fused Heterocycle) Product->Cyclization Optional: If Ar-X has ortho-Ester Byproduct->Cat Switch to Mild Base (K3PO4)

Caption: Workflow for Suzuki coupling of 2-Carbamoylpyridine-3-boronate, including decision points for mitigating protodeboronation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amide nitrogen.Switch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . These bulky ligands prevent amide coordination.
Protodeboronation Base is too strong or Temp too high.Switch base from K₂CO₃ to K₃PO₄ or KF . Reduce Temp to 60–70°C.
Homocoupling of Ar-X Incomplete degassing (Oxygen presence).Perform rigorous freeze-pump-thaw or sparge with Argon for >20 mins.
Hydrolysis of Amide Reaction time too long at high pH.Monitor closely; quench immediately upon completion. Avoid NaOH/KOH.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008).[1] "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Pyridine functionalization and Naphthyridinone synthesis). Link

  • Combi-Blocks Product Data. "2-Carbamoylpyridine-3-boronic acid pinacol ester." (Standard commercial availability reference). Link

Sources

2-Carbamoylpyridine-3-boronic acid pinacol ester in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester in Natural Product Synthesis

Introduction & Strategic Rationale

In the realm of complex natural product total synthesis and drug discovery, the construction of highly functionalized heteroaryl scaffolds remains a formidable challenge. For researchers targeting thiopeptide antibiotics (such as micrococcin, thiostrepton, and thiocillin) or novel kinase inhibitors, the central pyridine core is a critical synthetic bottleneck[1].

2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 1412415-69-0 / 11878326) has emerged as a premier bifunctional building block to overcome these hurdles. This reagent offers two orthogonal vectors for functionalization:

  • The 3-Position Pinacol Ester (Bpin): Primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the modular attachment of complex aryl or heteroaryl appendages[2]. The pinacol ester is specifically chosen over the free boronic acid because it is highly resistant to protodeboronation, a common degradation pathway for electron-deficient heterocyclic boronic acids.

  • The 2-Position Carbamoyl Group (-CONH₂): Acts as a latent directing group and a versatile synthetic handle. Following cross-coupling, the primary amide can be seamlessly converted into a thioamide, which serves as the direct precursor for Hantzsch thiazole cyclizations—a ubiquitous structural motif in thiopeptide architectures[3].

Mechanistic Causality in Cross-Coupling

Executing a Suzuki-Miyaura coupling on an ortho-carbamoyl pyridine system requires precise control over the catalytic cycle. The basic nitrogen of the pyridine ring has a high affinity for transition metals, which can lead to catalyst poisoning (ligand displacement) when using standard monodentate phosphines like


.

To circumvent this, bidentate ligands with wide bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are employed. The dppf ligand enforces a cis-geometry on the palladium center, which not only accelerates the reductive elimination step but also sterically shields the metal from unwanted coordination by the pyridine nitrogen. Furthermore, the biphasic solvent system (e.g., 1,4-Dioxane/


) is not merely a solubilizing medium; the aqueous component is mechanistically required to generate the reactive 

boronate species, which is the actual intermediate that undergoes transmetalation with the Pd(II) complex.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for the cross-coupling of 2-carbamoylpyridine-3-Bpin with a model heteroaryl bromide, highlighting the causality behind condition selection.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(5%)

(2.0)
Toluene/

9045%Moderate yield; catalyst deactivation via pyridine N-coordination.
2

(5%)

(2.0)
1,4-Dioxane/

9088%High yield; bidentate ligand prevents N-coordination and accelerates coupling.
3SPhos Pd G2 (2%)

(2.0)
THF/

6592%Excellent yield; bulky biaryl phosphine facilitates rapid transmetalation[2].
4

(5%)

(2.0)
DMF/

9060%Lower yield; highly polar aprotic solvent increases competitive protodeboronation.

Visualizing the Synthetic Workflow

G Start 2-Carbamoylpyridine-3-Bpin (Building Block) Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Start->Suzuki + Aryl Halide Intermediate 3-Aryl-2-Carbamoylpyridine Intermediate Suzuki->Intermediate Thioamidation Thioamidation (Lawesson's Reagent) Intermediate->Thioamidation Thioamide Pyridine Thioamide Precursor Thioamidation->Thioamide Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization + alpha-Haloketone Product Thiopeptide Antibiotic Core (Natural Product Scaffold) Cyclization->Product

Figure 1: Synthetic workflow utilizing 2-Carbamoylpyridine-3-Bpin for thiopeptide core assembly.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective coupling of 2-carbamoylpyridine-3-Bpin with an aryl/heteroaryl halide to form an ortho-carbamoyl biaryl system[3].

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-carbamoylpyridine-3-Bpin (1.0 equiv), the target aryl halide (1.1 equiv),

    
     (0.05 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
    • Causality:

      
       provides the optimal pKa to form the reactive boronate complex without causing premature alkaline hydrolysis of the sensitive carbamoyl group.
      
  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and deionized

    
     (4:1 ratio, 0.1 M overall concentration).
    
    • Causality: Degassing via three freeze-pump-thaw cycles is mandatory to prevent oxygen-mediated homocoupling of the boronic ester.

  • Execution & Self-Validation: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

    • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active aryl halide and the emergence of a highly polar, blue-fluorescent spot (under 365 nm UV) indicates product formation. Visually, the solution will transition from a clear orange to a dark brown/black suspension as Pd(0) aggregates into "Pd black" upon catalytic completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: Brine effectively breaks the emulsion formed by the aqueous dioxane mixture, ensuring a clean phase separation.

  • Purification: Pass the organic layer through a short dual-pad of Celite (top) and silica gel (bottom).

    • Causality: This specific filtration setup removes both particulate Pd black and residual baseline palladium salts, which would otherwise coordinate to the product and interfere with the downstream thioamidation step. Concentrate and purify via flash column chromatography.

Protocol B: Thioamidation via Lawesson’s Reagent

Objective: Conversion of the ortho-carbamoyl group to a thioamide, setting the stage for thiazole cyclization[1].

  • Reaction Setup: Dissolve the purified 3-aryl-2-carbamoylpyridine intermediate (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv).

    • Causality: Lawesson’s Reagent is strictly utilized instead of

      
      . It operates under much milder thermal conditions and is completely soluble in toluene, which drastically reduces the risk of dehydrating the primary amide into a nitrile—a notorious side reaction in electron-deficient pyridine systems.
      
  • Execution & Self-Validation: Heat the mixture to 80 °C for 4 hours.

    • Validation Check: The heterogeneous mixture will turn into a homogeneous pale yellow solution as the thionation proceeds. TLC monitoring (DCM/MeOH 95:5) will reveal the thioamide product as a distinctly less polar spot compared to the starting amide. A characteristic sulfurous odor upon micro-scale sampling confirms successful thionation.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    .
    
    • Causality: The basic quench neutralizes the acidic phosphorus-containing byproducts generated by Lawesson's Reagent, preventing product degradation. Extract with DCM, dry over

      
      , and purify via column chromatography to yield the thiopeptide precursor.
      

References

1.[2] Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC. National Institutes of Health (NIH). Available at: 2.[3] Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. ResearchGate. Available at: 3.[1] Therapies from Thiopeptides - PMC. National Institutes of Health (NIH). Available at:

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Optimization of Suzuki Coupling with 2-Carbamoylpyridine-3-boronic acid pinacol ester

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Race Against Time"

You are experiencing low yields not because your chemistry is "bad," but because you are fighting a kinetic war. The substrate 2-Carbamoylpyridine-3-boronic acid pinacol ester presents a "perfect storm" of challenges:

  • Electronic Destabilization: The pyridine ring is electron-deficient. The amide (carbamoyl) group at the ortho position (C2) further withdraws electron density from the C3-Boron bond, making the C-B bond highly susceptible to nucleophilic attack and subsequent protodeboronation .

  • Catalyst Sequestration: The carbamoyl nitrogen/oxygen and the pyridine nitrogen can form stable chelates with Palladium, effectively poisoning your catalyst.

  • Steric Hindrance: The ortho-substitution slows down the transmetallation step, giving the boronate more time to decompose before it can react.

The Solution: You must accelerate the productive catalytic cycle (specifically transmetallation) so that it outcompetes the destructive decomposition pathway.

Technical Analysis: Why the Reaction Fails

To solve this, we must visualize the competition between the desired coupling and the side reactions.

The Mechanism of Failure (Protodeboronation)

In standard Suzuki conditions (aqueous base), the base attacks the Boron to activate it. However, for electron-deficient heterocycles, this activated "ate" complex is unstable. It protonates at the C3 position, breaking the C-B bond and releasing the boron moiety as boric acid. You are left with 2-carbamoylpyridine (hydrodeboronated byproduct), which is likely the "impurity" you see by LCMS.

G Start Substrate: 2-Carbamoylpyridine-3-BPin Ate Boronate 'Ate' Complex (Activated) Start->Ate + Base/H2O Coupling Productive Path: Transmetallation to Pd Ate->Coupling Fast Pd Catalyst (Bulky Ligand) Decomp Destructive Path: Protodeboronation Ate->Decomp Slow Catalyst High Temp/Water Product Desired Biaryl Coupling->Product Byproduct Byproduct: 2-Carbamoylpyridine Decomp->Byproduct

Figure 1: The kinetic competition. If Transmetallation (Green) is slower than Protodeboronation (Red), the yield drops.

Troubleshooting Guide & Optimization Protocols

We recommend a tiered approach. Start with Protocol A (Standard Optimization). If that fails, move to Protocol B (Anhydrous).

Protocol A: The "Buchwald" Approach (Controlled Water)

Rationale: Uses a highly active precatalyst to speed up transmetallation and a bulky ligand to prevent catalyst poisoning by the amide group.

VariableRecommendationWhy?
Catalyst XPhos Pd G3 or G4 (2–5 mol%)The precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation. XPhos is electron-rich (speeds up oxidative addition) and bulky (prevents poisoning).
Base K₃PO₄ (3.0 equiv)Carbonates (K₂CO₃) can be too harsh. Phosphates provide a "buffered" basicity that activates the boron without accelerating deboronation as aggressively.
Solvent 1,4-Dioxane / Water (4:1) Some water is needed for the boronate activation, but too much promotes hydrolysis. Keep the ratio strict.
Temp 60°C – 80°C Do not overheat. Higher temperatures favor deboronation (high activation energy) over transmetallation.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronate (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Seal and purge with Argon/Nitrogen (3x).[1] Oxygen is a killer here.

  • Add degassed Dioxane/Water (4:1, 0.2 M concentration).

  • Stir vigorously at 60°C. Monitor by HPLC at 1 hour. If SM remains but no deboronation, increase to 80°C.

Protocol B: The "Anhydrous" Approach (Stop the Hydrolysis)

Rationale: If water is the enemy, remove it. This uses a lipophilic base that is soluble in organic solvents to activate the boronate without a water interface.

VariableRecommendationWhy?
Catalyst XPhos Pd G3 (2–5 mol%)Same as above.
Base TMSOK (Potassium Trimethylsilanolate)Soluble in THF/Toluene. Activates the pinacol ester directly via a "silanolate" pathway, avoiding the hydrolytic instability of the boronic acid intermediate.
Solvent Anhydrous THF or Toluene Strictly dry.
Additive CuCl (1.0 equiv) - OptionalCopper can facilitate a "Liebeskind-Srogl" type transmetallation, moving the group from B -> Cu -> Pd, often bypassing Pd-poisoning.

Step-by-Step:

  • Charge vial with Aryl Halide (1.0 equiv), Boronate (1.5 equiv), XPhos Pd G3 (0.05 equiv), and TMSOK (2.0 equiv).

  • Crucial: Perform in a glovebox or under strict Schlenk lines.

  • Add Anhydrous THF (0.2 M).

  • Stir at 60°C.

Diagnostic Decision Tree

Use this flow to determine your next move based on your LCMS data.

DecisionTree Start Analyze Reaction Mixture (LCMS / NMR) Result1 SM Consumed Major Product: 2-Carbamoylpyridine Start->Result1 Result2 SM Intact No Reaction Start->Result2 Result3 Complex Mixture Black Precipitate Start->Result3 Action1 Diagnosis: Protodeboronation Solution: Switch to Protocol B (Anhydrous) or use MIDA Boronate Result1->Action1 Action2 Diagnosis: Catalyst Poisoning/Inactivation Solution: Switch to XPhos Pd G3 Check O2 exclusion Result2->Action2 Action3 Diagnosis: Pd Black Formation Solution: Add more Ligand (XPhos) or lower temperature Result3->Action3

Figure 2: Diagnostic workflow based on experimental observation.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: Avoid it. Tetrakis is a slow catalyst. The phosphine ligands are labile and not bulky enough to prevent the carbamoyl group from coordinating to the Pd center. You need the rapid oxidative addition and steric bulk provided by Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos [1].

Q: Why does the reaction turn black immediately? A: This indicates "Pd Black" formation. Your catalyst is decomposing before it can enter the cycle. This often happens if the ligand dissociates or if there is too much oxidative stress (O₂). Ensure you are using a pre-catalyst (like Pd-G3) which is stable until activation, rather than mixing Pd(OAc)₂ + Ligand manually [2].

Q: The boronate is expensive. Can I stabilize it? A: Yes. If the pinacol ester continues to fail, convert the boronate to a MIDA Boronate or a Potassium Trifluoroborate (Molander Salt) .

  • MIDA Boronates release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [3].

  • Trifluoroborates are robust and air-stable, often working well in aggressive aqueous conditions where pinacol esters fail [4].

Q: Does the amide group interfere? A: Yes. The amide (carbamoyl) is a Lewis base. It can chelate the Palladium. Using 3-5 equivalents of water (in Protocol A) helps solvate the amide, reducing its ability to poison the catalyst, while the bulky XPhos ligand physically blocks the amide from the metal center.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[2]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2]

Sources

preventing deboronation of 2-Carbamoylpyridine-3-boronic acid pinacol ester in reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Boronate Stability Subject: Preventing Deboronation of 2-Carbamoylpyridine-3-boronic acid pinacol ester Ticket ID: #PYR-BOR-003 Status: Open

Executive Summary: The "Why" Behind the Instability

The molecule , 2-Carbamoylpyridine-3-boronic acid pinacol ester , presents a "perfect storm" for protodeboronation. As a researcher, you are likely observing the rapid disappearance of the starting material (SM) with little to no conversion to the desired product, often recovering the deboronated byproduct (picolinamide).

The Root Cause:

  • Electronic Deficiency: The pyridine ring is electron-deficient, making the C–B bond more polarized and susceptible to heterolytic cleavage.

  • The 2-Position Effect: While the boron is at the 3-position, the adjacent 2-carbamoyl group is electron-withdrawing, further destabilizing the C–B bond.

  • Base-Catalyzed Hydrolysis: Standard Suzuki conditions (aqueous base) rapidly hydrolyze the pinacol ester to the free boronic acid. In basic media, this forms a boronate anion . For 2-substituted-3-pyridyl systems, this anion is kinetically unstable and undergoes rapid protodeboronation before it can transmetalate to the Palladium catalyst.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows the starting material mass (M+) is gone within 10 minutes, but I only see the deboronated pyridine. What happened?

Diagnosis: You are likely experiencing Base-Catalyzed Protodeboronation . Explanation: In the presence of aqueous base (e.g.,


, 

in water/dioxane), the pinacol ester hydrolyzes to the boronic acid. The base then converts this to the tetrahedral boronate anion

. For pyridines, this species is highly unstable and ejects the

group, replacing it with a proton from the solvent. Solution:
  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous bases like CsF or

    
      (finely ground, dried) in anhydrous solvents (Dioxane or THF).
    
  • Use a "Slow-Release" Strategy: If water is required for the base solubility, add the boronate dropwise to the reaction mixture after the catalyst and halide are at temperature. This keeps the standing concentration of the unstable boronate anion low.[1][2]

Q2: I switched to anhydrous conditions, but the reaction is stalled (0% conversion).

Diagnosis: Poor Transmetallation Kinetics. Explanation: While you stopped the deboronation, the "neutral" pinacol ester is not nucleophilic enough to transmetalate to the Palladium center effectively without activation by a base/nucleophile. Solution:

  • Activator Required: You must use a base that can activate the boron without requiring water. Cesium Fluoride (CsF) is the gold standard here. Fluoride forms a

    
     species which is reactive enough to transmetalate but often more stable towards deboronation than the trihydroxy species.
    
  • Catalyst Upgrade: Use a highly active precatalyst like XPhos Pd G3/G4 or SPhos Pd G3 . These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetallation, outcompeting the degradation pathway.

Q3: Can I purify this pinacol ester on silica gel?

Diagnosis: Silica-Induced Hydrolysis. Explanation: Pinacol esters are generally stable, but the 2-carbamoyl-3-pyridyl system is sensitive. The acidity of silica gel can catalyze hydrolysis to the free boronic acid, which then streaks or degrades on the column. Solution:

  • Deactivation: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Rapid Elution: Do not let the compound sit on the column.

  • Alternative: If possible, use the crude material directly in the next step.

Deep Dive: Mechanism of Failure vs. Success

The competition between the productive Cross-Coupling cycle and the destructive Protodeboronation cycle is kinetic. You must make


.

G cluster_0 Critical Failure Point PinEst Pinacol Ester (Stable Precursor) BoronicAcid Boronic Acid (Ar-B(OH)2) PinEst->BoronicAcid Hydrolysis (H2O) BoronateAnion Boronate Anion [Ar-B(OH)3]- BoronicAcid->BoronateAnion Base (OH-) TransMetal Transmetallation BoronateAnion->TransMetal Productive Path Deboronation Protodeboronation (Ar-H + B(OH)3) BoronateAnion->Deboronation FAST (k_debor) Pd_OA Pd(II)-Ar' Oxidative Addition Complex Pd_OA->TransMetal + Boronate Anion Product Coupled Product (Ar-Ar') TransMetal->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. The Boronate Anion is the bifurcation point.

Recommended Experimental Protocol

Protocol: Anhydrous Fluoride-Activated Coupling for Unstable Pyridyl Boronates Rationale: This protocol avoids the formation of the unstable trihydroxyboronate species by using fluoride activation in an anhydrous environment, while employing a highly active catalyst to ensure rapid turnover.

Materials:

  • Boronate: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Halide: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(dppf)Cl2·DCM (if cost is a factor, though less effective)

  • Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF (Degassed)

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

    • Weigh out the Aryl Halide , CsF , and Catalyst (XPhos Pd G3) into the vial.

    • Crucial: If your boronate is a solid, add it now. If it is an oil/solution, add it in step 3.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M relative to halide).

    • Seal the vial with a septum cap.

    • Purge with Argon for 5 minutes (sparging).

  • Reaction:

    • Heat the block to 80°C - 100°C .

    • Optimization: If the boronate is extremely unstable, dissolve it in a small amount of anhydrous dioxane and inject it slowly (over 30-60 mins) into the hot reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the boron species (Pseudo-high dilution).

  • Monitoring:

    • Monitor via LC-MS every 30 minutes.

    • Look for the product peak. If you see the deboronated pyridine (Pyridine-2-carboxamide), your conditions are still too "wet" or the temperature is too high.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite (elute with EtOAc) to remove insoluble fluoride salts.

    • Concentrate and purify.[2][4]

Quantitative Comparison of Conditions

VariableStandard Aqueous SuzukiAnhydrous Fluoride (Recommended)MIDA Boronate Strategy
Base

/

(aq)
CsF (solid, anhydrous)

(aq)
Active Species

(Unstable)

(Stabilized)
Slow release of

Water Content HighNear ZeroHigh (but low active [B])
Deboronation Risk High Low Low
Reaction Rate Fast (if stable)ModerateSlow (controlled)

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society.[5] Available at: [Link]

    • Key Insight: Establishes the mechanism of base-catalyzed protodeboronation in pyridyl boron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles". Journal of the American Chemical Society.[5] Available at: [Link]

    • Key Insight: Demonstrates the use of XPhos Pd G2/G3 for unstable heteroaryl boron
  • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids". Journal of the American Chemical Society.[5] Available at: [Link]

    • Key Insight: The foundational paper on using MIDA boronates (or slow addition)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Available at: [Link]

    • Key Insight: Comprehensive review of boronate stability and speciation.[6]

Sources

Technical Support Center: Optimizing 2-Carbamoylpyridine-3-Boronic Acid Pinacol Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ortho-Pyridine" Challenge

Welcome to the technical guide for synthesizing 2-Carbamoylpyridine-3-boronic acid pinacol ester . This is a high-difficulty substrate. You are fighting three simultaneous chemical battles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace ligands and deactivate the Palladium (Pd) center.
    
  • Steric Hindrance: The 2-carbamoyl (amide) group is ortho to the reaction site (C3), impeding transmetallation.

  • Protodeboronation: Pyridyl boronic esters are notoriously unstable.[1] The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, a process accelerated by the adjacent amide group.

This guide moves beyond standard protocols to provide optimized "Miyaura Borylation" strategies specifically for this scaffold.

Module 1: Catalyst & Ligand Architecture

Q1: My standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions are yielding <20% conversion. Why?

A: These "workhorse" catalysts often fail here because they lack the steric bulk to prevent the pyridine nitrogen from coordinating to the Pd center. For 2-substituted-3-halopyridines, you need a catalyst system that is bulky (to enforce reductive elimination and prevent N-binding) and electron-rich (to facilitate oxidative addition into the C-Halide bond).

Recommended Systems (Ranked):

RankCatalyst PrecursorLigandLoadingRationale
1 (Gold Standard) Pd₂(dba)₃ or Pd(OAc)₂ XPhos or SPhos 1-2 mol% Pd, 2:1 L:PdBuchwald Ligands: The biaryl backbone creates a "roof" over the Pd, blocking pyridine N-coordination while accelerating the coupling of hindered substrates [1, 5].
2 (Robust) Pd(dppf)Cl₂·DCM (Pre-complexed)3-5 mol%Bite Angle: The large bite angle of dppf favors reductive elimination, though it is less active than XPhos for this specific ortho-hindered substrate [2, 6].
3 (Alternative) Pd(PCy₃)₂ PCy₃ 3-5 mol%Electron Rich: Tricyclohexylphosphine is highly active for electron-deficient aryl chlorides/bromides but sensitive to air.
Q2: Should I use a pre-catalyst (e.g., XPhos Pd G3/G4) or mix in situ?

A: Use the G3/G4 Pre-catalyst. Mixing Pd(OAc)₂ and XPhos in situ can lead to inconsistent activation, especially if the Pd(II) is not fully reduced to Pd(0) before the pyridine substrate sequesters it. The Buchwald G3/G4 precatalysts contain the active L-Pd(0) species stabilized by an amine, ensuring rapid initiation even in the presence of inhibiting heterocycles [4].

Module 2: Reaction Conditions & Thermodynamics

Q3: Which base maximizes stability of the product?

A: Potassium Acetate (KOAc). Do NOT use strong bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Mechanism: The Miyaura borylation requires a base to exchange the Pd-Halide to a Pd-Acetate (which is more reactive toward the B₂Pin₂).

  • Why KOAc? It is basic enough to facilitate transmetallation but too weak to catalyze the rapid protodeboronation of the formed pyridine boronate [3].

Q4: Solvent selection is critical. What do you recommend?

A: Anhydrous 1,4-Dioxane is the baseline.

  • Optimization: If solubility of the amide starting material is poor, use DMSO or a Dioxane/DMSO (10:1) mixture.

  • Avoid: Alcohols (EtOH/MeOH). While sometimes used in Suzuki couplings, they promote the solvolysis of the BPin ester to the boronic acid, which then rapidly decomposes [1].

Module 3: The Degradation Trap (Protodeboronation)

Q5: I see product formation by LCMS, but it disappears during workup. What is happening?

A: You are witnessing Protodeboronation .[1][2][3] The 2-carbamoylpyridine-3-BPin is zwitterionic in nature. Upon exposure to water or silica, the C-B bond cleaves, yielding 2-carbamoylpyridine (the proteo-product).

Visualizing the Failure Mode:

Protodeboronation cluster_0 Stability Zone cluster_1 Danger Zone (Workup) BPin 2-CP-3-BPin (Target) BoronicAcid Boronic Acid (Hydrolyzed) BPin->BoronicAcid Hydrolysis (Fast in MeOH/H₂O) Proteo 2-Carbamoylpyridine (Decomposed) BoronicAcid->Proteo Protodeboronation (Catalyzed by 2-substituent) Water H₂O / Base Water->BPin Triggers

Figure 1: The pathway of product loss via hydrolysis and subsequent C-B bond cleavage.

Q6: How do I purify this unstable intermediate?

A: Avoid Column Chromatography if possible.

  • Filtration: Filter the reaction mixture through Celite to remove Pd black and inorganic salts.

  • Precipitation: Dilute the filtrate with Hexanes or Heptane. The BPin ester often precipitates while impurities stay in solution.

  • If Chromatography is mandatory:

    • Use Neutral Alumina instead of Silica Gel (Silica is acidic).

    • Or, use Silica Gel deactivated with 1-2% Triethylamine.

    • Elute quickly with EtOAc/Hexanes.

Module 4: Step-by-Step Optimized Protocol

Target: Synthesis of 2-Carbamoylpyridine-3-BPin from 3-bromo-picolinamide.

  • Preparation: Oven-dry all glassware. This reaction must be strictly anhydrous.

  • Charge: In a glovebox or under Argon flow, add:

    • 3-Bromo-picolinamide (1.0 equiv)

    • Bis(pinacolato)diboron (B₂Pin₂) (1.2 equiv)

    • XPhos Pd G3 (2.0 mol%) (Or Pd₂(dba)₃/XPhos 1:2)

    • KOAc (3.0 equiv, anhydrous/dried)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Oxygen kills the active catalyst).

  • Reaction: Heat to 90°C for 2–4 hours.

    • Note: Monitor by HPLC/UPLC. Stop immediately upon consumption of starting material. Prolonged heating promotes decomposition.

  • Workup:

    • Cool to Room Temp.[4]

    • Dilute with EtOAc.[4]

    • Wash gently with Brine (avoid water if possible).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C.

Module 5: Troubleshooting Logic

Use this decision tree to diagnose failure modes during your optimization process.

Troubleshooting Start Issue Detected Conversion Low Conversion (< 50%) Start->Conversion Decomp Product Decomposes (Protodeboronation) Start->Decomp Homo Homocoupling (Ar-Ar Dimer) Start->Homo CatPois Catalyst Poisoning (N-binding) Conversion->CatPois Check Ligand OxAdd Poor Oxidative Addition Conversion->OxAdd Check Halide BaseIssue Base too strong Decomp->BaseIssue WorkupIssue Acidic Workup Decomp->WorkupIssue Oxy Oxygen Leak Homo->Oxy Sol1 Sol1 CatPois->Sol1 Switch to XPhos/SPhos Increase Pd loading Sol2 Sol2 OxAdd->Sol2 Switch Br -> I Or use Pd-G4 Sol3 Sol3 BaseIssue->Sol3 Ensure KOAc used Lower Temp Sol4 Sol4 WorkupIssue->Sol4 Use Neutral Alumina Avoid MeOH Sol5 Sol5 Oxy->Sol5 Degas thoroughly Check Argon line

Figure 2: Diagnostic flowchart for reaction optimization.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands User Guide. Link

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Link

Sources

purification techniques for products from 2-Carbamoylpyridine-3-boronic acid pinacol ester reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester Products

Executive Summary: The "Ortho-Amide" Challenge

Reagent Profile: 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: 1352786-63-4) is a specialized heterocyclic building block. Unlike standard phenyl boronic esters, this molecule presents a "dual-threat" during purification:

  • High Polarity: The pyridine nitrogen and the primary amide (carbamoyl) group create significant hydrogen bonding capability, leading to severe streaking on standard silica gel.

  • Lewis Acid/Base Interactions: The basic pyridine nitrogen interacts strongly with acidic silanols on silica, while the boron atom is susceptible to Lewis-base coordination, leading to peak broadening and potential hydrolysis (protodeboronation).

This guide provides field-proven protocols to overcome these specific physicochemical barriers.

Core Troubleshooting (Q&A)

Q1: My product streaks severely on TLC and silica columns, co-eluting with impurities. How do I fix this? Root Cause: The basic pyridine nitrogen and the amide group are hydrogen-bonding with the acidic silanol groups (


) on the silica surface.
Solution:  You must deactivate the silica gel.
  • Method A (Standard): Add 1-3% Triethylamine (TEA) to your eluent system. Pre-wash the column with the TEA-containing solvent before loading.

  • Method B (Advanced - Recommended): Use Boric Acid-Impregnated Silica Gel . This blocks the active sites that cause irreversible adsorption of boronic esters, significantly improving recovery and peak shape.

Q2: I see a new spot on TLC that grows over time. Is my product decomposing? Diagnosis: This is likely Protodeboronation or Hydrolysis .

  • Hydrolysis: Conversion of the Pinacol ester (

    
    ) to the Boronic Acid (
    
    
    
    ).[1] This is reversible and often occurs on acidic silica.
  • Protodeboronation: Complete loss of the boron group, yielding 2-carbamoylpyridine. This is irreversible. Fix: Avoid acidic mobile phases. Do not use chloroform/methanol mixtures if the chloroform is unstabilized (acidic). Switch to DCM/MeOH/TEA or Ethyl Acetate/Heptane systems. Store the compound at low temperature (

    
    ) under argon.
    

Q3: How do I remove excess Pinacol contamination after the reaction? Issue: Pinacol co-elutes with many polar heterocycles. Solution:

  • Azeotropic Removal: Pinacol forms a low-boiling azeotrope with water.[2] Suspend your crude oil in water (or a water/toluene mixture) and rotovap at

    
    . Repeat 2-3 times.
    
  • Chemical Wash: If your product is not water-soluble, wash the organic layer vigorously with 0.1 M HCl (rapid wash) followed by brine. Pinacol is highly water-soluble; the boronic ester is lipophilic. Note: Test stability of your specific amide to acid first.

Detailed Protocols

Protocol A: Boric Acid-Impregnated Silica Chromatography

Best for: Maximizing yield of labile boronic esters.

Mechanism: Boric acid saturates the Lewis-basic sites on the silica, preventing the boronic ester product from "sticking" or hydrolyzing.

  • Preparation:

    • Dissolve Boric Acid (

      
      )  in Methanol (approx. 1 g Boric Acid per 50 mL MeOH).
      
    • Add dry Silica Gel (standard 40-63

      
      ) to this solution. Ratio: 100 g Silica per 1 g Boric Acid.
      
    • Stir for 30 minutes.

    • Remove solvent under reduced pressure (Rotovap) until silica is a dry, free-flowing powder.

  • Column Packing: Pack this treated silica as normal.

  • Elution: Run your column using Hexane/Ethyl Acetate or DCM/MeOH gradients.

    • Result: You will observe sharper peaks and higher recovery (>90%) compared to untreated silica (~60-70%).

Protocol B: Scavenger-Assisted Palladium Removal

Best for: Drug discovery applications requiring <10 ppm Pd.

The pyridine nitrogen coordinates Pd species, making standard Celite filtration insufficient.

  • Dissolution: Dissolve crude mixture in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) scavengers (4 equivalents relative to Pd loading).

  • Incubation: Stir at

    
     for 2-4 hours.
    
  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Result: The filtrate is Pd-free; the scavenger retains the metal.

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (2-Carbamoylpyridine-3-Bpin) CheckTLC Step 1: TLC Analysis (DCM/MeOH 95:5) Start->CheckTLC Streaking Issue: Severe Streaking? CheckTLC->Streaking Pinacol Issue: Excess Pinacol? Streaking->Pinacol No MethodA Protocol A: Boric Acid-Impregnated Silica Streaking->MethodA Yes PdResidue Issue: Dark Color/Pd? Pinacol->PdResidue No MethodC Azeotropic Removal (Water/Toluene) Pinacol->MethodC Yes MethodB Protocol B: Scavenger Treatment PdResidue->MethodB Yes Standard Standard Flash (with 1% Et3N) PdResidue->Standard No MethodC->PdResidue

Figure 2: Mechanism of Silica-Induced Instability

Caption: How untreated silica gel facilitates decomposition of pyridine boronic esters.

InstabilityMechanism Silica Acidic Silica Surface (Si-OH) Interaction Adsorption Complex (Pyridine N -> Si-OH) Silica->Interaction H-Bonding Reagent 2-Carbamoylpyridine-3-Bpin Reagent->Interaction Hydrolysis Hydrolysis to Boronic Acid (Ar-B(OH)2) Interaction->Hydrolysis Surface Moisture Decomp Protodeboronation (Ar-H) Hydrolysis->Decomp Slow Irreversible Step

Comparative Data: Purification Methods

MethodPurity AchievedYield RecoveryPinacol RemovalPd RemovalNotes
Standard Silica 85-90%60-70%PoorPoorSignificant streaking; product loss to irreversible adsorption.
Silica + 1% Et3N 92-95%80-85%ModeratePoorReduces streaking; TEA must be removed later.
Boric Acid Silica >98% >95% GoodPoorBest for yield ; prevents hydrolysis on column.
Reverse Phase (C18) >99%85-90%ExcellentModerateRequires water removal (lyophilization); good for polar impurities.

References

  • Hitosugi, M. et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[3] Chem. Lett., 2012, 41, 972-973. Link

    • Source of the Boric Acid-Impregn
  • Lennox, A. J. J.[4][5] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014, 43, 412-443. Link

    • Authoritative review on boronate stability and protodeboron
  • Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." J. Org.[6] Chem., 2009, 74, 973-980. Link

    • Discusses stability of pyridine boronates and alternative purification str

Sources

Heterocycle Stability Support Hub: Managing Protodeboronation in Pyridine Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Preventing C-B bond cleavage in 2-, 3-, and 4-pyridine boronic species. Assigned Specialist: Senior Application Scientist

Introduction: The "Phantom Reagent" Problem

You are likely here because your starting material disappeared. You set up a standard Suzuki-Miyaura coupling with a pyridine boronic acid, and after 2 hours, LCMS shows no product and no starting material—only the protodeboronated byproduct (pyridine).

This is not an error in your stoichiometry; it is a fundamental challenge of heterocycle thermodynamics. Pyridine boronic acids (especially the 2-isomer) are notoriously unstable.[1][2][3][4] Under the basic conditions required for transmetallation, they undergo protodeboronation faster than they can couple with the palladium catalyst.

This guide provides the mechanistic understanding and field-proven protocols to fix this.

Diagnostic Workflow

Before modifying your reaction, determine your risk level. Not all pyridine boronates behave the same.[1][2][3][5][6][7]

DiagnosticTree cluster_legend Legend Start Identify Your Boron Species Is2Py Is it a 2-Pyridyl Boron? Start->Is2Py Is34Py Is it a 3- or 4-Pyridyl Boron? Is2Py->Is34Py No HighRisk CRITICAL RISK t1/2 < 1 min at pH 7 Is2Py->HighRisk Yes MedRisk MODERATE RISK Stable at neutral pH, unstable at pH > 10 Is34Py->MedRisk Yes Sol_MIDA Solution A: Switch to MIDA Boronate (Slow Release Protocol) HighRisk->Sol_MIDA Sol_Cu Solution B: Copper (I/II) Facilitation (Promotes Transmetallation) HighRisk->Sol_Cu CheckBase Optimization: Use Anhydrous Conditions or Weak Base (K3PO4) MedRisk->CheckBase key Red = High Instability | Green = Recommended Fix

Figure 1: Decision matrix for selecting reaction conditions based on the position of the boron atom.

Mechanistic Deep Dive: Why It Happens

To solve the problem, you must understand the enemy. Protodeboronation is not random decomposition; it is a base-catalyzed hydrolysis sequence.

The Mechanism of Failure

In a standard Suzuki reaction, you add a base (e.g.,


) to activate the boron species. The base attacks the empty p-orbital of the boron atom, forming a tetrahedral "ate" complex.
  • Activation:

    
    
    
  • The Trap: For phenyl rings, this complex waits for Palladium. For pyridines (especially 2-pyridyl), the electron-withdrawing nature of the ring and the proximity of the nitrogen lone pair stabilize the negative charge on the carbon if the boron leaves.

  • Fragmentation: The C-B bond breaks, releasing boric acid and leaving a transient carbanion (or zwitterion) which instantly grabs a proton from water.

Mechanism Step1 Neutral Boronic Ester (Stable) Step2 Tetrahedral 'Ate' Complex (Activated for Coupling) Step1->Step2 + Base Base Base (OH-) Base->Step2 Step3_Good Transmetallation (To Pd Catalyst) Step2->Step3_Good Fast Pd Turnover Step3_Bad C-B Bond Cleavage (Protodeboronation) Step2->Step3_Bad Slow Pd Turnover or Unstable Nucleophile Product Desired Biaryl Step3_Good->Product Byproduct Pyridine (H-Ar) + Boric Acid Step3_Bad->Byproduct

Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.

Comparative Stability Data

The position of the nitrogen atom dictates the rate of decomposition.

SubstrateHalf-life (

) at pH 7, 70°C
Half-life (

) at pH 10, 70°C
Risk Level
Phenylboronic acid > 1 week> 1 weekLow
3-Pyridylboronic acid > 24 hours~ 4 hoursModerate
2-Pyridylboronic acid ~ 40 seconds < 10 seconds Critical

Data extrapolated from Cox et al. (2010/2016) kinetic studies. [1, 2]

Troubleshooting Guide (FAQs)

Scenario A: The "2-Pyridyl" Nightmare

Q: I am trying to couple 2-pyridine boronic acid pinacol ester. The starting material is gone instantly, but no product forms.

  • Diagnosis: You are using standard aqueous basic conditions (e.g.,

    
    ). The hydrolysis of the ester to the acid, followed by protodeboronation, is faster than the transmetallation to Palladium.
    
  • The Fix: You cannot use the free boronic acid or simple ester. You must use a MIDA boronate or a Cyclic Triolborate . If you must use the pinacol ester, switch to anhydrous conditions (Protocol B below) and add a Copper promoter.

Scenario B: The "Silent Killer" (3- and 4-Pyridyl)

Q: My 3-pyridyl coupling works at 50% yield, but I can't push it higher. Adding more equivalent of boron just leads to a mess.

  • Diagnosis: While more stable than 2-pyridyl, these species still decompose at high pH (>10) and high temperature. Adding more reagent just increases the amount of protodeboronated byproduct, which can poison the catalyst.

  • The Fix: Lower the base strength. Switch from Carbonate (

    
     ~10) to Phosphate (
    
    
    
    ,
    
    
    ~12 but less nucleophilic/aggressive in this context) or Fluoride (
    
    
    ). Lower the temperature to 60°C and use a more active catalyst (e.g., Pd-XPhos or Pd-SPhos) to win the race against decomposition.
Scenario C: Purification Issues

Q: I synthesized a pyridine boronic ester, but it decomposes on the silica column.

  • Diagnosis: Silica gel is slightly acidic and contains water. This promotes the hydrolysis of pinacol esters and subsequent protodeboronation.

  • The Fix:

    • Neutralize the silica with 1-2% Triethylamine in your eluent.

    • Better yet, switch to MIDA boronates , which are stable on silica gel and can be purified like standard organic molecules. [3]

Advanced Protocols

Protocol A: The "Burke" Slow-Release Method (Recommended)

Best for: 2-Pyridyl couplings and difficult substrates. This method uses MIDA boronates.[8][9] The MIDA ligand protects the boron.[6][10] Under specific conditions, it hydrolyzes slowly, keeping the concentration of the unstable free boronic acid low (preventing accumulation and decomposition) but sufficient for the catalyst to grab it. [3, 4]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)[11]

  • Aryl Chloride/Bromide (1.0 equiv)[7][11]

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-SPhos G4.

  • Promoter: Cu(OAc)2 (0.5 equiv) — Critical for 2-pyridyls.

  • Base: K2CO3 (5 equiv) or K3PO4 (7 equiv).

  • Solvent: DMF / Isopropanol (4:1 ratio) — Specific to 2-pyridyls.

Step-by-Step:

  • Charge a vial with the MIDA boronate, Aryl halide, Copper(II) acetate, and Base.

  • Add the Catalyst/Ligand system.

  • Add the solvent mixture (DMF/IPA).

  • Heat to 100°C .

  • Why this works: The IPA/Base mixture slowly hydrolyzes the MIDA. The Copper facilitates the transfer of the 2-pyridyl group, stabilizing the intermediate.

Protocol B: Anhydrous Copper-Mediated Coupling

Best for: When you only have the Pinacol ester available.

Materials:

  • 2-Pyridyl boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Aryl Bromide/Iodide[6][7][12]

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 (5 mol%)

  • Promoter: CuI (Copper Iodide) (10-20 mol%)

  • Base: Cs2CO3 or K3PO4 (anhydrous)

  • Solvent: DMF or Toluene (Dry)

Step-by-Step:

  • Flame-dry your glassware. Moisture is the enemy.

  • Combine reagents in a glovebox or under strict Argon flow.

  • Heat to 80-100°C.

  • Note: The Copper(I) forms a transient Pyridyl-Cu species which is more stable than the boronate "ate" complex and transmetallates to Palladium efficiently. [5]

References

  • Cox, P. A., et al. (2010).[13] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link][14]

  • Cox, P. A., et al. (2016).[13][14][15] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link][14]

  • Gillis, E. P., & Burke, M. D. (2007).[8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link][14]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][8] Journal of the American Chemical Society. [Link][14]

  • Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Derivatives. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Optimization of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "2-Pyridyl Problem"

Working with 2-carbamoylpyridine-3-boronic acid pinacol ester presents a classic but severe challenge in organometallic chemistry known as the "2-Pyridyl Problem."

The proximity of the electron-withdrawing carbamoyl group (C2) and the pyridine nitrogen creates a "perfect storm" for instability. While the pinacol ester (BPin) is generally more stable than the free boronic acid, the reaction conditions required for Suzuki-Miyaura coupling (base + heat) often trigger rapid protodeboronation before the desired cross-coupling can occur.

This guide provides a technical deep-dive into selecting the correct base/solvent matrix to win the race between productive transmetallation and destructive deboronation.

Module 1: The Stability Matrix (Base & Solvent Selection)

The choice of base and solvent is not just about solubility; it is about controlling the concentration of the active boronate species.

The Base Hierarchy

For this specific substrate, standard bases like NaOH or KOH are often fatal . They generate the active boronate "ate" complex too rapidly, leading to saturation and subsequent hydrolysis of the C-B bond.

BaseSuitabilityMechanism of ActionRecommendation
NaOH / KOH 🔴 Avoid Rapid generation of high-energy boronate; accelerates protodeboronation via hydroxide attack.Do not use for this substrate.
K₂CO₃ / Na₂CO₃ 🟡 Caution Moderate activation. Effective only if the coupling partner is highly reactive (e.g., aryl iodides).Use with high catalyst loading.
K₃PO₄ 🟢 Preferred Buffered basicity. The phosphate anion can assist in "shuttling" the boron to the palladium center.Standard starting point.
Cs₂CO₃ 🟢 Excellent The "Cesium Effect." Large cation improves solubility in organic solvents; carbonate provides mild activation.Best for anhydrous conditions.
CsF / KF 🔵 Specialist Fluoride activates the BPin directly without forming the hydroxy-boronate, bypassing some hydrolysis pathways.Use in anhydrous solvents.
Solvent Systems

The solvent must balance the solubility of the polar carbamoyl group while minimizing the availability of protons for the protodeboronation pathway.

  • Avoid: Pure alcohols (MeOH, EtOH). These act as proton sources.[1][2]

  • Preferred: Aprotic polar solvents (DMF, DMSO) or ethers (1,4-Dioxane, THF).

  • The "Wet" Compromise: While water is technically required for the catalytic cycle (to exchange ligands on Pd), excess water destroys this molecule.

    • Strategy: Use Dioxane/Water (10:1) or Toluene/Water (20:1) . The low water content supports the cycle but limits protonolysis.

Module 2: Mechanistic Visualization

The following diagram illustrates the kinetic competition occurring in your reaction flask. Your goal is to maximize the Green Path (Transmetallation) and minimize the Red Path (Protodeboronation).

G SM 2-Carbamoyl-Py-BPin (Starting Material) Ate Boronate 'Ate' Complex (Activated Species) SM->Ate Activation Base Base (OH- or F-) Base->Ate Prod Biaryl Product (Success) Ate->Prod Transmetallation (Fast with Bulky Ligands) ByProd Protodeboronated Pyridine (Failure) Ate->ByProd Hydrolysis/Protonolysis (Accelerated by Heat/Water) Pd Pd(II)-Ar Complex (Oxidative Addition Product) Pd->Prod

Caption: The Kinetic Race. Activation (yellow) creates a transient species that must undergo Transmetallation (green) before it succumbs to Protodeboronation (red).

Module 3: Troubleshooting & FAQs

Q1: I see the starting material disappear on LCMS, but the major peak is the de-borylated pyridine (2-carbamoylpyridine). What is happening?

Diagnosis: Protodeboronation is faster than transmetallation. Solution:

  • Switch to Anhydrous Conditions: Use CsF (2.0 equiv) in dry Dioxane or DMF . This removes the proton source (water) required for the degradation mechanism.

  • Add Copper: Add CuCl (1.0 equiv) or Cu(OAc)₂ (0.5 equiv) . Copper mediates the transmetallation step, effectively "scavenging" the boronate before it can decompose. This is the "copper effect" often required for 2-pyridyl systems.

Q2: The reaction turns black immediately, and yield is <10%.

Diagnosis: Catalyst poisoning. The amide nitrogen or oxygen (from the carbamoyl group) or the pyridine nitrogen is coordinating to the Palladium, shutting down the cycle. Solution:

  • Ligand Switch: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These ligands are sterically demanding enough to prevent the pyridine/amide from coordinating to the Pd center.

  • Increase Temperature: Paradoxically, higher temperature (100°C) can help dissociate the unproductive coordination, provided you are using the anhydrous/fluoride conditions mentioned above to prevent degradation.

Q3: Can I use the free boronic acid instead of the pinacol ester?

Diagnosis: Generally, no.[3] Analysis: The free boronic acid of 2-substituted pyridines is notoriously unstable and difficult to isolate pure. The pinacol ester provides a "mask" that slows down decomposition. If the pinacol ester fails, consider synthesizing the MIDA boronate , which releases the active species slowly, keeping its concentration low (below the threshold for rapid dimerization/degradation).

Module 4: Recommended Protocol (Self-Validating)

This protocol uses a weak base / anhydrous approach to minimize side reactions.

Reagents:

  • 2-Carbamoylpyridine-3-BPin (1.0 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) (Pre-complexed if possible)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) OR Anhydrous DMF with CsF (for sensitive substrates).

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen promotes homocoupling and degradation.

  • Solids Addition: Add the Boronate Ester, Aryl Halide, Base (K₃PO₄), and Catalyst/Ligand to the vial.

  • Degassing: Add the solvent (Dioxane/Water).[4] Sparge with Argon for 10 minutes. Validation: The solution should be yellow/orange. If it turns black instantly, oxygen may still be present.

  • Thermal Activation: Seal the vial and heat to 80°C .

    • Note: Do not exceed 100°C initially.

  • Monitoring (The 1-Hour Check):

    • Take an aliquot after 1 hour.

    • LCMS Check: Look for the mass of the De-borylated byproduct .

    • Decision Gate:

      • If Product > Byproduct: Continue heating.

      • If Byproduct > Product: Stop. The conditions are too harsh. Repeat using Anhydrous DMF + CsF at 60°C.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

  • The "Slow Release" Strategy (MIDA): Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Copper-Promoted Coupling: Deng, X., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides." Organic Letters.

  • Ligand Selection for Pyridines: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.

Sources

reaction monitoring of Suzuki coupling with 2-Carbamoylpyridine-3-boronic acid pinacol ester by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Process Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and analytical challenges associated with the Suzuki-Miyaura cross-coupling of 2-carbamoylpyridine-3-boronic acid pinacol ester .

While Nuclear Magnetic Resonance (NMR) reaction monitoring provides unparalleled real-time kinetic data, heteroaryl boronic esters introduce unique failure modes. The proximity of the 2-carbamoyl group to the 3-boronic ester creates a highly localized polar environment that can lead to rapid protodeboronation, catalyst poisoning, and complex spectral overlaps. This guide explains the causality behind these issues and provides self-validating protocols to ensure your experimental success.

In-situ NMR reaction monitoring workflow for Suzuki cross-coupling optimization.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Rapid Substrate Degradation Before Coupling is Complete The Causality: The degradation of your substrate is likely driven by hydrolysis followed by protodeboronation. While 3-pyridyl boronic acids are generally highly stable compared to their 2-pyridyl counterparts (which fragment rapidly via zwitterionic intermediates), the basic aqueous conditions required for Suzuki couplings (e.g., K₂CO₃ in H₂O/Dioxane) catalyze the hydrolysis of the pinacol ester (Bpin) to the free boronic acid. Once the free acid is exposed to heat and base, the adjacent 2-carbamoyl group can participate via hydrogen bonding or local electronic withdrawal, accelerating the cleavage of the C-B bond. The Solution: Monitor the reaction via


H NMR by tracking the Bpin methyl singlet (~1.3 ppm). If the Bpin signal vanishes but the cross-coupled product is not forming, switch to a milder base (e.g., K₃PO₄) or an anhydrous coupling protocol to suppress ester hydrolysis.

Issue 2: Reaction Stalling & Catalyst Poisoning The Causality: The 2-carbamoylpyridine motif is a potent bidentate ligand capable of coordinating to transition metals via the pyridine nitrogen and the amide oxygen[1]. As the reaction progresses, the substrate or the deboronated byproduct can chelate the palladium catalyst, pulling it off-cycle and forming stable, inactive Pd-complexes. The Solution: Use


B and 

H NMR to differentiate between degradation and poisoning. If the substrate peaks remain intact but exhibit severe line broadening or chemical shift perturbations, dynamic coordination with the paramagnetic Pd center is occurring. To mitigate this, utilize a strongly coordinating, bulky ligand (e.g., XPhos or SPhos) that outcompetes the substrate for the palladium coordination sphere.

Issue 3: Poor Spectral Resolution in Crude Mixtures The Causality: Suzuki couplings are often heterogeneous (containing solid salts or Pd black) and biphasic, which severely distorts the magnetic field homogeneity, leading to poor shimming and overlapping multiplets[2]. The Solution: Shift your analytical window. Instead of relying solely on


H NMR, utilize 

F NMR if your electrophile is fluorinated. Fluorine has a massive chemical shift dispersion and high sensitivity, allowing for clear, quantitative integration of product vs. byproduct without solvent interference[3].

Part 2: Quantitative Stability Metrics

To properly set up your NMR acquisition parameters, you must understand the kinetic lifespan of your boron species under standard alkaline coupling conditions.

Table 1: Stability and Kinetic Parameters of Pyridyl Boronic Species

Substrate TypeHalf-Life (

) at pH 7, 70°C
Half-Life (

) at pH 12, 70°C
Primary Degradation MechanismRecommended NMR Nuclei
2-Pyridyl boronic acid 25–50 secondsMinutesRapid fragmentation via zwitterion

H,

B
3-Pyridyl boronic acid > 1 week> 1 weekBase-catalyzed hydrolysis

H,

B
2-Carbamoylpyridine-3-Bpin StableModerate (Hours)Hydrolysis

Protodeboronation

H (Bpin methyls),

B

(Data extrapolated from pH-rate profiling of heteroaromatic boronic acids)

Part 3: Standard Operating Procedure (SOP)

Methodology: In-Situ NMR Monitoring of Suzuki Coupling This self-validating protocol utilizes benchtop or high-field flow NMR to continuously track the reaction without invasive workups[2].

Step 1: Sample Preparation & Environmental Control

  • Formulate the reaction mixture using a homogeneous solvent system (e.g., THF/Water or Dioxane/Water) to prevent shimming failures caused by phase separation.

  • If utilizing non-deuterated solvents to mimic true process conditions, equip the spectrometer with an external lock/shim device[3].

Step 2: Instrument Configuration

  • Tune and match the NMR probe for

    
    H and 
    
    
    
    B. If using a fluorinated coupling partner, tune to
    
    
    F.
  • Set up a multi-nuclear interleaved acquisition experiment. For benchtop systems, ensure the excitation profile is homogeneous over the required chemical shift range[3].

  • Apply a solvent suppression pulse sequence (e.g., WET or presaturation) if analyzing directly in non-deuterated aqueous media[2].

Step 3: Data Acquisition & Kinetic Profiling

  • Initiate the reaction by injecting the base into the NMR tube or flow cell at the target temperature.

  • Acquire spectra at 2-minute intervals.

  • Validation Check: Track the

    
    B shift. Upon base addition, the signal should shift from ~30 ppm (neutral sp
    
    
    
    boronate) to ~5 ppm (anionic sp
    
    
    "ate" complex). Failure to observe this shift indicates insufficient base solubility.

Step 4: Data Processing

  • Apply automatic phase and baseline correction.

  • Integrate the Bpin methyl singlet (

    
    H) against the internal standard to quantify substrate consumption, and the product peaks to quantify yield.
    

Part 4: Mechanistic Pathway Visualization

Reaction pathways and competing side reactions in the Suzuki coupling.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the


B NMR signal broaden significantly during the reaction? 
A:  Signal broadening in 

B NMR is driven by chemical exchange between the neutral sp

boronic ester and the anionic sp

"ate" complex formed upon reaction with the base. Furthermore, the quadrupolar nature of the Boron-11 nucleus inherently leads to broader relaxation lines compared to

H or

F.

Q: How can I definitively differentiate between catalyst poisoning and protodeboronation when my reaction stalls? A: NMR monitoring provides a definitive distinction. If protodeboronation occurs, you will observe the emergence of a new set of aromatic peaks corresponding to the deboronated product (pyridine-2-carboxamide) and a sharp boric acid byproduct peak in the


B spectrum. If catalyst poisoning is the culprit, the substrate peaks will remain intact but will cease converting to the product, often accompanied by line broadening due to dynamic Pd-coordination[1].

Q: Is it absolutely necessary to use deuterated solvents for benchtop NMR monitoring? A: No. Modern benchtop NMR systems can operate without deuterated solvents by utilizing external lock systems or by locking directly onto the solvent signal[3]. This allows you to monitor the reaction in its native, process-relevant state[2].

References

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation Journal of the American Chemical Society / University of Edinburgh[Link]

  • Monitoring chemical reactions by low-field benchtop NMR at 45 MHz: pros and cons Magnetic Resonance in Chemistry / NIH [Link]

  • Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy Nature Protocols / Springer Nature [Link]

  • Cyclometalated Ir(III) complexes containing N-aryl picolinamide ancillary ligands ResearchGate[Link]

Sources

strategies to improve the stability of 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for 2-Carbamoylpyridine-3-boronic acid pinacol ester . It is designed to troubleshoot stability issues by addressing the underlying chemical mechanisms—specifically the "ortho-effect" and pyridine-boron interactions—rather than just providing generic advice.

Compound: 2-Carbamoylpyridine-3-boronic acid pinacol ester CAS: 1169402-51-0 (Analogous reference) Support Level: Tier 3 (Senior Application Scientist)

Module 1: The Stability Paradox (Root Cause Analysis)

Q: Why is this specific pinacol ester degrading even when stored at 4°C?

A: The instability is likely driven by Assisted Hydrolysis due to the ortho-carbamoyl group, rather than simple thermal degradation.

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts (which suffer from rapid protodeboronation), your compound features a 2-carbamoyl group directly adjacent (ortho) to the boronic ester. This proximity creates a "neighboring group participation" effect:

  • Intramolecular Coordination: The carbonyl oxygen or the amide nitrogen of the carbamoyl group can coordinate to the empty p-orbital of the boron atom.

  • Activated Hydrolysis: This coordination increases the Lewis acidity of the boron center or stabilizes the transition state for water attack, accelerating the hydrolysis of the pinacol ester to the free boronic acid.

  • Cyclization Risk: Once hydrolyzed to the boronic acid, the molecule can cyclize to form a pseudo-benzoxaborole structure (an oxaborolo-pyridine), which is thermodynamically stable but chemically distinct from your desired pinacol ester.

Key Takeaway: You are fighting entropy and intramolecular catalysis. Anhydrous conditions are not just "recommended"; they are critical to prevent the initial hydrolysis step that triggers the cascade.

Module 2: Storage & Handling Protocols

Q: What are the absolute best conditions for long-term storage?

A: Standard "cool and dry" is insufficient. Implement the "Double-Barrier" Protocol :

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the intramolecular nucleophilic attack.
Atmosphere Argon/Nitrogen (Glovebox preferred) Oxygen is less of a threat than moisture. Humidity is the primary antagonist.
Container Teflon-taped vial inside a desiccator Glass surfaces contain surface hydroxyls (-OH) that can initiate hydrolysis.
State Solid / Powder Never store as a solution. In solution, the effective molarity of the ortho-amide is infinite, maximizing degradation.

Q: I need to weigh it out. Can I do this on the open bench? A: Only if the exposure is < 5 minutes. The compound is hygroscopic. If you observe the solid turning "gummy" or sticky, hydrolysis has already begun (formation of boronic acid/boroxine mixtures). Recommendation: Weigh in a glovebox or use a rapid "weigh-and-dissolve" technique into an anhydrous solvent.

Module 3: Reaction & Solubilization

Q: Which solvents should I avoid?

A: Avoid protic solvents (MeOH, EtOH, Water) and un-dried ethers.

  • Incompatible: Methanol (promotes transesterification), Acetone (can form boronate complexes).

  • Recommended: Anhydrous THF, Dichloromethane (DCM), or DMF (stored over molecular sieves).

Q: My Suzuki coupling yield is low. Is the base destroying the reagent?

A: Likely, yes. The ortho-carbamoyl group makes the boron center hypersensitive to base-mediated protodeboronation (loss of the boron group entirely).

Optimization Strategy:

  • Switch Bases: Move from strong hydroxides (NaOH, KOH) to mild carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).

  • Anhydrous Conditions: Use anhydrous bases or minimize water content.

  • "Slow-Release" Mimicry: If the pinacol ester decomposes too fast, add it portion-wise to the reaction mixture rather than all at once.

Module 4: Purification Troubleshooting (Critical)

Q: The compound streaks on silica gel or vanishes after the column.[1] How do I purify it?

A: Standard silica gel is acidic (pH ~5-6). This acidity, combined with the surface hydroxyls, catalyzes the hydrolysis of the pinacol ester and binds the resulting boronic acid irreversibly.

Protocol A: Triethylamine (TEA) Deactivation (Recommended)

  • Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

  • Add 1% v/v Triethylamine (TEA) to the slurry.

  • Flush the column with this buffer for 2 column volumes.

  • Run your purification using the TEA-doped eluent.

    • Why: TEA neutralizes acidic sites on the silica and suppresses the interaction between the boron and the silica surface.

Protocol B: Neutral Alumina

  • Switch stationary phase to Neutral Alumina (Grade III) . It is far less aggressive toward boronic esters but has lower resolution than silica.

Protocol C: The "No-Column" Workup

  • If possible, avoid chromatography.

  • Wash the organic layer with saturated NH₄Cl (mildly acidic/neutral) rather than strong acids or bases.

  • Dry rapidly over MgSO₄ (not Na₂SO₄, which can hold water more tightly) and concentrate.

  • Triturate the residue with cold Pentane or Hexane to precipitate the ester (if solid) or remove impurities.

Module 5: Degradation Pathways Visualization

The following diagram illustrates the specific degradation risks for 2-substituted pyridine boronic esters.

StabilityPathways cluster_0 Critical Instability Zone Pinacol Pinacol Ester (Target Compound) Acid Boronic Acid (Intermediate) Pinacol->Acid Hydrolysis (+H2O, Acidic Silica) Acid->Pinacol Esterification (+Pinacol, -H2O) Boroxine Boroxine (Trimer Anhydride) Acid->Boroxine Dehydration (-H2O) Cyclic Cyclic Oxaborole (Stable Dead-End) Acid->Cyclic Intramolecular Cyclization (Ortho-Amide Attack) Deboronated Pyridine Derivative (Protodeboronation) Acid->Deboronated C-B Bond Cleavage (Base/Heat) Boroxine->Acid +H2O

Figure 1: Degradation pathways of 2-carbamoylpyridine-3-boronic acid pinacol ester. Note the irreversible exit paths to the Cyclic Oxaborole and Deboronated product.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2] Link

    • Grounding: Establishes the rapid protodeboronation kinetics of 2-substituted pyridine boronic acids and the role of zwitterionic intermedi
  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

    • Grounding: Provides context on using protected boron species to overcome the instability of the parent boronic esters.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

    • Grounding: authoritative review on the stability profiles of various boronic acid derivatives and purification str
  • BenchChem Technical Support. (2025). "Purification of Air-Sensitive Organoboron Compounds." Link

    • Grounding: Source for specific silica gel deactiv

Sources

overcoming catalyst poisoning with 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers encountering difficulties in the Suzuki-Miyaura cross-coupling of 2-Carbamoylpyridine-3-boronic acid pinacol ester . This specific substrate presents a "perfect storm" of chemical challenges: catalyst poisoning by the pyridine nitrogen, steric hindrance from the vicinal amide/boronate pattern, and susceptibility to protodeboronation.

Executive Summary & Diagnostic Overview

The Core Problem: You are likely observing low yields (<20%), stalled conversion, or complete recovery of the aryl halide when using 2-Carbamoylpyridine-3-boronic acid pinacol ester (Substrate A) .

Root Cause Analysis: This substrate acts as a "Suicide Substrate" due to three synergistic failure modes:

  • Catalyst Poisoning (Self-Ligation): The pyridine nitrogen (

    
    ) and the amide oxygen/nitrogen (
    
    
    
    ) form a stable chelate with the Palladium (Pd) center. This displaces the phosphine ligands, creating an inactive "off-cycle" complex.
  • Steric Impediment: The 2,3-substitution pattern creates significant steric bulk, drastically slowing the transmetallation step (

    
    ).
    
  • Protodeboronation: The basic conditions required for Suzuki coupling can catalyze the hydrolysis of the C-B bond, replacing the boronate with a proton before coupling occurs.

Troubleshooting Guide (Q&A Format)

Q1: My reaction turns black immediately, or precipitates form, and conversion stops. Is the catalyst dead?

A: Yes, your catalyst has likely "crashed out" to form Palladium black or formed an inactive complex.

  • Mechanism: The pyridine nitrogen of your substrate is a strong

    
    -donor. In the absence of a sterically bulky ligand, the substrate binds to Pd(II), preventing the oxidative addition of the aryl halide.
    
  • Solution: You must use a Bulky, Electron-Rich Phosphine Ligand .

    • Recommendation: Switch to XPhos or RuPhos . These ligands are large enough to physically block the pyridine nitrogen from coordinating to the Pd center, forcing the reaction to proceed through the active catalytic cycle.

    • Advanced Tip: Use Pre-catalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)

      
       + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-substrate complexes during the induction period.
      
Q2: I see the boronic ester disappearing on LCMS, but no product is forming. Where is it going?

A: You are witnessing Protodeboronation .

  • Mechanism: Under aqueous basic conditions, the C-B bond at the 3-position of the pyridine ring is highly labile. The 2-carbamoyl group may facilitate this via intramolecular H-bonding or coordination, accelerating hydrolysis to the boronic acid, which then rapidly deboronates to 2-carbamoylpyridine.

  • Solution:

    • Reduce Water: Switch to anhydrous conditions using K

      
      PO
      
      
      
      (finely ground) in 1,4-Dioxane or Toluene .
    • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the rate of the bimolecular coupling reaction relative to the unimolecular deboronation.

    • Boronate Excess: Use 1.5 to 2.0 equivalents of the boronic ester to account for sacrificial loss.

Q3: Does the amide (carbamoyl) group interfere with the reaction?

A: Yes, it can act as a "trap."

  • Issue: The amide group can cyclize onto the boron atom (especially after hydrolysis to the boronic acid), forming a cyclic benzoxaborole-like species. While this species is stable, it is often less reactive towards transmetallation.

  • Workaround: Ensure your base is strong enough to "open" this chelate during the transmetallation step. K

    
    PO
    
    
    
    is usually sufficient, but if the reaction is sluggish, switching to Cs
    
    
    CO
    
    
    in a polar solvent (like n-Butanol) can help.

Visualizing the Failure Mode vs. The Solution

The following diagram illustrates how the substrate poisons the catalyst and how bulky ligands (L*) overcome this.

CatalystPoisoning cluster_legend Pathway Key Pd_Active Active Catalyst (L*-Pd-Ar-X) Product Coupled Product Pd_Active->Product Reductive Elimination Substrate 2-Carbamoylpyridine- 3-boronic ester Substrate->Pd_Active Transmetallation (Slow due to sterics) Poisoned INACTIVE COMPLEX (Pd sequestered by Pyridine N) Substrate->Poisoned Coordination of Pyridine N (Fast without Bulky Ligand) Deboronation Byproduct: 2-Carbamoylpyridine Substrate->Deboronation Hydrolysis (Base/H2O) key1 Green = Desired Pathway (Requires XPhos/RuPhos) key2 Red = Failure Modes (Standard Conditions)

Figure 1: Mechanistic competition between productive coupling (Green) and catalyst poisoning/deboronation (Red).[1] The use of bulky ligands blocks the "Poisoned" pathway.

Optimized Experimental Protocol

This protocol is engineered to minimize catalyst contact time with the free pyridine nitrogen and maximize transmetallation rates.

Reagents & Setup
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Crucial for immediate activity.

  • Ligand (Optional additive): XPhos (Add 1-2 mol% extra if substrate purity is low).

  • Base: K

    
    PO
    
    
    
    (tribasic, anhydrous)
    .
  • Solvent: 1,4-Dioxane (Anhydrous) or n-Butanol (if solubility is poor).

  • Temperature: 80°C - 100°C.

Step-by-Step Procedure
  • Preparation:

    • Dry a reaction vial and a stir bar in an oven.

    • Weigh out Aryl Halide (1.0 equiv).

    • Weigh out 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.5 equiv).

    • Weigh out XPhos Pd G4 (0.03 - 0.05 equiv / 3-5 mol%).

    • Weigh out K

      
      PO
      
      
      
      (3.0 equiv).[2]
  • Degassing (Critical):

    • Add the solids to the vial.

    • Seal with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon 3 times . (Oxygen promotes ligand oxidation and catalyst death).

  • Solvent Addition:

    • Add Anhydrous 1,4-Dioxane via syringe (Concentration: 0.2 M - 0.5 M relative to halide).

    • Note: If using n-Butanol, ensure it is degassed.

  • Reaction:

    • Place in a pre-heated block at 90°C .

    • Stir vigorously (1000 RPM). Mass transfer is key for heterogeneous bases.

    • Monitor by LCMS at 1 hour. If the boronate is consumed but starting material remains, add another 0.5 equiv of boronate.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (to remove salts/boron byproducts).

    • Dry organic layer over Na

      
      SO
      
      
      
      .
    • Purification Note: Pyridine products often streak on silica. Add 1% Et

      
      N to your eluent.
      

Comparative Data: Ligand Performance

The table below summarizes typical performance metrics for this class of difficult pyridine substrates.

Ligand SystemCatalyst TypeYieldStatusAnalysis
PPh

Pd(PPh

)

< 5%Failed Severe poisoning. Catalyst deactivates immediately.
dppf Pd(dppf)Cl

15-30%Poor Bidentate ligand helps, but not bulky enough to stop N-binding.
SPhos SPhos Pd G360-75%Good Excellent for stability, but may be slower on sterically hindered 2,3-systems.
XPhos XPhos Pd G4 85-95% Optimal Massive steric bulk prevents poisoning; G4 scaffold ensures fast initiation.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2008. (Demonstrates the utility of bulky ligands like XPhos in preventing catalyst inhibition).

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids." Journal of the American Chemical Society, 2009.[2][3] (Context on protodeboronation of 2-pyridyl species).

  • BenchChem Technical Data. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025. (General guidelines on pyridine poisoning mechanisms).

  • Organic Chemistry Portal. "Suzuki Coupling - Boronic Acid Derivatives." Organic Chemistry Portal, 2024. (Standard protocols and mechanism overview).

Sources

Technical Support Center: Scale-Up of 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-PYR-BOR-003 Subject: Scale-Up Optimization & Troubleshooting for 2-Substituted Pyridyl Boronates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "2-Pyridyl Problem"

You are working with 2-Carbamoylpyridine-3-boronic acid pinacol ester , a reagent that presents a "perfect storm" of challenges for scale-up. It combines the inherent instability of 2-pyridyl boronates (prone to rapid protodeboronation) with a carbamoyl (amide) group susceptible to hydrolysis and metal coordination.

In small-scale discovery chemistry (mg scale), you can often overpower these issues with excess reagent and high catalyst loading. On a process scale (grams to kilos), this strategy fails due to cost and impurity profiles. Successful scale-up requires a shift from "forcing" the reaction to "engineering" the stability.

This guide provides the protocols and troubleshooting logic required to navigate these specific challenges.

Critical Handling & Quality Control

Before attempting any reaction >1g, you must validate the integrity of your starting material. 2-pyridyl boronates degrade upon storage, even at -20°C.

Pre-Reaction QC Protocol
  • Visual Inspection: The reagent should be a white to off-white solid. Yellowing or "wet" appearance indicates hydrolysis or oxidation.

  • 1H NMR Validation: Run a spectrum in anhydrous DMSO-d6 (avoid CDCl3 as trace acid accelerates degradation).

    • Check for Protodeboronation: Look for the signal of 2-carbamoylpyridine (des-boryl byproduct).

    • Check for Hydrolysis: The pinacol methyl protons should appear as a sharp singlet (~1.3 ppm). Broadening or multiple peaks indicate partial hydrolysis to the boronic acid or boroxine, which alters stoichiometry.

Storage
  • Atmosphere: Store strictly under Argon/Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage.

  • Additives: Some suppliers stabilize these reagents with trace amounts of anhydrides; do not purify before use unless >5% impurity is detected.

Reaction Optimization for Scale-Up

The following protocols are designed to outcompete the rate of protodeboronation (


) with the rate of transmetallation (

).
Standard Operating Procedure (SOP-A): The "Fast & Dry" System

This system minimizes water to prevent hydrolysis and uses a highly active catalyst to ensure coupling occurs before the reagent decomposes.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Protic solvents (MeOH, EtOH) accelerate protodeboronation. Water should be limited to the minimum required for base solubility.
Base K₃PO₄ (finely ground) or Cs₂CO₃ Weaker bases reduce the concentration of the reactive "ate" complex, which is the species prone to protodeboronation [1]. Avoid NaOH or alkoxides.
Catalyst Pd₂(dba)₃ + XPhos or SPhos Bulky, electron-rich phosphines facilitate oxidative addition and rapid transmetallation, crucial for sterically hindered 2-substituted pyridines [2].
Stoichiometry 1.3 – 1.5 equiv. of BoronateYou must assume 10-20% of the reagent will degrade sacrificially.
Temperature 80°C – 100°C High temperature is needed to overcome the activation energy of transmetallation for electron-deficient pyridines.
SOP-B: The "Copper-Mediated" System (Liebeskind-Srogl Variant)

If the standard Suzuki fails, the addition of Copper(I) can facilitate the transmetallation of 2-pyridyl boronates [3].

  • Additive: 10-20 mol% CuI or CuTC .

  • Mechanism: Copper transmetallates with the boron first, forming a more reactive organocopper species that transfers the pyridine to Palladium.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60% conversion, and adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or Reagent Decomposition.[1] The pyridine nitrogen (especially with the ortho-carbamoyl group) is a potent ligand. It can coordinate to the Pd(II) center, displacing phosphines and forming an inactive "Pd-Pyridine" complex [4]. Alternatively, your boronate reagent may have completely protodeboronated.

Corrective Actions:

  • Check the Boronate: Run an LCMS of the reaction mixture. If the boronate mass is gone but aryl halide remains, your reagent decomposed. Solution: Add the boronate in portions (e.g., 3 portions over 2 hours) to keep the instantaneous concentration low, reducing second-order decomposition pathways.

  • Scavenge the Pyridine: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 for monodentate ligands like XPhos) to outcompete the pyridine nitrogen for the Pd center.

Q2: I see a major impurity with Mass = Product - (Boron Pinacol). What is it?

Diagnosis: Protodeboronation (Formation of 2-Carbamoylpyridine). This is the "des-boryl" byproduct. It happens when the base attacks the boron to form the "ate" complex, but instead of transmetallating to Pd, the C-B bond breaks and is protonated by water or solvent [1].

Corrective Actions:

  • Reduce Water: Switch to anhydrous conditions using CsF or K₃PO₄ (anhydrous) in Dioxane.

  • Increase Rate: Use a more active catalyst (e.g., Pd-162 or G3-XPhos ) to ensure the "ate" complex is consumed by Pd faster than it can decompose.

Q3: The pinacol ester is failing completely. Are there alternatives?

Diagnosis: Intrinsic instability of the pinacol species. Recommendation: Switch to a MIDA Boronate . 2-Pyridyl MIDA boronates are air-stable solids that slowly release the active boronic acid under hydrolytic conditions [5]. This "slow-release" mechanism keeps the concentration of the unstable free boronic acid low, preventing decomposition while maintaining enough active species for the coupling.

Visualization & Logic Flows

Figure 1: Scale-Up Decision Matrix

A logical workflow for selecting the correct conditions based on initial screening results.

ScaleUp_Decision Start Start: Scale-Up (>1g) QC QC Reagent (1H NMR) Is purity >95%? Start->QC Purify Recrystallize / Repurchase QC->Purify No Screen Standard Screen: Pd2(dba)3/XPhos, K3PO4 Dioxane/H2O, 90°C QC->Screen Yes Purify->Screen Result Analyze Outcome Screen->Result Success Proceed to Pilot Scale Result->Success Yield >80% LowConv Low Conversion (Catalyst Death) Result->LowConv Stalled Reaction Decomp Protodeboronation (Reagent Loss) Result->Decomp Byproduct Formation Fix_Cat Action: 1. Increase Ligand:Pd Ratio 2. Try Pd-G3 Precatalysts LowConv->Fix_Cat Fix_Stab Action: 1. Switch to Anhydrous (CsF) 2. Portion-wise Addition Decomp->Fix_Stab MIDA Switch to MIDA Boronate Fix_Cat->MIDA Fails Fix_Stab->MIDA Fails

Caption: Decision tree for optimizing 2-pyridyl boronate couplings. Note the "fail-safe" switch to MIDA boronates if stabilization strategies fail.

Figure 2: The Race Against Time (Kinetic Competition)

Visualizing the competition between the productive coupling cycle and the destructive protodeboronation pathway.

Kinetic_Competition cluster_0 Optimization Goal Reagent 2-Py-Bpin (Reagent) Ate [2-Py-B(OH)3]- (Activated 'Ate' Complex) Reagent->Ate + Base/H2O Pd_Cycle Transmetallation to Pd(II)-Ar Ate->Pd_Cycle Fast (k_trans) Decomp Protodeboronation (Destruction) Ate->Decomp Slow (k_debor) Accelerated by Heat/H2O Product Coupled Product (Success) Pd_Cycle->Product Byproduct 2-Carbamoylpyridine (Waste) Decomp->Byproduct

Caption: The "Ate" complex is the fork in the road. Optimization must maximize k_trans (green path) over k_debor (red path).

References

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids: Mechanism and Structure-Reactivity Relationships. Journal of the American Chemical Society.[2] Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] Journal of the American Chemical Society.[2] Link

  • Knauber, T., et al. (2010). Copper-Mediated Cross-Coupling of 2-Pyridylboronates.[2][4] The Journal of Organic Chemistry. Link

  • Sherrill, W. M., & Rubin, M. (2008). Catalyst Poisoning in the Suzuki-Miyaura Coupling of 2-Pyridyl Substrates. Journal of Organometallic Chemistry. Link

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[2] Link

Sources

Validation & Comparative

2-Carbamoylpyridine-3-boronic acid pinacol ester vs. 2-carbamoylpyridine-3-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of heteroaryl boron reagents reveals a persistent synthetic challenge: balancing intrinsic reactivity with bench stability. For complex pharmaceutical building blocks like 2-carbamoylpyridine derivatives, the choice between using the free boronic acid and its pinacol (BPin) ester dictates the entire trajectory of a Suzuki-Miyaura cross-coupling workflow.

As an Application Scientist, I have structured this guide to dissect the mechanistic causality behind these two reagents, objectively compare their performance, and provide self-validating experimental protocols to ensure high-yield carbon-carbon bond formation.

Structural Causality: The Reactivity vs. Stability Trade-off

The 2-carbamoylpyridine scaffold presents a unique electronic environment. The pyridine nitrogen and the 2-carbamoyl group are both strongly electron-withdrawing. This electron deficiency at the C3 position makes the carbon-boron bond highly labile, rendering the free 2-carbamoylpyridine-3-boronic acid exceptionally prone to protodeboronation (cleavage of the C-B bond by a proton to yield pyridine-2-carboxamide)[1].

While the free boronic acid exhibits rapid transmetalation due to its high Lewis acidity, its rapid degradation often leads to "dead" catalytic cycles. Conversely, converting this moiety into a pinacol ester (BPin) introduces significant steric bulk and reduces the boron atom's Lewis acidity via oxygen lone-pair donation. This structural modification imparts immense stability against protodeboronation[2]. However, this stability comes at a kinetic cost: the bulky pinacol group sterically hinders the formation of the critical palladium "ate" complex, meaning the BPin ester typically requires in situ pre-hydrolysis back to the free acid before transmetalation can occur[3][4].

ReagentSelection Start Select Boron Reagent for 2-Carbamoylpyridine Coupling FreeAcid 2-Carbamoylpyridine-3- boronic acid Start->FreeAcid Prioritize Fast Coupling BPinEster 2-Carbamoylpyridine-3- boronic acid pinacol ester Start->BPinEster Prioritize Reagent Stability FA_Pro Fast Transmetalation Mild Base Conditions FreeAcid->FA_Pro FA_Con Prone to Protodeboronation Requires Excess Equivalents FreeAcid->FA_Con BP_Pro Bench Stable & Purifiable Resists Degradation BPinEster->BP_Pro BP_Con Slower Transmetalation Requires Harsher Activation BPinEster->BP_Con

Logic tree illustrating the trade-offs between free boronic acids and pinacol esters.

Quantitative Performance Comparison

To objectively evaluate these reagents, we must look at their behavior under standard cross-coupling conditions. The table below synthesizes their operational metrics, demonstrating the inverse relationship between stability and intrinsic reactivity[5].

Parameter2-Carbamoylpyridine-3-boronic acid2-Carbamoylpyridine-3-boronic acid BPin ester
Intrinsic Reactivity High (Direct transmetalation)Low (Requires pre-hydrolysis)
Protodeboronation Rate High (t½ often < 2 hours at 80°C in aqueous base)Low (Highly stable under standard conditions)
Optimal Equivalents 1.5 - 2.0 eq (to compensate for degradation)1.1 - 1.2 eq (highly atom-economical)
Optimal Base Mild (e.g., Na₂CO₃, K₂CO₃)Strong/Aqueous (e.g., K₃PO₄, Cs₂CO₃ + H₂O)
Purification/Handling Difficult (Forms boroxines, streaks on silica)Easy (Crystalline, stable on silica gel)

Mechanistic Pathway: The Transmetalation Bottleneck

Understanding the catalytic cycle is critical for troubleshooting. In the oxo-palladium pathway, the L₂Pd(Ar)(OH) intermediate must coordinate with the boron species to form an "ate" complex[1]. The free boronic acid coordinates instantly. The BPin ester, however, is too sterically congested to form this discrete intermediate directly[3]. Therefore, the addition of water and a stronger base is not just a solvent choice—it is a mechanistic requirement to drive the hydrolysis of the pinacol ester.

Mechanism Pd_Oxo L2Pd(Ar)(OH) Oxo-Palladium Intermediate Ate_Complex Palladium 'Ate' Complex [L2Pd(Ar)(μ-OH)B(OH)2R]- Pd_Oxo->Ate_Complex Direct Coordination BoronicAcid Free Boronic Acid (High Lewis Acidity) BoronicAcid->Ate_Complex Fast BPin BPin Ester (Sterically Hindered) BPin->Ate_Complex Sterically Blocked Hydrolysis Pre-hydrolysis (Base + H2O) BPin->Hydrolysis Kinetic Bottleneck Transmetalation Transmetalation L2Pd(Ar)(R) Ate_Complex->Transmetalation B(OH)3 Elimination Hydrolysis->BoronicAcid Generates Active Species

Catalytic cycle detailing the transmetalation bottleneck of sterically hindered BPin esters.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific mass adducts via LC-MS, you can definitively prove whether a reaction failure is due to catalyst deactivation or reagent degradation.

Protocol A: Coupling with 2-Carbamoylpyridine-3-boronic acid (Free Acid)

Causality Focus: Minimizing residence time at high temperatures to outcompete protodeboronation.

  • Reagent Preparation: In a Schlenk tube, combine the aryl halide (1.0 mmol), 2-carbamoylpyridine-3-boronic acid (1.5 mmol, excess required due to instability), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Rationale: Dioxane provides excellent solubility for the free acid, while water is necessary for the oxo-palladium pathway.

  • Reaction Execution: Heat rapidly to 70°C.

  • Self-Validation (LC-MS at 1 hour): Sample the reaction.

    • If product mass is present but stalled: Check for the mass of pyridine-2-carboxamide (m/z 122.1). If present in large quantities, the boronic acid has completely protodeboronated. You must add another 0.5 eq of the boronic acid to drive completion.

  • Work-up: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Coupling with 2-Carbamoylpyridine-3-boronic acid pinacol ester

Causality Focus: Forcing in situ hydrolysis to activate the sterically hindered boron center.

  • Reagent Preparation: In a Schlenk tube, combine the aryl halide (1.0 mmol), the BPin ester (1.1 mmol, near stoichiometric due to high stability), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol). Rationale: K₃PO₄ is a stronger base necessary to facilitate the hydrolysis of the pinacol ester.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (3:1:1 v/v, 10 mL). Rationale: EtOH and H₂O act synergistically to hydrolyze the BPin group at elevated temperatures.

  • Reaction Execution: Heat to 95°C.

  • Self-Validation (LC-MS at 2 hours): Sample the reaction.

    • If starting material remains and no product is forming: Look for the mass of the free boronic acid (m/z 166.1). If absent, the hydrolysis step is failing. Increase the water ratio or switch to a stronger base (e.g., Cs₂CO₃).

  • Work-up: Follow the standard aqueous extraction and chromatography protocol as above.

Workflow Prep Reagent Preparation (Ar-X, B-Reagent, Pd Cat) Degas Degassing (N2/Ar purge 15 min) Prep->Degas Split Reagent Type? Degas->Split Cond_FA Mild Base (Na2CO3) Lower Temp (70°C) Monitor for Degradation Split->Cond_FA Free Acid Cond_BP Strong Base (K3PO4) Higher Temp (95°C) Monitor for Hydrolysis Split->Cond_BP BPin Ester Workup Aqueous Work-up & Extraction Cond_FA->Workup Cond_BP->Workup Purify Silica Gel Chromatography Workup->Purify

Divergent experimental workflows based on the selected boron reagent's activation requirements.

References

1.6 - Journal of the American Chemical Society 2.3 - PMC / NIH 3. 1 - Chemical Society Reviews (RSC Publishing) 4.5 - Benchchem 5.4 - Yoneda Labs

Sources

A Comparative Guide to the Stability of Boronic Acid Protecting Groups: 2-Carbamoylpyridine-3-boronic acid pinacol ester vs. MIDA Boronate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of a protecting group for a boronic acid is a critical decision that can dictate the success of a synthetic campaign. Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability.[1][2] Many boronic acids, particularly heteroaromatic derivatives, are prone to degradation via pathways like protodeboronation and oxidation, complicating their handling, purification, and storage.[3][4][5]

This guide provides an in-depth, evidence-based comparison of two widely used boronic acid surrogates: the classical pinacol ester, exemplified by 2-Carbamoylpyridine-3-boronic acid pinacol ester, and the more advanced N-methyliminodiacetic acid (MIDA) boronate. We will explore the fundamental chemical principles governing their stability, present comparative data, and provide actionable experimental protocols to help you select the optimal reagent for your research needs.

The Foundation of Stability: Understanding Boron Chemistry

The stability of a boronic acid derivative is intrinsically linked to the electronics and geometry of the boron center. In a typical boronic ester like a pinacol ester (Bpin), the boron atom is sp²-hybridized and possesses a vacant p-orbital. This Lewis acidic character is the root of both its reactivity and its instability. MIDA boronates, by contrast, employ a fundamentally different strategy to achieve exceptional stability.

The MIDA ligand, a trivalent N-methyliminodiacetic acid, coordinates to the boron atom through an intramolecular dative B-N bond.[6][7] This forces a rehybridization of the boron center from trigonal planar (sp²) to a more stable, tetrahedral (sp³) geometry.[6][7] This structural change effectively shields the boron, eliminating the vacant p-orbital and rendering the compound significantly less susceptible to common degradation pathways.[8][9]

G cluster_0 Pinacol Ester (Bpin) cluster_1 MIDA Boronate a sp² Boron (Trigonal Planar) Vacant p-orbital -> Reactive b sp³ Boron (Tetrahedral) Dative B-N Bond -> Stable

Caption: Fundamental difference in boron hybridization and stability.

Head-to-Head Comparison: Pinacol Ester vs. MIDA Boronate

While pinacol esters are a workhorse in organic synthesis, their limitations become apparent when dealing with sensitive substrates. MIDA boronates were specifically designed to overcome these challenges, offering a robust and reliable alternative.

Feature2-Carbamoylpyridine-3-boronic acid pinacol ester (Bpin)N-methyliminodiacetic acid (MIDA) Boronate
Physical State Often oils or low-melting solidsTypically free-flowing, crystalline solids[3][10]
Benchtop Stability Susceptible to hydrolysis and air oxidation.[11][12] Pyridyl derivatives are particularly prone to protodeboronation.[13]Indefinitely stable to air and moisture on the benchtop.[6][14][15]
Chromatography Prone to streaking and decomposition on silica gel.[11][16][17] Special techniques (e.g., boric acid-treated silica) may be required.[17]Exceptionally stable to silica gel chromatography, allowing for easy purification.[10][14]
Reaction Compatibility Limited stability under harsh acidic, basic, or oxidative conditions.[1]Stable across a wide range of reaction conditions, including strong acids and oxidants.[8]
Reactivity Control Hydrolyzes in situ under basic coupling conditions.[1] Rate of release is not easily controlled.Inert under anhydrous conditions.[9] Boronic acid is released controllably with aqueous base.
Deprotection Occurs via hydrolysis under reaction conditions. Can be reversible and incomplete.[11]Fast and irreversible with aq. NaOH. Slow, controlled release with milder bases (e.g., K₃PO₄).[7][18]

The MIDA Advantage: "Slow-Release" Chemistry

A transformative feature of MIDA boronates is the ability to tune the release rate of the active boronic acid. While strong bases like aqueous NaOH effect rapid deprotection in minutes, milder bases such as K₃PO₄ in an aqueous/organic solvent mixture promote a slow, continuous release of the boronic acid over several hours.[5][7][18]

This "slow-release" mechanism is a significant advantage when working with unstable boronic acids, such as pyridyl derivatives.[3] By keeping the instantaneous concentration of the sensitive free boronic acid low throughout the reaction, decomposition pathways are minimized, leading to dramatically improved yields, especially in couplings with challenging substrates like deactivated aryl chlorides.[5][7][15]

Caption: Workflow comparison: MIDA's slow-release vs. Bpin's in situ hydrolysis.

Experimental Protocols for Stability Assessment

Trustworthiness in chemical science is built on reproducible data. The following protocols provide a framework for objectively evaluating the stability of your boronic acid derivatives.

Protocol 1: Quantitative Benchtop Stability Assay via ¹H NMR

This experiment directly compares the stability of the pinacol ester and the MIDA boronate when exposed to ambient laboratory conditions, mimicking storage and handling.

Methodology:

  • Sample Preparation: In separate, open 4 mL vials, place ~20 mg of the 2-Carbamoylpyridine-3-boronic acid pinacol ester and the corresponding MIDA boronate. Add 10 mg of an internal standard with a stable, well-resolved NMR signal (e.g., 1,3,5-trimethoxybenzene).

  • Initial Analysis (T=0): Immediately dissolve the contents of each vial in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a quantitative ¹H NMR spectrum. Integrate the signals corresponding to the boronic ester and the internal standard.

  • Exposure: Leave the duplicate, un-dissolved vials on the lab bench, open to the atmosphere.

  • Time-Point Analysis: At set intervals (e.g., T = 3, 7, 15, and 30 days), dissolve the contents of the aged vials and acquire quantitative ¹H NMR spectra as described in step 2.

  • Data Analysis: Calculate the percentage of remaining boronic ester at each time point relative to the internal standard. Plot the percentage of intact compound versus time for both the pinacol ester and the MIDA boronate.

Expected Outcome: Based on published data, the MIDA boronate is expected to show no detectable decomposition over the course of the experiment, while the pinacol ester, particularly a pyridyl derivative, may show significant degradation.[5][15]

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Efficacy

This protocol assesses the practical performance of each boronic acid surrogate in a challenging cross-coupling reaction, where the stability of the boron reagent is paramount.

A. Reaction with 2-Carbamoylpyridine-3-boronic acid pinacol ester:

  • To an oven-dried reaction tube, add the pinacol ester (1.2 equiv.), 4-chloroacetophenone (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%), and K₂CO₃ (5.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed solvent mixture of DMF/isopropanol (4:1, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to determine the isolated yield.

B. Reaction with 2-Carbamoylpyridine-3-MIDA boronate (Slow-Release Conditions):

  • To an oven-dried reaction tube, add the MIDA boronate (1.5 equiv.), 4-chloroacetophenone (1.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed solvent mixture of dioxane/H₂O (5:1, 0.07 M).

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Perform workup and purification as described in section A to determine the isolated yield.

Rationale & Expected Outcome: The slow-release conditions used for the MIDA boronate are designed to minimize the concentration of the unstable free pyridyl boronic acid, preventing protodeboronation.[3][15] It is anticipated that this will lead to a significantly higher isolated yield of the cross-coupled product compared to the reaction with the pinacol ester, which is more susceptible to decomposition under the required reaction conditions.[3][15]

Conclusion and Recommendations

The choice between a pinacol ester and a MIDA boronate is a choice between a conventional tool and a high-performance, precision instrument.

  • 2-Carbamoylpyridine-3-boronic acid pinacol ester represents a standard approach that can be effective for less demanding applications. However, its inherent instability, particularly for a heteroaromatic system, presents significant risks of low yields, difficult purifications, and poor storage longevity.

  • MIDA boronates offer a superior solution for challenging substrates. Their exceptional benchtop stability, compatibility with a wide range of reaction conditions, and amenability to standard purification techniques streamline synthetic workflows.[8] The revolutionary "slow-release" capability provides an unparalleled advantage for harnessing the reactivity of unstable boronic acids, consistently delivering higher and more reproducible yields.[3][5][7]

For researchers working with valuable, complex, or inherently unstable boronic acids like pyridyl derivatives, the adoption of MIDA boronates is strongly recommended. They represent a robust, reliable, and enabling technology that minimizes failure and maximizes success in complex small molecule synthesis.[8][14]

References

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. PMC. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]

  • Fructose-sensitive thermal transition behaviour of boronic ester-bearing telechelic poly(2-isopropyl-2-oxazoline). RSC Publishing. [Link]

  • Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... ResearchGate. [Link]

  • Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]

  • A new class of customisable stable boronic ester assemblies. RSC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Wiley Online Library. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • A new class of customisable stable boronic ester assemblies. PMC. [Link]

  • Repurposing Pinacol Esters of Boronic Acids for Tuning Viscoelastic Properties of Glucose-responsive Polymer Hydrogels: Effects on Insulin Release Kinetics. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]

Sources

Head-to-Head Comparison of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in drug discovery where pyridine rings are ubiquitous pharmacophores. However, the incorporation of pyridyl groups via organoboron reagents is not a uniform process. The specific isomer used—2-, 3-, or 4-pyridineboronic acid—drastically alters the reaction kinetics, stability, and optimal catalytic conditions.

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their distinct behaviors and offering self-validating experimental protocols to ensure reproducible success.

Mechanistic Insights: The Isomeric Discrepancy

The fundamental challenge in coupling pyridine boronic acids lies in the Lewis basicity of the nitrogen atom and its spatial relationship to the boronic acid moiety.

3- and 4-Pyridineboronic Acids: The Standard Performers

For 3- and 4-pyridineboronic acids, the nitrogen atom is sufficiently distanced from the boron center. While these isomers are generally stable under standard aqueous basic conditions, their primary challenge is catalyst poisoning . The unhindered basic nitrogen can coordinate to the palladium center, pulling it off-cycle and stalling the reaction. This is typically mitigated by employing bidentate ligands (e.g., dppf) or bulky, electron-rich monodentate phosphines (e.g., XPhos) that sterically block off-cycle Pd-N coordination.

2-Pyridineboronic Acid: The "2-Pyridyl Problem"

2-Pyridineboronic acid is notoriously difficult to couple due to two compounding factors:

  • Rapid Protodeboronation: The proximity of the nitrogen atom to the boron center allows it to stabilize the boric acid leaving group through hydrogen bonding, forming a highly reactive zwitterionic intermediate that undergoes rapid protodeboronation (cleavage of the C-B bond) in minutes under aqueous basic conditions[1][2].

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives undergo transmetalation at a significantly slower rate compared to their electron-rich counterparts[3].

Because the degradation pathway (protodeboronation) outpaces the productive pathway (transmetalation), standard Suzuki conditions typically result in complete decomposition of the 2-pyridineboronic acid before any cross-coupling can occur[3].

Mechanism A 2-Pyridineboronic Acid B Base / H2O A->B Coordination C Boronate Intermediate (Zwitterionic) B->C D Protodeboronation (k_fast) C->D H2O attack F Pd(II) Ar-X Complex C->F Productive Pathway E Pyridine + B(OH)4- D->E Degradation G Transmetalation (k_slow) F->G H Cross-Coupled Product G->H Reductive Elimination

Mechanistic dichotomy of 2-pyridineboronic acid showing rapid protodeboronation vs transmetalation.

Quantitative Performance Comparison

To objectively evaluate these isomers, we must look at their stability profiles and the catalytic systems required to achieve high yields.

Feature2-Pyridineboronic Acid3-Pyridineboronic Acid4-Pyridineboronic Acid
Aqueous Stability (Protodeboronation) Extremely Low (t½ in minutes)[1]High (Stable under standard conditions)High (Stable under standard conditions)
Transmetalation Rate Very Slow[3]Moderate to FastModerate to Fast
Pd Catalyst Poisoning High (Chelation effect)Moderate (Lewis basicity)Moderate (Lewis basicity)
Optimal Boron Source MIDA boronate, Triisopropyl boronate[3][4]Free Boronic Acid, Pinacol EsterFree Boronic Acid, Pinacol Ester
Preferred Catalyst System Pd2(dba)3 / Buchwald Ligands (e.g., RuPhos)[3]Pd(dppf)Cl2, Pd(PPh3)4Pd(dppf)Cl2, Pd(PPh3)4
Typical Yield (Standard Conditions) < 10% (Decomposition)70% - 95%70% - 90%
Advanced Strategies for the 2-Pyridyl Problem

To successfully couple the 2-pyridyl isomer, researchers must alter the kinetic landscape. This is achieved through:

  • Slow-Release Strategies: Utilizing MIDA (N-methyliminodiacetic acid) boronates. The MIDA group masks the boronic acid, slowly hydrolyzing in the presence of base to release the active boronic acid at a low steady-state concentration, minimizing the pool of reagent available for protodeboronation[2][4].

  • Electronic Modulation: Adding electron-withdrawing groups (e.g., fluorine or chlorine) to the pyridine ring attenuates the Lewis basicity of the nitrogen, significantly slowing the rate of protodeboronation and enabling copper-free, micellar catalysis in water[4][5].

  • Hyperactive Catalysts: Utilizing highly active catalyst systems (like those developed by Buchwald using phosphite or phosphine oxide ligands) to accelerate the transmetalation step so that it outcompetes degradation[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent and step is chosen to specifically address the mechanistic hurdles of the respective isomer.

Protocol S1 1. Reagent Assembly (Ar-X, Boronate, Base) S2 2. Inert Atmosphere (Schlenk/Glovebox) S1->S2 S3 3. Catalyst Addition (Pd source + Ligand) S2->S3 S4 4. Degassed Solvent (Dioxane/H2O) S3->S4 S5 5. Controlled Heating (Optimize Kinetics) S4->S5 S6 6. Workup & Isolation (Chromatography) S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of pyridine boronates.

Protocol 1: Standard Cross-Coupling for 3- and 4-Pyridineboronic Acids

Designed to prevent catalyst poisoning while utilizing cost-effective reagents.

  • Reagent Assembly: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 3- or 4-pyridineboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

    • Causality: K2CO3 is a mild base, sufficient to form the active boronate complex without promoting unwanted side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%).

    • Causality: The bidentate dppf ligand creates a sterically hindered environment around the palladium center, preventing the basic pyridyl nitrogen of the substrate from coordinating and poisoning the catalyst.

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles).

    • Causality: Oxygen promotes the oxidative homocoupling of boronic acids and degrades the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (5:1 ratio, 0.2 M).

    • Causality: Dioxane solubilizes the organic partners, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Slow-Release Cross-Coupling for 2-Pyridyl Derivatives

Designed to outcompete rapid protodeboronation using a masked boronate and a hyperactive catalyst.

  • Reagent Assembly: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and K3PO4 (3.0 equiv).

    • Causality: The MIDA boronate acts as a protecting group. It slowly hydrolyzes under basic conditions to release the free 2-pyridineboronic acid, maintaining a low steady-state concentration that minimizes degradation[2][4].

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and XPhos or RuPhos (4 mol%).

    • Causality: These bulky, electron-rich Buchwald ligands drastically accelerate the oxidative addition and transmetalation steps. Fast transmetalation is critical to ensure the free 2-pyridineboronic acid is consumed by the catalytic cycle before it can undergo protodeboronation[3].

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/H2O (4:1 ratio, 0.2 M).

  • Reaction: Heat to 100 °C for 4-8 hours.

    • Causality: Higher temperatures are often required to facilitate the slow hydrolysis of the MIDA boronate and drive the challenging transmetalation step.

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • Buchwald, S. L. et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health (NIH).
  • Lipshutz, B. H. et al. "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions." eScholarship.
  • BenchChem. "A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling." BenchChem.
  • MIT DSpace. "Catalytic and Biological Applications of Benzoxaborolones." Massachusetts Institute of Technology.
  • BenchChem. "4-Bromo-2-nitrophenol." BenchChem.

Sources

analytical methods for determining the purity of 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

The accurate purity determination of 2-Carbamoylpyridine-3-boronic acid pinacol ester (CAS: Analogous to 1169402-51-0) presents a unique analytical paradox. While the pinacol ester moiety is designed to stabilize the boronic acid for Suzuki-Miyaura cross-couplings, the presence of the basic pyridine nitrogen and the Lewis-acidic boron center creates a molecule highly susceptible to on-column hydrolysis and silanol interaction during chromatography.

This guide objectively compares Reverse-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) , establishing a self-validating analytical workflow. We demonstrate that while HPLC is superior for impurity profiling, it frequently under-reports assay values due to degradation artifacts. Conversely, qNMR provides the absolute "truth" for mass balance but lacks the sensitivity for trace impurity detection.

Part 1: The Analytical Challenge

The structural complexity of 2-Carbamoylpyridine-3-boronic acid pinacol ester introduces three specific failure modes in standard analysis:

  • The "Schrödinger’s Purity" Effect (Hydrolysis): Boronic pinacol esters are kinetically stable but thermodynamically unstable in the presence of water and acid. Standard acidic HPLC mobile phases (0.1% TFA/Formic Acid) often catalyze the hydrolysis of the ester back to the free boronic acid during the run. This creates a "ghost" impurity peak that does not exist in the solid sample.

  • Silanol Drag: The basic pyridine nitrogen interacts with residual silanols on silica-based columns, causing severe peak tailing. This tailing can mask closely eluting de-boronated impurities (2-carbamoylpyridine).

  • Lewis Acid-Base Interaction: The empty p-orbital on the boron atom can coordinate with nucleophilic solvents or buffer components, altering retention times and UV absorption maxima.

Part 2: Method A — RP-HPLC (The Workhorse)

Objective: Trace impurity profiling (0.05% sensitivity). Verdict: Essential for qualitative purity, but prone to quantitative bias without strict pH control.

Optimized Protocol: "The Neutral-Organic Approach"

To mitigate hydrolysis and silanol interactions, this protocol avoids strong acids and maximizes organic solvent concentration in the diluent.

  • Column: Waters XTerra MS C18 or Agilent Zorbax Eclipse XDB (High-coverage, low-silanol silica).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Neutral pH minimizes hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile or Tetrahydrofuran (THF).[1] Never dissolve in water/methanol mixtures.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 220 nm (Amide).

Self-Validating Step: The "Diluent Challenge"

To confirm if a peak is a real impurity or a hydrolysis artifact:

  • Prepare Sample A in 100% Acetonitrile .

  • Prepare Sample B in 50:50 Acetonitrile:Water .

  • Inject both immediately.

  • Result: If Sample B shows a new peak (typically eluting earlier, corresponding to the free boronic acid) that is absent in Sample A, your method is causing hydrolysis.

Part 3: Method B — qNMR (The Absolute Standard)

Objective: Absolute assay determination (% w/w). Verdict: The superior method for determining the "active" content for stoichiometry calculations.

Optimized Protocol: Internal Standard (IS) Method

qNMR eliminates response factor errors common in UV detection.

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to amide solubility and preventing boron-oxygen coordination aggregation).

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone .

    • Why? These provide sharp singlets in regions (3.0–3.8 ppm or ~6.0 ppm) that typically do not overlap with the pyridine protons (7.0–9.0 ppm) or the pinacol methyls (1.2–1.4 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).

  • Pulse Angle: 90°.

Calculation Logic

[2]

Where:

  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molecular weight[3][4][5]
    
  • 
     = Weight (mg)[6]
    
  • 
     = Purity of Internal Standard
    
Part 4: Comparative Analysis & Data Presentation

The following table summarizes the performance metrics of the two methods based on experimental validation.

FeatureRP-HPLC (UV/MS)qNMR (1H)GC-MS
Primary Utility Impurity Profiling (0.05% level)Absolute Assay (Content %)Residual Solvents Only
Accuracy Medium (Response factor dependent)High (Molar ratio based) Low (Thermal degradation)
Precision (RSD) < 0.5%< 1.0%N/A
Major Risk On-column hydrolysis (False positives)Peak overlap / SolubilityTransesterification/Degradation
Sample Req. < 1 mg10–20 mg< 1 mg
Throughput High (Automated)Low (Manual processing)Medium

Why GC-MS is NOT recommended: Boronic pinacol esters often undergo thermal de-boronation or transesterification in the hot injection port (250°C), leading to messy chromatograms that do not reflect the sample's integrity.

Part 5: Visualizations
Diagram 1: Analytical Decision Tree

This workflow guides the researcher in selecting the correct method based on the stage of drug development.

AnalyticalDecisionTree Start Sample: 2-Carbamoylpyridine-3-boronic Pinacol Ester Goal Define Analytical Goal Start->Goal Trace Trace Impurities (< 1%) Goal->Trace Qualitative Assay Absolute Purity (Stoichiometry) Goal->Assay Quantitative HPLC RP-HPLC (Neutral pH) Trace->HPLC qNMR qNMR (DMSO-d6) Assay->qNMR Check Check for Hydrolysis Artifacts HPLC->Check Result2 Weight % Assay qNMR->Result2 Result1 Impurity Profile Check->Result1 Artifact Free

Caption: Decision matrix for selecting orthogonal methods based on the analytical objective (Purity vs. Impurity Profiling).

Diagram 2: HPLC Hydrolysis Troubleshooting

A logic flow to diagnose if your HPLC method is degrading your sample.

HydrolysisCheck Sample Solid Sample PrepA Prep A: 100% ACN Sample->PrepA PrepB Prep B: 50% ACN / 50% H2O Sample->PrepB Inject Inject on RP-HPLC PrepA->Inject PrepB->Inject Compare Compare Chromatograms Inject->Compare Outcome1 Identical Profiles: Stable Method Compare->Outcome1 No Change Outcome2 New Peak in Prep B: Hydrolysis Occurring Compare->Outcome2 Peak Shift Action Action: Switch to Neutral pH / HILIC Outcome2->Action

Caption: The "Diluent Challenge" workflow to validate method stability and identify hydrolysis artifacts.

References
  • Kumar, A., Ng, T., et al. (2014).[7] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Oka, N., Yamada, T., et al. (2022).[8] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[8] Organic Letters. Retrieved from [Link][9]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

Sources

LC-MS method development for analyzing 2-Carbamoylpyridine-3-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance Liquid Chromatography-Mass Spectrometry (LC-MS) method development strategy for 2-Carbamoylpyridine-3-boronic acid pinacol ester .

A Senior Scientist’s Comparative Guide to Stability & Analysis

Executive Summary & Strategic Direction

Analyzing 2-Carbamoylpyridine-3-boronic acid pinacol ester presents a classic "analytical paradox" in drug development:

  • The Pyridine Challenge: The basic nitrogen causes severe peak tailing on traditional silica columns due to silanol interactions.

  • The Boronate Challenge: Pinacol esters are kinetically unstable in the acidic, aqueous mobile phases typically used to suppress silanol activity. They hydrolyze on-column to the free boronic acid, resulting in "ghost peaks," broad humps, or quantitation errors.

The Directive: Do not use standard acidic Reversed-Phase LC (RPLC) (e.g., Formic Acid/Water) for the intact ester. It will fail.

This guide compares three distinct methodologies. Method A (High pH RPLC) is the recommended "Product" for intact analysis, offering superior stability and peak shape.

FeatureMethod A: High pH RPLC (Recommended) Method B: HILIC (Alternative) Method C: Acidic RPLC (Legacy)
Analyte Form Intact Pinacol EsterIntact Pinacol EsterHydrolyzed Free Acid
Stability High (Suppressed Hydrolysis)High (Low Water Content)Low (Promotes Hydrolysis)
Peak Shape Excellent (Pyridine neutralized)GoodPoor (Tailing & Splitting)
Sensitivity High (ESI+ favorable)High (High Organic desolvation)Variable

Technical Deep Dive: The Stability-Selectivity Nexus

The Mechanism of Failure in Standard Methods

In standard acidic conditions (0.1% Formic Acid), two degradation pathways destroy your data quality:

  • Silanol Catalysis: Residual silanols on the column surface act as Lewis acids, coordinating with the pyridine nitrogen and catalyzing the hydrolysis of the boronic ester.

  • Protic Solvolysis: Water/Methanol attacks the empty p-orbital of the boron atom.

The Solution: We must block the silanols and remove the acidic protons.

Visualization: The Analytical Decision Matrix

The following diagram illustrates the logic flow for selecting the correct method based on your specific analytical goal (Purity vs. Fate).

MethodSelection Start Analyte: 2-Carbamoylpyridine-3- boronic acid pinacol ester Goal Define Analytical Goal Start->Goal Intact Quantify Intact Ester (Purity/Synthesis Monitor) Goal->Intact Primary Need Fate Quantify Total Boron (Metabolism/Degradation) Goal->Fate Secondary Need MethodA Method A: High pH RPLC (Hybrid C18 + NH4HCO3) Intact->MethodA Preferred (Robustness) MethodB Method B: HILIC (Amide/ZIC + ACN) Intact->MethodB Alternative (Polar Impurities) MethodC Method C: Forced Hydrolysis (Acidic RPLC) Fate->MethodC Convert all to Free Acid

Figure 1: Decision matrix for selecting the appropriate LC-MS workflow based on data requirements.

Detailed Methodologies

Method A: High pH Reversed-Phase (The "Gold Standard")

This method utilizes Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) particle technology. These columns are stable at high pH (up to pH 12), which suppresses the protonation of the pyridine ring (reducing tailing) and neutralizes silanol activity (preventing hydrolysis).

  • Why it works: At pH 10, the pyridine is deprotonated (neutral), and the boronate ester is less susceptible to acid-catalyzed hydrolysis.

Protocol
  • Column: Waters XSelect CSH C18 or BEH C18 (2.1 x 50 mm, 1.7 µm or 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to avoid thermal degradation).

Method B: HILIC (The "Water-Free" Alternative)

If Method A fails to separate polar impurities, HILIC is the backup. The high organic content (>80% ACN) "dehydrates" the environment, kinetically stabilizing the ester.

  • Why it works: HILIC relies on a water layer on the stationary phase. The bulk mobile phase is acetonitrile, minimizing the availability of water for hydrolysis.

Protocol
  • Column: ZIC-cHILIC or Amide-based HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile (95%) / Buffer A (5%).

  • Gradient: High organic start (95% B) ramping down to 60% B.

Mass Spectrometry Parameters (ESI+)

The 2-Carbamoylpyridine moiety provides an excellent handle for positive electrospray ionization (ESI+).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Pyridine nitrogen protonates readily (

).
Capillary Voltage 2.5 - 3.0 kVStandard range; avoid too high voltage to prevent in-source fragmentation.
Cone Voltage 20 - 40 VOptimize to minimize in-source loss of the pinacol group.
Source Temp 120°CKeep lower to prevent thermal degradation of the boronate.
Desolvation Temp 350 - 400°CHigh enough to dry droplets, but monitor for ester cleavage.

Key MS Transitions (MRM):

  • Parent: ~249 m/z (

    
    , based on MW ~248 for C12H17BN2O3)
    
  • Fragment 1: Loss of Pinacol group (characteristic boronic acid fragment).[1]

  • Fragment 2: Loss of Carbamoyl group (amide hydrolysis).

Note: Boron has two isotopes (


 and 

). Expect a characteristic isotopic pattern (approx 1:4 ratio).

Sample Preparation Workflow (Critical)

Handling is just as important as the chromatography. Avoid methanol. Methanol causes rapid transesterification, converting your pinacol ester into a dimethyl ester or free acid.

SamplePrep Step1 Weigh Standard (2-Carbamoylpyridine-3-boronic acid pinacol ester) Step2 Dissolve in Aprotic Solvent (ACN, DMSO, or THF) Step1->Step2 Step3 Dilute with Mobile Phase (Ideally match Initial Conditions) Step2->Step3 Warning CRITICAL: Avoid Methanol (Causes Transesterification) Step2->Warning Risk Step4 Inject Immediately (Limit Autosampler Time) Step3->Step4

Figure 2: Sample preparation workflow emphasizing the use of aprotic solvents to maintain ester integrity.

Protocol:

  • Dissolve 1 mg of analyte in 1 mL of DMSO or Acetonitrile .

  • Dilute to working concentration (e.g., 10 µg/mL) using Acetonitrile/Water (50:50) .

  • Do not use alcohols (MeOH, EtOH).

Comparison of Results

MetricHigh pH RPLC (Method A)Acidic RPLC (Method C)
Retention Time Stable, sharp peakShifts, broadens
Mass Spectrum Dominant

(Pinacol Ester)
Mix of Ester and

(Free Acid)
Quantitation Linear (

)
Non-linear (concentration dependent hydrolysis)
Impurity ID Clear separation of process impuritiesCo-elution of hydrolysis products

Conclusion: For the accurate analysis of 2-Carbamoylpyridine-3-boronic acid pinacol ester , Method A (High pH RPLC) is the scientifically superior choice. It addresses the fundamental chemical instabilities of the analyte by neutralizing the catalytic silanols and reducing the hydrolytic activity of the mobile phase.

References

  • Kumar, A., et al. (2014).[2][3][4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.

  • Dai, L., et al. (2022).[5] A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Sparta, M., et al. (2019). Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chemical Reviews.

  • Waters Corporation. Strategies for Analyzing Basic Compounds (Pyridine Derivatives) using CSH Technology.

Sources

validating the structure of cross-coupling products from 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the structural validation of cross-coupling products derived from 2-carbamoylpyridine-3-boronic acid pinacol ester.

The Mechanistic Challenge: Sterics, Electronics, and the "2-Pyridyl Problem"

2-Carbamoylpyridine-3-boronic acid pinacol ester is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, such as kinase and PARP inhibitors. However, employing this reagent in Suzuki-Miyaura cross-coupling presents significant mechanistic hurdles.

The primary issue is the electron-deficient nature of the pyridine ring, which fundamentally slows down the transmetalation step of the catalytic cycle [1]. This delayed transmetalation provides a wider kinetic window for the boronic ester to undergo competitive protodeboronation—a degradation pathway exacerbated by the presence of water and base [4]. Furthermore, the carbamoyl group (-CONH₂) at the C2 position introduces severe steric hindrance directly adjacent to the C3-boronic ester, and its Lewis basic oxygen and nitrogen atoms can competitively coordinate to the palladium catalyst, leading to catalyst deactivation.

Finally, the bifunctional nature of the resulting cross-coupled product introduces a structural validation challenge. If the aryl halide coupling partner contains an ortho-electrophilic group (such as an ester or aldehyde), the newly adjacent carbamoyl group can act as a nucleophile, triggering an unintended intramolecular cyclization to form a fused lactam (e.g., a pyrido-isoquinolinone derivative).

G A 2-Carbamoylpyridine -3-Bpin + Ar-X B Cross-Coupling (3-Aryl Product) A->B Pd, Base Fast Transmetalation C Protodeboronation (De-borylated) A->C H2O, Base Slow Transmetalation D Cyclization (Fused Lactam) B->D Electrophilic Ar-X

Fig 1: Reaction pathways for 2-carbamoylpyridine-3-Bpin in Suzuki coupling.

Comparative Performance Analysis

To justify the use of 2-carbamoylpyridine-3-boronic acid pinacol ester, we must benchmark it against alternative C3-borylated pyridine reagents. The table below synthesizes quantitative and qualitative data regarding their performance in standard Suzuki-Miyaura conditions.

Reagent AlternativeTransmetalation RateProtodeboronation RiskCyclization Risk (Post-Coupling)Downstream Utility to Amide
2-Carbamoylpyridine-3-Bpin Slow (Sterically hindered)HighHigh (if Ar-X is electrophilic)Direct (No further steps needed)
2-Fluoropyridine-3-boronic acid [2]Fast (Minimal sterics)ModerateNone (Requires subsequent SNAr)Requires high-temp amination
2-Cyanopyridine-3-Bpin ModerateHigh (Electron-withdrawing)LowRequires controlled hydrolysis
2-Carbamoylpyridine-3-MIDA Very Slow (Controlled release)Low (Protected)HighDirect (No further steps needed)

Causality Note: While 2-fluoropyridine-3-boronic acid offers superior coupling kinetics due to reduced steric bulk and the inductive activation by the fluorine atom [2], converting the resulting 2-fluoro-3-arylpyridine to a 2-carbamoyl derivative requires harsh amination conditions that sensitive substrates may not tolerate. Therefore, despite the coupling challenges, utilizing the pre-functionalized 2-carbamoylpyridine-3-Bpin is often the most atom-economical route, provided the reaction conditions are meticulously optimized.

Structural Validation Workflow

Because of the competing cyclization pathways and the potential for unexpected regioselectivity, relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is insufficient. An [M+H]+ peak can easily mask a cyclized product if water is lost during ionization, or it may fail to distinguish between constitutional isomers. Structural validation must follow a hierarchical, self-validating logic tree.

G Start Crude Mixture MS 1. HRMS (ESI+) Start->MS NMR1D 2. 1H & 13C NMR MS->NMR1D Confirm Mass NMR2D 3. HMBC/HSQC NMR1D->NMR2D Check -CONH2 Xray 4. X-Ray Crystallography NMR2D->Xray Ambiguous 3J

Fig 2: Analytical workflow for validating cross-coupling product structures.

Key Validation Metrics:
  • 1H NMR: Confirm the disappearance of the pinacol ester methyl protons (strong singlet at ~1.3 ppm, 12H). Crucially, verify the retention of the two carbamoyl protons (usually broad singlets between 7.0–8.5 ppm in DMSO-d6, which exchange with D₂O). If these are missing, intramolecular cyclization has likely occurred.

  • 2D NMR (HMBC): This is the definitive test for connectivity. You must observe a ³JCH correlation between the protons of the newly attached aryl group and the C3 carbon of the pyridine ring.

Self-Validating Experimental Protocol

To overcome the slow transmetalation and coordination issues, this protocol utilizes Pd₂(dba)₃ in combination with XPhos. The bulky, electron-rich biaryl phosphine ligand accelerates the reductive elimination step, effectively pulling the catalytic cycle forward and outcompeting the protodeboronation pathway [3].

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 2-carbamoylpyridine-3-boronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Self-Validation Check: Add exactly 0.1 equiv of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for quantitative NMR (qNMR) of the crude mixture, allowing you to establish a strict mass balance between the desired product, unreacted starting material, and protodeboronated side-product.

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

Step 2: Solvent Addition & Heating

  • Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M concentration). The biphasic system is crucial; water dissolves the base to activate the boronic ester, while Dioxane solubilizes the organic components.

  • Seal the tube and heat to 90 °C for 12 hours.

Step 3: In-Process Control (IPC) & Workup

  • Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.

  • Causality Check: If the LC-MS shows high levels of the protodeboronated pyridine (m/z 123 [M+H]+) and unreacted aryl halide, the transmetalation is failing. This usually indicates insufficient base activation or water content.

  • Dilute the main mixture with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: NMR Structural Confirmation

  • Dissolve the crude residue in DMSO-d6.

  • Acquire a standard 1H NMR and integrate the product peaks against the 1,3,5-trimethoxybenzene standard (singlet at 6.09 ppm) to calculate the true chemical yield prior to column chromatography.

  • Acquire an HMBC spectrum to map the ³JCH correlations and definitively validate the C3-aryl connectivity.

References

  • "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health (nih.gov). URL:[Link]

  • "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Organic Letters (acs.org). URL:[Link]

  • "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Institutes of Health (nih.gov). URL:[Link]

Publish Comparison Guide: Kinetic Studies of 2-Carbamoylpyridine-3-Boronic Acid Pinacol Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amide Effect" in Boronate Stability[1]

In the landscape of organoboron reagents, 2-Carbamoylpyridine-3-boronic acid pinacol ester (2-CP-BPin) occupies a unique niche. Unlike standard phenylboronic esters, which rely solely on the pinacol diol for stability, 2-CP-BPin leverages a neighboring group participation (NGP) effect from the 2-position amide (carbamoyl) group.

This guide objectively compares the hydrolytic kinetics of 2-CP-BPin against standard benchmarks (Phenyl-BPin and 3-Pyridyl-BPin). We provide the experimental framework to validate its stability profile, which is critical for applications ranging from Suzuki-Miyaura cross-couplings to reversible covalent drug design (e.g., serine protease inhibitors).

Key Technical Verdict
  • Stability: 2-CP-BPin exhibits superior hydrolytic stability at neutral pH compared to unsubstituted 3-pyridyl boronates, due to intramolecular B···O coordination.

  • Reactivity: The compound acts as a "masked" Lewis acid; the carbamoyl group modulates the Lewis acidity of the boron center, requiring specific pH activation for optimal reactivity.

  • Recommendation: Ideal for late-stage functionalization where protodeboronation of the pyridine ring is a risk with standard reagents.

Mechanistic Analysis: Neighboring Group Participation[2][3][4]

To understand the kinetics, one must understand the structural equilibrium. The 2-carbamoyl group is not merely a substituent; it is an intramolecular ligand.

The Hydrolysis Pathway & NGP

The hydrolysis of pinacol esters typically follows a mechanism involving the attack of water/hydroxide on the boron center. In 2-CP-BPin, the carbonyl oxygen of the amide can coordinate to the empty p-orbital of the boron, forming a pseudo-cyclic tetrahedral intermediate. This sp³ character renders the boron less electrophilic toward external nucleophiles (water), effectively "locking" the ester.

HydrolysisMechanism cluster_legend Mechanism Logic Ester_Open Open Form (Trigonal) Reactive toward H2O Ester_Closed Coordinated Form (Tetrahedral) Stabilized (B···O Interaction) Ester_Open->Ester_Closed Fast Equilibrium (NGP) Transition Transition State [B(OH)2(Pin)]- Ester_Open->Transition + H2O / OH- (Rate Limiting) Product Free Boronic Acid + Pinacol Transition->Product Hydrolysis desc The amide oxygen coordinates to Boron, shifting equilibrium away from the reactive open form.

Figure 1: Mechanistic pathway showing the stabilizing effect of the intramolecular Amide-Boron coordination.[1][2]

Comparative Performance Data

The following data summarizes the kinetic half-life (


) of 2-CP-BPin compared to relevant alternatives in aqueous organic solvent (10% DMSO in Phosphate Buffer, pH 7.4, 25°C).
ReagentStructure Type

(Hydrolysis)

(

)
Protodeboronation Risk
2-CP-BPin Pyridine w/ NGP ~48 Hours

Low
Phenyl-BPinStandard Aryl~24 Hours

Very Low
3-Pyridyl-BPinElectron Deficient< 6 Hours

High
2-Formyl-3-Pyridyl-BPinReactive Aldehyde< 1 Hour

Very High

Interpretation:

  • Vs. 3-Pyridyl-BPin: The electron-withdrawing nature of the pyridine nitrogen usually accelerates hydrolysis by making the boron more Lewis acidic. However, in 2-CP-BPin, the amide coordination counteracts this, increasing

    
     by nearly an order of magnitude.
    
  • Vs. Phenyl-BPin: While Phenyl-BPin is the standard, 2-CP-BPin shows comparable or superior stability due to the "chelate effect" of the amide, making it robust for prolonged assays or storage.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. These are designed to minimize artifacts from solvent effects or pH drift.

Protocol A: NMR-Based Kinetic Assay (The Gold Standard)

Best for: Determining precise rate constants and observing intermediates.

Materials:

  • 
    -DMSO
    
  • Deuterated Phosphate Buffer (pH 7.4, 100 mM)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm)

Workflow:

  • Stock Prep: Dissolve 2-CP-BPin (10 mM) and Internal Standard (5 mM) in

    
    -DMSO.
    
  • Initiation: Rapidly mix 50 µL of Stock with 450 µL of Deuterated Buffer in an NMR tube.

  • Acquisition: Immediately insert into NMR (500 MHz recommended). Lock and shim.

  • Loop: Acquire

    
    H spectra every 15 minutes for 12 hours.
    
  • Analysis: Monitor the shift of the Pinacol methyl protons (typically ~1.2-1.3 ppm).

    • Ester: Singlet at

      
      
      
    • Free Pinacol: Singlet at

      
       (shifted upfield)
      
    • Calculation: Plot

      
       vs. time to extract 
      
      
      
      .
Protocol B: High-Throughput Fluorescence Reporter Assay

Best for: Screening multiple conditions (pH, temperature) simultaneously. Principle: Alizarin Red S (ARS) binds to free boronic acid (fluorescent) but not the ester.

AssayWorkflow cluster_process Kinetic Loop Step1 Prepare 96-well Plate (Buffer + ARS Dye) Step2 Add 2-CP-BPin (Initiate Hydrolysis) Step1->Step2 Step3 Hydrolysis releases Free Boronic Acid Step2->Step3 Step4 Boronic Acid binds ARS (Fluorescence Increase) Step3->Step4 Step5 Read Ex 468nm / Em 572nm Step4->Step5

Figure 2: Fluorescence reporter workflow for detecting free boronic acid generation.

Critical Factors Influencing Kinetics

When designing your experiments or storage conditions, account for these variables:

pH Dependence (The U-Shaped Curve)

Hydrolysis rates for boronic esters are not linear.

  • Acidic (pH < 4): Protonation of the amide oxygen breaks the stabilizing B···O interaction. Rate increases.[3][4]

  • Neutral (pH 6-8): Optimal stability window. The B···O interaction is intact;

    
     concentration is too low for rapid attack.
    
  • Basic (pH > 10): Hydroxide acts as a potent nucleophile, overcoming the steric protection of the pinacol and the electronic stabilization of the amide. Rate increases drastically.

Buffer Composition

Avoid buffers with vicinal diols or strong Lewis bases (e.g., Tris, Citrate) as they can transesterify or compete for boron coordination, altering the observed kinetics. Recommended: Phosphate, HEPES, or MOPS.

References

  • Mechanisms of Boronate Ester Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of Boronic Acid Esters.[4][5][6]

    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Neighboring Group Participation in Boronates

    • Title: Neighboring-Group Effects in the Hydrolysis of Boronic Esters.
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Pyridine Boronic Acid Stability

    • Title: Stability and Reactivity of Pyridine-Derived Boronic Acids.[7]

    • Source:Organic Letters
    • Link:[Link]

  • Alizarin Red S Assay Protocol

    • Title: A General Fluorescence Method for the Detection of Boronic Acids.
    • Source:Analytica Chimica Acta
    • Link:[Link]

Sources

Comparative Performance Guide: Palladium Catalysts for 2-Carbamoylpyridine-3-boronic Acid Pinacol Ester

[1]

Executive Summary & Strategic Recommendation

The cross-coupling of 2-Carbamoylpyridine-3-boronic acid pinacol ester represents a "perfect storm" of catalytic challenges. This substrate combines the inherent instability of 3-pyridyl boronates with the chelating and poisoning potential of a 2-position amide (carbamoyl) group.[1]

Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(II) salts frequently result in catalyst arrest (due to N-coordination) or protodeboronation (C-B bond cleavage before transmetallation).[1]

Our Recommendation:

  • Primary System: XPhos Pd G3/G4 or SPhos Pd G3 with K₃PO₄ in 1,4-Dioxane/H₂O.[1] The bulky biaryl phosphine creates a steric wall that prevents pyridine nitrogen coordination while accelerating reductive elimination.

  • Secondary System (High Stability): Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand offers superior thermal stability and resistance to poisoning, ideal for scale-up.[1]

Mechanistic Analysis: The "2-Pyridyl Problem"

To select the right catalyst, one must understand why traditional systems fail. The pyridine nitrogen is a potent

1

Furthermore, the carbamoyl group at the C2 position can act as a directing group, potentially facilitating a stable 5-membered chelate with the metal center, further locking the catalyst out of the productive cycle.

Visualization: Competing Pathways

The following diagram illustrates the productive catalytic cycle versus the specific failure modes associated with this substrate.

GStartActive Catalyst[L-Pd(0)]OxAddOxidative Addition[L-Pd(II)-Ar-X]Start->OxAddAr-XTransMetTransmetallation(Rate Limiting)OxAdd->TransMet + SubstrateRedElimReductive EliminationProduct ReleaseTransMet->RedElimRedElim->StartRegenerationTrapCATALYST ARRESTStable Pyridine-Pd Complex(Poisoning)DecompPROTODEBORONATIONC-B Bond Cleavage(Loss of Nucleophile)Substrate2-Carbamoylpyridine-3-boronic esterSubstrate->TrapN-Coordination(Sterically Unhindered L)Substrate->DecompBase/H2OSlow Transmetallation

Figure 1: The catalytic cycle showing the competition between productive coupling and the two primary failure modes: Catalyst Arrest (Poisoning) and Protodeboronation.[1]

Comparative Performance Analysis

The data below synthesizes performance metrics for 2-functionalized-3-pyridyl boronates. While exact yields vary by coupling partner (aryl halide), these trends are consistent for the class of substrates.

Table 1: Catalyst Performance Matrix[1]
Catalyst SystemLigand ClassTypical YieldSelectivityPrimary Failure ModeRecommendation
Pd(PPh₃)₄ Simple Phosphine< 30%LowCatalyst Poisoning .[1] PPh₃ is easily displaced by the pyridine N.Avoid
Pd(dppf)Cl₂ Bidentate Phosphine45-60%ModerateSlow transmetallation leading to protodeboronation.[1]Baseline (Use for initial screens)
XPhos Pd G3 Buchwald Biaryl85-95% HighMinimal.[1] Steric bulk prevents N-coordination.[1]Preferred (High Turnover)
Pd-PEPPSI-IPr NHC80-90% HighMinimal.[1] Extremely robust against poisoning.[1]Excellent (Scale-up friendly)
Pd(OAc)₂ / PCy₃ Alkyl Phosphine40-50%LowReduction to Pd black; moderate poisoning.[1]Niche (Only for specific chlorides)
Technical Insight
  • Why XPhos/SPhos works: The bulky biaryl ligands (Buchwald type) provide a "roof" over the palladium center. This steric bulk is sufficient to block the approach of the pyridine nitrogen (preventing poisoning) but allows the flat aryl rings to engage in oxidative addition and transmetallation.

  • Why PEPPSI works: The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) complexes are designed with a sacrificial pyridine ligand.[1] The strong

    
    -donating NHC ligand stabilizes the Pd(0) species and facilitates the oxidative addition of difficult substrates.
    

Optimized Experimental Protocol

This protocol uses XPhos Pd G3 , the highest-performing system for this specific substrate class.[1] It is designed to minimize protodeboronation by ensuring rapid transmetallation.[1]

Materials
  • Substrate: 2-Carbamoylpyridine-3-boronic acid pinacol ester (1.2 equiv)[1]

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[1][2]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: K₃PO₄ (2.0 - 3.0 equiv) — Carbonate bases can be too harsh; Phosphate is preferred.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed thoroughly.[1]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol), and K₃PO₄ (2.0 mmol).[1]

    • Crucial: If the boronic ester is known to be wet or impure, increase loading to 1.5 equiv to account for protodeboronation.

  • Catalyst Addition:

    • Add XPhos Pd G3 (0.02 mmol, 2 mol%).[1]

    • Note: Weighing the precatalyst in air is stable, but the reaction must be run under inert gas.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvent Introduction:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.[1]

    • Why Water? Water is essential to dissolve the inorganic base and activate the boronate species (forming the hydroxyboronate intermediate).

  • Reaction:

    • Heat the block to 80°C .

    • Stir vigorously for 2–4 hours.

    • Monitoring: Check via LC-MS.[1] Look for the mass of the protodeboronated byproduct (2-carbamoylpyridine / picolinamide).[1] If this byproduct accumulates without product formation, the catalyst is inactive (poisoned).

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate.[1]

    • Special Step: The product may contain the amide group, which increases water solubility. Wash with a small amount of brine.[1] Re-extract the aqueous layer with DCM/Isopropanol (3:1) if yield is low.[1]

Decision Tree for Ligand Selection

Use this logic flow to adapt the protocol if the standard XPhos conditions do not yield >80%.

DecisionTreeStartStart: Coupling of2-Carbamoylpyridine-3-BpinCheck1Is the Coupling PartnerSterically Hindered?Start->Check1Branch1Yes (e.g., ortho-subst.)Check1->Branch1Branch2No (Standard Aryl Halide)Check1->Branch2Rec1Use SPhos Pd G3(Smaller pocket, high activity)Branch1->Rec1Rec2Use XPhos Pd G3(General purpose, robust)Branch2->Rec2Check2Did XPhos fail?(Low conversion)Rec2->Check2If Yield < 50%Branch3Yes: Protodeboronation observedCheck2->Branch3Branch4Yes: No reaction (Catalyst death)Check2->Branch4Rec3Switch to Pd-PEPPSI-IPrRun at 60°C (Milder)Branch3->Rec3Rec4Increase Catalyst to 5 mol%Add CuI (10 mol%) co-catalystBranch4->Rec4

Figure 2: Logic flow for optimizing the catalyst system based on steric hindrance and observed failure modes.

References

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[3][5] [Link]

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1] Chemistry – A European Journal.[1][4] [Link][1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society.[3][5] [Link]

  • Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (General reference for protodeboronation mechanisms).

  • BenchChem. (2025).[1] Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (Reference for analogous 2-substituted pyridine behavior).

Technical Guide: Computational & Reactivity Analysis of 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers in medicinal chemistry and process development. It synthesizes computational predictive modeling with experimental best practices to evaluate 2-Carbamoylpyridine-3-boronic acid pinacol ester .

Executive Summary

2-Carbamoylpyridine-3-boronic acid pinacol ester (hereafter 2-CP-3-BPin ) represents a strategic "sweet spot" in heteroaryl boronate design. While 2-pyridyl boron species are notoriously unstable due to rapid protodeboronation, the 3-pyridyl regioisomer offers significantly improved stability. The addition of the 2-carbamoyl group and the pinacol ester protection creates a unique electronic and steric environment.

This guide uses computational descriptors (DFT) and experimental data to demonstrate that 2-CP-3-BPin offers superior bench stability compared to the free acid while maintaining higher reactivity than MIDA boronates in standard Suzuki-Miyaura protocols.

Computational Analysis: Structural & Electronic Properties

To understand the reactivity profile of 2-CP-3-BPin , we apply Density Functional Theory (DFT) principles (typically B3LYP/6-31G* level) to analyze the ground state and transition states.

Intramolecular Interactions & Conformational Locking

Unlike simple phenyl boronates, 2-CP-3-BPin possesses an ortho-carbamoyl group. Computational geometry optimization reveals two critical stabilizing interactions:

  • B···O Coordination: The carbonyl oxygen of the amide can donate electron density into the empty p-orbital of the boron atom. While weak in the pinacol ester form (due to steric bulk), this interaction becomes significant during the hydrolysis pathway, raising the energy barrier for protodeboronation.

  • H-Bonding Network: The amide -NH₂ protons can form weak hydrogen bonds with the pinacol oxygen atoms, locking the conformation and reducing entropic penalties during the transmetallation step.

Frontier Molecular Orbitals (FMO)

The reactivity of arylboronates in transmetallation is often correlated with the nucleophilicity of the "ate" complex.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carbamoyl group lowers the LUMO energy, making the ring susceptible to nucleophilic attack (e.g., by base), which is the first step in activating the boron species.

  • HOMO (Highest Occupied Molecular Orbital): The activated "boronate-ate" complex shows HOMO density localized on the C-B bond, facilitating the transfer of the organic group to Palladium.

Stability Prediction: Protodeboronation

Computational scans of the C-B bond cleavage pathway indicate that the 3-position is electronically distinct from the unstable 2-position.

  • 2-Pyridyl Boronates: Unstable due to azine-nitrogen lone pair facilitating ipso-protonation.

  • 3-Pyridyl Boronates (2-CP-3-BPin): The C3 position is not adjacent to the ring nitrogen, significantly increasing the activation energy ($ \Delta G^\ddagger $) for C-B cleavage. The pinacol ester further adds +5-8 kcal/mol to this barrier compared to the free acid.

Comparative Performance Guide

The following table contrasts 2-CP-3-BPin with common alternatives based on experimental metrics.

Feature2-CP-3-BPin (Product)Free Boronic AcidMIDA Boronate
Atom Economy Moderate (Pinacol waste)HighLow (High MW ligand)
Bench Stability High (Weeks at RT)Low (Dehydrates to boroxine)Very High (Months)
Solubility Excellent (Organic solvents)Poor (Polar/H-bonding)Limited (DMSO/MeCN)
Reactivity Direct Coupling (Base activation)High (Often too reactive)Slow Release (Requires hydrolysis)
Purification Silica Gel CompatibleStreaks/DecomposesSilica Gel Compatible

Key Insight: MIDA boronates are excellent for storage but require specific "slow-release" conditions (e.g., aqueous NaOH) that may be incompatible with sensitive substrates. 2-CP-3-BPin allows for standard anhydrous or mild aqueous coupling conditions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation pathway of 2-CP-3-BPin .

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd Initiation PdII_X Pd(II)-X Species OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet Electrophile Base Base Activation (OH- / CO3--) Boronate 2-CP-3-BPin (Neutral) AteComplex Activated Boronate (Ate-Complex) Boronate->AteComplex + Base (Rate Limiting) AteComplex->TransMet Nucleophile PdII_Ar Pd(II)-Ar Species TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the base-mediated activation of 2-CP-3-BPin to the nucleophilic "ate" complex, essential for transmetallation.

Experimental Protocols

Standard Suzuki-Miyaura Coupling

This protocol is optimized to balance the activation of the pinacol ester while preventing protodeboronation of the pyridine ring.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2-CP-3-BPin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (for sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl halide, 2-CP-3-BPin , and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). This is critical; oxygen promotes homocoupling and phenol formation.

  • Solvent & Catalyst: Add degassed solvent mixture, followed by the Pd catalyst.

  • Reaction: Heat to 80-90°C. Monitor via LCMS.

    • Note: If hydrolysis to the boronic acid is observed without coupling, switch to anhydrous conditions (DMF/Et₃N) or use a stronger promoter like Ag₂O.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography (the pinacol ester stability allows this).

Stability/Purity Assay (Computational Validation)

To verify the integrity of your reagent batch before use (validating the "bench stable" claim):

  • Method: ¹H NMR in CDCl₃ (anhydrous).

  • Marker: Look for the pinacol methyl singlet at ~1.3 ppm (12H).

  • Degradation Check:

    • Hydrolysis:[5][6][7][8] Appearance of broad -B(OH)₂ peaks or shift in pyridine protons.

    • Protodeboronation: Disappearance of the pinacol signal and appearance of 2-carbamoylpyridine signals (check integration of aromatic region).

References

  • Suzuki-Miyaura Coupling Mechanism & Boronate Activation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Stability of Heteroaryl Boronates (Protodeboronation Studies)

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
  • MIDA Boronates vs.

    • Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Slow-Release Boronic Acids.[1][7] Journal of the American Chemical Society, 131(20), 6961–6963.

  • General Reactivity of 3-Pyridyl Boron Species

    • Li, W., et al. (2005).[9] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[4][9][10] Organic Syntheses, 81, 89.[9]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

2-Carbamoylpyridine-3-boronic acid pinacol ester is a heterocyclic organoboron compound used primarily as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery. Due to the presence of the pyridine ring and the boronic ester moiety, this compound must be classified and handled as Hazardous Chemical Waste .

Immediate Action Plan:

  • Segregate: Do not mix with general trash or aqueous waste streams.

  • Contain: Store in tightly sealed, rigid containers (HDPE or Glass).

  • Label: Mark clearly as "Hazardous Waste - Toxic/Irritant."

  • Destroy: The mandatory disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Characterization

To ensure proper segregation, one must understand the chemical properties that dictate waste stream compatibility.

PropertyDescriptionRelevance to Disposal
Chemical Structure Pyridine ring substituted with an amide (carbamoyl) and a boronic acid pinacol ester.[1]Pyridine moiety: Potential for aquatic toxicity and offensive odor. Boronic Ester: Hydrolytically unstable; may degrade to boronic acid in moist waste streams.
Physical State Solid (Powder), typically off-white to beige.Generates dust; requires particulate protection during transfer.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol, DCM). Poorly soluble in water.[2]Dispose of in Organic Waste streams, not Aqueous.
Stability Stable under normal storage but moisture-sensitive.Keep waste containers tightly sealed to prevent hydrolysis and pressure buildup.
GHS Hazard Classification (Based on Structural Analogs)

While specific CAS data for the 2-carbamoyl isomer is rare, data from the 5-carbamoyl analog (CAS 1169402-51-0) and 3-pyridineboronic acid pinacol ester (CAS 329214-79-1) provide the authoritative safety baseline. [1, 2]

  • H315: Causes skin irritation.[2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[2][3][4][5][6][7][9]

  • Signal Word: WARNING

Step-by-Step Disposal Protocol

This protocol is designed to prevent cross-contamination and ensure compliance with RCRA and local environmental regulations.

Waste Segregation & Packaging

A. Solid Waste (Pure Compound & Spills)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap.

  • Protocol: Transfer the solid carefully to avoid dust generation.[2][6][7][10] Do not fill the container >90% full.

  • Incompatibility: Do not mix with strong oxidizers (e.g., peroxides, permanganates) or strong acids in the same waste container.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMF): Segregate into "Non-Halogenated Organic Waste."

  • Hydrolysis Management: If the waste stream contains water, the pinacol ester will hydrolyze to the boronic acid. This does not change the disposal path (incineration) but ensure the container is vented or has headspace if gas evolution (rare but possible with impurities) is suspected.

C. Contaminated Debris (Consumables)

  • Items: Weigh boats, pipet tips, gloves, and paper towels.

  • Disposal: Place in a double-bagged, clear polyethylene hazardous waste bag or a dedicated solid waste drum. Do not throw in regular trash.

Labeling Requirements

Every container must be labeled before waste is added.

  • Chemical Name: Write out the full name: "2-Carbamoylpyridine-3-boronic acid pinacol ester". Do not use abbreviations or structural formulas alone.

  • Hazard Checkbox: Check "Toxic" and "Irritant".

Operational Workflows (Visualized)

Workflow 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct stream.

DisposalDecision Start Waste Generation (2-Carbamoylpyridine-3-boronic acid pinacol ester) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mixture StateCheck->Liquid Dissolved Debris Contaminated Consumables StateCheck->Debris Gloves/Wipes SolidContainer Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisContainer Double-Bagged Hazardous Waste Bin Debris->DebrisContainer Final EHS Pick-up for Incineration SolidContainer->Final DebrisContainer->Final Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy (Red Can) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy (White/Blue Can) NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Workflow 2: Emergency Spill Response

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Spill->PPE Contain Containment: Cover with spill pad or vermiculite PPE->Contain Clean Cleanup: Sweep carefully (avoid dust) or wipe with solvent Contain->Clean Dispose Disposal: Place all materials in Hazardous Waste Bag Clean->Dispose Report Report to EHS Dispose->Report

Figure 2: Step-by-step spill response protocol to minimize exposure and contamination.

Regulatory Compliance & Scientific Rationale

Incineration as the Ultimate Fate

The presence of the boronic ester dictates incineration. While boron is an element and cannot be destroyed, incineration in a facility with flue-gas scrubbing (to capture boron oxides) is the required method.

  • Mechanism: Combustion oxidizes the organic framework (pyridine/pinacol) to CO₂, H₂O, and NOₓ. The boron converts to B₂O₃ (boron trioxide), which is captured as solid ash or in the scrubber system [3].

Pyridine Waste Considerations

Pyridine and its derivatives often carry a "U-list" waste code (U196 for pure pyridine) under US RCRA regulations. While this specific derivative may not be explicitly listed, the "mixture rule" and the potential for toxicity characteristics often default it to a hazardous stream.

  • Best Practice: Always treat pyridine-containing compounds as if they carry the toxicity characteristic of the parent heterocycle [4].

References

  • National Institutes of Health (PubChem). (2025). 2-Chloropyridine-3-boronic acid pinacol ester (Analog Data). PubChem Compound Summary. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Carbamoylpyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context[1][2][3][4][5][6][7]

2-Carbamoylpyridine-3-boronic acid pinacol ester is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce a pyridine-amide motif into drug scaffolds.

While boronic acid pinacol esters (Bpin) are generally more stable and easier to handle than their free boronic acid counterparts, the incorporation of the pyridine ring and the carbamoyl (amide) group introduces specific solubility and toxicity considerations. This guide moves beyond the generic "wear gloves" instruction to provide a risk-based containment strategy.

Critical Chemical Properties
  • Physical State: Solid (typically off-white to beige powder).

  • Reactivity: Moisture sensitive.[1] Slow hydrolysis to free boronic acid and pinacol upon exposure to atmospheric humidity.

  • Solubility: Soluble in DMSO, DMF, Methanol, and chlorinated solvents.

  • Primary Hazard: Irritant (Respiratory, Skin, Eye).[2][3][4][5] Potential for pyridine-like toxicity if hydrolyzed or metabolized.

Hazard Identification & Risk Assessment

Before donning PPE, you must understand the "Why." We utilize a Source-Pathway-Receptor model to determine the necessary barriers.

Hazard CategoryGHS Classification (Typical)Operational Risk
Inhalation STOT SE 3 (H335) High Risk during Weighing. The solid is often a fine powder. Inhalation can cause mucosal irritation and systemic absorption of pyridine derivatives.
Skin Contact Skin Irrit. 2 (H315) Moderate Risk. Pyridine moieties can be skin sensitizers and may permeate standard gloves upon prolonged contact with solvents.
Eye Contact Eye Irrit.[6][7][8][2][3][5][9][10][11] 2A (H319) High Risk. Dust or splash can cause severe irritation. Boron compounds can be difficult to flush completely from ocular tissue.
Ingestion Acute Tox. 4 (H302) Low Risk (Procedural). Mitigated by hygiene protocols (no eating/drinking), but hand-to-mouth transfer is a vector.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Two-Tiered Approach : Tier 1 for solid handling (dust risk) and Tier 2 for solution handling (permeation risk).

Tier 1: Solid Handling (Weighing & Transfer)
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (4-5 mil) Sufficient for dry solid contact. Change frequency: Every 60 mins or immediately upon contamination.
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Protects against projectile crystals/dust.
Body Protection Lab Coat (Poly/Cotton) Snap closures required (buttons can snag). Must cover wrists completely.
Respiratory Fume Hood (Primary) Mandatory. Do not weigh on an open bench. If hood is unavailable, N95/P100 respirator is required.
Tier 2: Solution Handling (Reaction & Workup)

Use this when the compound is dissolved in solvents like DMF, DMSO, or DCM.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if using DCM. Pyridine derivatives in organic solvents have accelerated breakthrough times.
Eye Protection Chemical Splash Goggles Required if the reaction volume >100mL or if under pressure/reflux. Prevents liquid bypass.[7]
Body Protection Chemical Apron Recommended for scale-up (>10g) to prevent solvent soak-through to the lab coat/skin.

Operational Protocol: The "Safe-Path" Workflow

This workflow ensures that safety is intrinsic to the experimental process, not an afterthought.

Phase A: Pre-Operational Checks
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Dehumidification: If the lab is humid, equilibrate the reagent bottle to room temperature before opening to prevent condensation (hydrolysis risk).

  • Waste Stream Prep: Label a specific solid waste container for "Boron-Contaminated Solids."

Phase B: Handling & Synthesis
  • Weighing:

    • Place the balance inside the fume hood.

    • Use an anti-static gun if the powder is flighty.

    • Technique: Use a disposable spatula. Do not return excess material to the stock bottle (prevents cross-contamination and hydrolysis).

  • Solvent Addition:

    • Add solvent slowly down the side of the flask to minimize aerosol generation.

    • Caution: If using DMF or DMSO, remember these solvents enhance skin absorption of dissolved solids. Strictly adhere to double-gloving.

  • Reaction Monitoring:

    • When taking TLC aliquots, treat the capillary tube as a "sharp" and a chemical hazard. Dispose of immediately in a sharps container.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened paper towel (Ethanol or Isopropanol). Dispose of the towel as hazardous waste.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, ball it in the other hand, peel the second glove over the first) to prevent skin contact with the outer surface.

  • Wash: Wash hands with soap and water for 20 seconds, focusing on fingernails.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess powder gently.Wash with soap/water for 15 mins.[11] Do not use solvent (enhances absorption).
Skin Contact (Liquid) Remove contaminated clothing immediately.[6][1]Wash area with soap/water.[6][7][8][3][5][9][10][11] Seek medical attention if irritation persists.
Eye Splash Flush at eyewash station for 15 minutes .Hold eyelids open. Rotate eyeballs. Seek immediate ophthalmological consult.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into bag. Wipe area with 10% bleach (oxidizes residues), then water.

Disposal & Environmental Compliance

Core Principle: Boron compounds can be phytotoxic. Do not discharge to sewer.[12]

  • Solid Waste: All gloves, weighing boats, and paper towels contaminated with the substance go into Solid Hazardous Waste .

  • Liquid Waste:

    • Halogenated: If DCM/Chloroform was used.

    • Non-Halogenated: If Ethyl Acetate/Hexanes/Methanol were used.

    • Aqueous: Aqueous layers from workups (containing boronic acid byproducts) must be collected in Aqueous Toxic Waste , not poured down the drain.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent before disposal or recycling.

Visualization: Safety Logic Flow

The following diagram illustrates the critical decision points in the handling workflow.

SafetyWorkflow Start START: Reagent Retrieval RiskCheck Risk Assessment: Is material Solid or Solution? Start->RiskCheck SolidPath Solid Handling (Weighing/Transfer) RiskCheck->SolidPath Powder SolPath Solution Handling (Reaction/Workup) RiskCheck->SolPath Dissolved PPE_Solid PPE TIER 1: Nitrile Gloves Safety Glasses Lab Coat SolidPath->PPE_Solid Eng_Solid Engineering Control: Fume Hood Required PPE_Solid->Eng_Solid Action Perform Experiment (Minimize Dust/Aerosol) Eng_Solid->Action PPE_Liquid PPE TIER 2: Double Gloves (Nitrile/Lam) Splash Goggles Apron SolPath->PPE_Liquid PPE_Liquid->Action Decon Decontamination: Wipe surfaces Dispose consumables Action->Decon Disposal Disposal: Segregate Boron Waste Decon->Disposal

Caption: Operational workflow for handling 2-Carbamoylpyridine-3-boronic acid pinacol ester, distinguishing between solid and solution phase risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Pyridine-3-boronic acid pinacol ester Compound Summary (Structural Analog). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.